Calcium sorbate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
7492-55-9 |
|---|---|
Molecular Formula |
C6H8CaO2 |
Molecular Weight |
152.20 g/mol |
IUPAC Name |
calcium;(2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/C6H8O2.Ca/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/b3-2+,5-4+; |
InChI Key |
DNNXNFMUPIEWFD-STWYSWDKSA-N |
SMILES |
CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Ca+2] |
Isomeric SMILES |
C/C=C/C=C/C(=O)O.[Ca] |
Canonical SMILES |
CC=CC=CC(=O)O.[Ca] |
Other CAS No. |
7492-55-9 |
physical_description |
White powder; [MSDSonline] |
solubility |
SPARINGLY SOL IN WATER, ORG SOLVENTS, IN FATS & OILS |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Calcium Sorbate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of calcium sorbate (B1223678). The information is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for its application as a preservative and stabilizer.
Synthesis of Calcium Sorbate
This compound, the calcium salt of sorbic acid, is primarily synthesized through a neutralization reaction.[1][2] The most common industrial method involves the reaction of sorbic acid with a calcium base, such as calcium hydroxide (B78521) or calcium oxide, in an aqueous medium.[2][3] A solvent-free method has also been developed, which involves the direct mixing of finely pulverized sorbic acid and calcium oxide or hydroxide.[2][3]
Aqueous Synthesis via Neutralization Reaction
The principal pathway for commercial production is the neutralization of sorbic acid with calcium hydroxide.[1][2]
Reaction: 2 C₆H₈O₂ (Sorbic Acid) + Ca(OH)₂ (Calcium Hydroxide) → C₁₂H₁₄CaO₄ (this compound) + 2 H₂O
The process leverages the differential solubility of the reactants in water, especially when heated, to drive the reaction to completion.[4][5] Although both sorbic acid and calcium hydroxide have limited water solubility, sorbic acid is more soluble, particularly at elevated temperatures.[2][4][5] This ensures that as the calcium hydroxide gradually dissolves, it readily reacts with the dissolved sorbic acid.[4][5] The resulting this compound is itself sparingly soluble in water, leading to its precipitation and crystallization from the solution as it becomes saturated.[4][5]
1.1.1 Experimental Protocol: Aqueous Synthesis
This protocol details the laboratory-scale synthesis of this compound.
Materials:
-
Sorbic Acid (C₆H₈O₂)
-
Calcium Hydroxide (Ca(OH)₂)
-
Deionized Water
Procedure:
-
Reactant Suspension: Prepare suspensions of calcium hydroxide and sorbic acid in an aqueous medium within a reaction vessel equipped with an agitator.[5]
-
Stoichiometry: Add sorbic acid in at least a stoichiometric amount required to react with all the calcium hydroxide.[4][5] To enhance the yield and ensure the final product is free from contaminating hydroxide, a stoichiometric excess of sorbic acid, typically 1.05 to 2 times the required amount, is recommended.[1][4][5][6]
-
Reaction Conditions:
-
Heat the reaction mixture to a temperature between 20°C and 80°C, with 80°C being a common target to increase reaction rate and reactant solubility.[1][4][5][6]
-
Maintain agitation throughout the reaction to ensure homogeneity and promote the nucleation of crystalline this compound.[5]
-
The reaction is typically carried out at atmospheric or slightly elevated pressures (5 to 25 p.s.i.g. for commercial production).[4][5]
-
-
Reaction Completion: Allow the reaction to proceed until all the calcium hydroxide has been consumed.[5] The residence time should be controlled to ensure complete conversion.[4]
-
Crystallization and Isolation: Cool the resulting mixture to facilitate the crystallization of solid this compound.[1][4][6]
-
Separation: Separate the precipitated this compound from the reaction mass via filtration.[5]
-
Drying: Dry the isolated solid, for instance, under vacuum over sulfuric acid, to obtain the final product.[7] The resulting product is a fine, white crystalline powder.[7][8]
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the aqueous synthesis process for this compound.
Caption: Aqueous synthesis workflow for this compound production.
Characterization of this compound
The characterization of this compound is essential to confirm its identity, purity, and physical properties. A combination of analytical techniques is employed for a comprehensive analysis.[2] While specific spectral data for this compound is not abundant in publicly available literature, a comprehensive study on related sorbate salts provides a framework for the types of analyses that are relevant.[9]
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique used to quantify this compound in various matrices, including food products.[2]
-
Capillary Electrophoresis (CE): CE offers a rapid and efficient method for the trace analysis of sorbates, achieving low detection limits.[2]
-
Spectroscopy:
-
FTIR Spectroscopy: Infrared spectroscopy can be used to identify functional groups present in the molecule and confirm the salt formation by observing the shift of the carboxylate peak.
-
NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy would be used to elucidate the chemical structure of the sorbate anion.[9]
-
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and decomposition profile of this compound.[10] Studies show this compound is stable up to 268°C, significantly higher than sorbic acid (m.p. 134°C).[10] The decomposition occurs in stages: dehydration, followed by organic decomposition, and finally the decomposition of calcium carbonate residue at higher temperatures.[10]
-
X-ray Diffraction (XRD): Powder or single-crystal XRD is used to determine the crystal structure and phase purity of the solid material.[9]
-
Titration: An assay by titration with perchloric acid can be used to determine the purity of this compound.[11]
Characterization Logic Diagram
This diagram illustrates how different analytical techniques are applied to determine the key properties of this compound.
Caption: Relationship between analytical methods and key properties.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₁₄CaO₄ | [4][7] |
| Molar Mass | 262.32 g/mol | [7][12][13][14] |
| Appearance | Fine, white crystalline powder | [1][4][7][8] |
| Solubility in Water | Very slightly soluble; sparingly soluble.[4][7][12] Approx. 1-1.2% or 725.6 mg/L at 25°C. | [4][5][15] |
| Solubility in Solvents | Very slightly soluble in organic solvents, fats, and oils.[4][12] Insoluble in ethanol. | [4][8][15] |
| Melting Point | >360°C.[4] Decomposes at approx. 400°C.[8] Begins decomposition at 268°C. | [4][8][10] |
| Boiling Point | 233°C at 760 mmHg | [4][14] |
| Flash Point | 139.9°C (283°F) TCC | [14][15] |
| IUPAC Name | Calcium di[(2E,4E)-hexa-2,4-dienoate] | [4][7] |
| CAS Number | 7492-55-9 | [4][13] |
References
- 1. This compound | Food Additives Asia [foodadditivesasia.com]
- 2. This compound | 7492-55-9 | Benchchem [benchchem.com]
- 3. US3365488A - Process for preparing this compound - Google Patents [patents.google.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. US3139378A - Method of making this compound - Google Patents [patents.google.com]
- 6. chemtradeasia.com [chemtradeasia.com]
- 7. This compound | C12H14O4Ca | CID 6433506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. acrossbiotech.com [acrossbiotech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buy this compound | 7492-55-9 [smolecule.com]
- 11. fao.org [fao.org]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. This compound | 7492-55-9 [chemicalbook.com]
- 14. Cas 7492-55-9,this compound | lookchem [lookchem.com]
- 15. This compound, 7492-55-9 [thegoodscentscompany.com]
An In-depth Technical Guide to the Antimicrobial Mechanism of Calcium Sorbate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium sorbate (B1223678), the calcium salt of sorbic acid, is a widely utilized preservative in the food and pharmaceutical industries. Its efficacy lies in its ability to inhibit the growth of a broad spectrum of microorganisms, including yeasts, molds, and various bacteria. The primary antimicrobial action of calcium sorbate is attributed to the undissociated form of sorbic acid, which becomes bioavailable upon dissolution. This technical guide delineates the core antimicrobial mechanisms of this compound, focusing on its influence on microbial cell physiology, including cell membrane disruption, enzyme inhibition, and intracellular pH reduction. This document provides a compilation of quantitative data from various studies, details relevant experimental protocols, and presents visual diagrams of the key mechanistic pathways and experimental workflows to facilitate a comprehensive understanding for research and development professionals.
Introduction
This compound is a chemical compound used as a food preservative.[1] It is the calcium salt of sorbic acid and is valued for its antimicrobial properties that help prevent food spoilage.[1] While chemically related to the more commonly used potassium sorbate, its distinct properties, such as its lower solubility in water, influence its applications.[1][2] The antimicrobial activity of this compound is fundamentally linked to the release of sorbic acid in aqueous environments.[3] The undissociated form of sorbic acid is the active antimicrobial agent, and its concentration is highly dependent on the pH of the surrounding medium.[2] This guide will delve into the molecular mechanisms that underpin the antimicrobial action of this compound, providing a technical resource for scientists and researchers in the field.
The Core Antimicrobial Mechanism: The Role of Undissociated Sorbic Acid
The antimicrobial efficacy of this compound is not direct but is mediated through the action of sorbic acid. In an aqueous solution, this compound dissociates to release calcium ions and sorbate ions. The sorbate ions are in equilibrium with undissociated sorbic acid, and the position of this equilibrium is governed by the pH of the environment.[2]
The pKa of sorbic acid is 4.76.[4] At a pH below 4.76, the undissociated form of sorbic acid predominates.[4] This uncharged, lipophilic molecule can readily diffuse across the microbial cell membrane.[5] Once inside the cytoplasm, which typically has a neutral pH, the sorbic acid molecule dissociates, releasing a proton (H+) and a sorbate anion.[6] This process leads to a decrease in the intracellular pH and the accumulation of sorbate anions, which collectively disrupt cellular functions and inhibit microbial growth.[6]
dot
Key Mechanisms of Antimicrobial Action
The antimicrobial effects of sorbic acid, the active component of this compound, are multifaceted and primarily target the fundamental processes of microbial cells.
Disruption of Cell Membrane Integrity and Function
The accumulation of sorbate anions within the cytoplasm and the alteration of the transmembrane pH gradient can lead to significant stress on the cell membrane.[2] This can manifest as:
-
Increased Membrane Porosity: High concentrations of sorbates have been linked to an increase in the porosity of the cell membrane.[2]
-
Alteration of Membrane Potential: The influx of protons and the internal dissociation of sorbic acid disrupt the proton motive force, which is crucial for nutrient transport and ATP synthesis.
-
Changes in Membrane Fluidity: Studies on some fungi have shown that sorbates can alter the composition of phospholipids (B1166683) and neutral lipids in the cell membrane, affecting its fluidity and function.[5]
Inhibition of Key Metabolic Enzymes
Sorbic acid is a potent inhibitor of numerous microbial enzymes, which is a primary contributor to its antimicrobial effect.[4] The inhibition is thought to occur through the interaction of sorbic acid with sulfhydryl groups of enzymes.[7] Key enzyme systems affected include:
-
Carbohydrate Metabolism: Enzymes such as enolase and lactate (B86563) dehydrogenase are inhibited, disrupting glycolysis.[4]
-
Citric Acid Cycle: Several enzymes of the citric acid cycle, including malate (B86768) dehydrogenase, isocitrate dehydrogenase, succinate (B1194679) dehydrogenase, and fumarase, are inhibited by sorbic acid.[4]
-
Other Enzymes: Catalase and peroxidase are also susceptible to inhibition by sorbic acid.[4]
Assessment of Cell Membrane Damage
Cell membrane damage can be assessed by measuring the leakage of intracellular components.
Materials:
-
Microbial culture
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Cell Preparation: Grow the microbial culture to the mid-log phase and harvest the cells by centrifugation. Wash the cells with PBS.
-
Treatment: Resuspend the cells in PBS containing various concentrations of this compound. Include a control with no this compound.
-
Incubation: Incubate the cell suspensions at an appropriate temperature for a set period.
-
Sample Collection: At different time points, take aliquots of the cell suspensions and centrifuge to pellet the cells.
-
Measurement of Leakage: Measure the absorbance of the supernatant at 260 nm to quantify the release of nucleic acids, which indicates cell membrane damage.
Conclusion
The antimicrobial mechanism of this compound is a complex process primarily driven by the action of undissociated sorbic acid. Its ability to penetrate microbial cells and subsequently disrupt fundamental cellular processes, including membrane integrity, enzymatic activity, and intracellular pH homeostasis, makes it an effective preservative. A thorough understanding of these mechanisms is crucial for its optimal application in food and pharmaceutical products and for the development of novel antimicrobial strategies. Further research to obtain more specific quantitative data on the antimicrobial activity of this compound against a wider range of microorganisms would be beneficial for refining its use in various applications.
References
- 1. Calcium vs Potassium Sorbate: Uses, Safety & Differences [food-additives.in]
- 2. Weak-acid preservatives: modelling microbial inhibition and response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. justlonghealth.com [justlonghealth.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Quantitative Analysis of the Modes of Growth Inhibition by Weak Organic Acids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Properties and Structure of Calcium Sorbate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium sorbate (B1223678), the calcium salt of sorbic acid, is a widely utilized preservative in the food and pharmaceutical industries. Its efficacy in inhibiting the growth of molds, yeasts, and some bacteria contributes to the extended shelf-life and safety of various products. This technical guide provides a comprehensive overview of the core properties and structural characteristics of calcium sorbate. It includes detailed experimental protocols for its synthesis and analysis, quantitative data presented in structured tables, and visualizations of its chemical structure and relevant workflows to support research and development activities.
Chemical Structure and Identification
This compound is chemically designated as calcium di[(2E,4E)-hexa-2,4-dienoate]. It consists of a calcium cation (Ca²⁺) ionically bonded to two sorbate anions. The sorbate anion is a straight-chain monocarboxylic acid with conjugated double bonds at the second and fourth carbon atoms.
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is a fine, white crystalline powder. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₁₄CaO₄ | [1][2] |
| Molecular Weight | 262.32 g/mol | [2] |
| Appearance | Fine white crystalline powder | [1] |
| Melting Point | Decomposes above 360 °C | [1] |
| Solubility in Water | Very slightly soluble; approx. 1-1.2% | [1] |
| Solubility in Organic Solvents | Very slightly soluble in organic solvents, fats, and oils. Practically insoluble in ethanol. | [1][3] |
| pKa of Sorbic Acid | 4.76 |
Experimental Protocols
Synthesis of this compound via Neutralization
This protocol describes the synthesis of this compound by the neutralization of sorbic acid with calcium hydroxide (B78521).[1][4]
Materials:
-
Sorbic Acid (C₆H₈O₂)
-
Calcium Hydroxide (Ca(OH)₂)
-
Deionized Water
-
Hydrochloric Acid (HCl, 1M for pH adjustment)
-
Buchner Funnel and Filter Paper
-
Beakers and Magnetic Stirrer
-
Drying Oven
Procedure:
-
Reaction Setup: In a beaker, prepare a suspension of sorbic acid in deionized water. The exact concentration can be varied, but a 1% solution of the final product is a reasonable target.[4]
-
Neutralization: While stirring, slowly add a stoichiometric amount of calcium hydroxide suspension to the sorbic acid suspension. The reaction is a 2:1 molar ratio of sorbic acid to calcium hydroxide. For increased yield, a slight excess of sorbic acid (1.05 to 2 times the stoichiometric amount) can be used.[1][4]
-
Temperature and pH Adjustment: Heat the reaction mixture to approximately 80°C with continuous stirring.[1] Monitor the pH of the mixture. If the pH is too high, it can be adjusted to a range of 3-6 by the addition of other acids like malic or lactic acid, or by ensuring an excess of sorbic acid.[1]
-
Reaction Completion: Allow the reaction to proceed with agitation until all the calcium hydroxide has reacted. This can be monitored by observing the dissolution of the solid calcium hydroxide.[4]
-
Crystallization: Once the reaction is complete, allow the solution to cool slowly to room temperature to induce crystallization of this compound. The cooling process can be further aided by placing the beaker in an ice bath.[5]
-
Isolation and Purification: Collect the precipitated this compound crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials or byproducts.
-
Drying: Dry the purified this compound crystals in a drying oven at a temperature below its decomposition point, for instance, at 105°C for 90 minutes.[1]
Caption: Synthesis workflow for this compound.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the determination of this compound in a sample, often by quantifying the sorbate anion.[6]
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., Hypersil ODS, 5 µm, 250 x 4.6 mm)[6]
-
Mobile Phase: 0.02 M Sodium Dihydrogen Phosphate-Methanol (65:35, v/v), pH adjusted to 2.5[6]
-
This compound standard
-
Sample containing this compound
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation (from a solid food matrix): a. Weigh a known amount of the homogenized food sample. b. Extract the sorbate by homogenizing the sample with a suitable solvent, such as 70% ethanol. c. Centrifuge or filter the mixture to separate the solid matrix. d. Dilute the extract with the mobile phase to a concentration within the calibration range. e. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Identify the sorbate peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of sorbate in the sample by interpolating its peak area on the calibration curve.
Caption: Analytical workflow for this compound.
Spectroscopic and Structural Properties
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound is characterized by the vibrations of the sorbate anion. Key absorption bands are expected for the carboxylate group and the conjugated double bonds.
-
Asymmetric COO⁻ Stretch: A strong band is typically observed in the region of 1650-1540 cm⁻¹.[7]
-
Symmetric COO⁻ Stretch: Another strong band is expected between 1450-1360 cm⁻¹.[7]
-
C=C Stretching: Vibrations from the conjugated double bonds will appear in the 1650-1600 cm⁻¹ region.
-
C-H Bending: Bands corresponding to the bending vibrations of the methyl and vinyl C-H bonds are also present.
The interaction of the carboxylate group with the calcium ion influences the exact position and splitting of the COO⁻ stretching bands.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound in a suitable solvent (like D₂O) would primarily show signals corresponding to the sorbate anion.
-
¹H NMR: The spectrum would show signals for the methyl protons and the vinyl protons of the conjugated diene system. The vinyl protons would exhibit characteristic coupling patterns (doublets and multiplets) in the downfield region (typically 5.5-7.5 ppm).[9]
-
¹³C NMR: The spectrum would display six distinct signals for the carbon atoms of the sorbate anion, including the carboxylate carbon and the four sp² hybridized carbons of the diene, and the methyl carbon.
Mass Spectrometry (MS)
Mass spectrometric analysis of this compound would primarily provide information on the sorbate anion. In negative ion mode electrospray ionization (ESI), the sorbate anion (C₆H₇O₂⁻) would be detected at an m/z corresponding to its molecular weight (approximately 111.12 g/mol ).[10] Fragmentation patterns could provide further structural confirmation.
Crystal Structure
Thermal Properties
Thermogravimetric analysis (TGA) of this compound shows that it is thermally stable at lower temperatures. Upon heating, it undergoes decomposition at temperatures above 360°C.[1] The decomposition of this compound is expected to proceed through the formation of calcium carbonate (CaCO₃) as an intermediate, which then further decomposes to calcium oxide (CaO) at higher temperatures, releasing carbon dioxide.[11][12]
Applications in Research and Development
The primary application of this compound is as a preservative in food products such as cheese, baked goods, and beverages, and in some pharmaceutical and cosmetic formulations.[1][13] Its antimicrobial activity is most effective in acidic conditions (pH below 6.5).[1] For drug development professionals, understanding the physicochemical properties and stability of this compound is crucial when considering it as an excipient in formulations, particularly for oral dosage forms. Its low solubility in water may be a consideration for dissolution and bioavailability.
Safety and Regulatory Status
This compound is generally recognized as safe (GRAS) for its intended use in food by the U.S. Food and Drug Administration (FDA).[2] However, its use as a food additive (E203) is no longer authorized in the European Union due to a lack of specific genotoxicity data.[1] The acceptable daily intake (ADI) for sorbic acid and its salts is established by regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[2]
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound | C12H14O4Ca | CID 6433506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. US3139378A - Method of making this compound - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. caod.oriprobe.com [caod.oriprobe.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermal behavior of food preservative sorbic acid and its derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. cosmeticsinfo.org [cosmeticsinfo.org]
An In-depth Technical Guide to the Solubility and Stability of Calcium Sorbate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of calcium sorbate (B1223678), a widely used preservative. The information presented herein is intended to support research, development, and quality control activities in the food, pharmaceutical, and cosmetic industries.
Introduction to Calcium Sorbate
This compound is the calcium salt of sorbic acid, a naturally occurring polyunsaturated fatty acid. It is primarily utilized as a food preservative (E203) to inhibit the growth of molds, yeasts, and some bacteria, thereby extending the shelf life of various products. Its antimicrobial efficacy is most pronounced in acidic to slightly acidic conditions (optimally below pH 6.5).[1] While stable in its dry, crystalline form, its stability in aqueous solutions is influenced by several environmental factors.
Solubility of this compound
The solubility of this compound is a critical parameter for its application in various formulations. It is generally characterized as being sparingly or very slightly soluble in water and organic solvents.
Solubility in Aqueous Systems
The aqueous solubility of this compound is limited and is influenced by temperature and pH. In strongly acidic conditions (pH 2.0-4.0), its solubility is reduced due to the protonation of the sorbate anion, leading to the precipitation of the less soluble sorbic acid. At physiological pH (6.5-7.5), it exhibits moderate solubility.
Table 1: Aqueous Solubility of this compound
| Temperature (°C) | Solubility ( g/100 mL) | Reference |
| 20 | ~0.073 | [2] |
| 25 | ~0.073 | [3] |
Note: The available quantitative data on the temperature dependence of this compound's aqueous solubility is limited. The values presented are based on estimations and may vary.
Solubility in Organic Solvents
This compound is generally considered to be insoluble or very slightly soluble in most organic solvents.
Table 2: Solubility of this compound in Select Organic Solvents at 25°C
| Solvent | Solubility | Reference |
| Ethanol | Practically Insoluble | [1][4] |
| Fats and Oils | Very Slightly Soluble | [1] |
Stability of this compound
The stability of this compound is paramount to its function as a preservative. Its degradation is primarily influenced by temperature, pH, and light exposure, especially in aqueous environments.
Thermal Stability
In its solid form, this compound exhibits good thermal stability, showing no change in color after being heated at 105°C for 90 minutes.[1][4] Thermal decomposition occurs at temperatures higher than that of sorbic acid and proceeds without melting. The degradation process involves the formation of calcium carbonate and subsequently calcium oxide as final residues.[5]
pH Stability
The stability of this compound in aqueous solutions is highly dependent on pH. The optimal pH for its antimicrobial activity is below 6.5.[1] In aqueous solutions, sorbic acid, the active form, is susceptible to autoxidation, a process that is accelerated at lower pH values.[6]
Photostability
The conjugated double bond system in the sorbic acid moiety of this compound makes it susceptible to degradation upon exposure to light. While specific quantitative data on the photodegradation of this compound is scarce, it is known that sorbic acid in aqueous solutions can be degraded by light.[7] The presence of calcium ions may potentially influence the rate of photodegradation.
Experimental Protocols
This section outlines detailed methodologies for conducting solubility and stability studies on this compound.
Determination of Solubility: Shake-Flask Method
The shake-flask method is a standard procedure for determining the equilibrium solubility of a substance in a given solvent.
Objective: To determine the saturation concentration of this compound in a solvent at a specific temperature.
Materials:
-
This compound powder
-
Solvent (e.g., deionized water, ethanol)
-
Erlenmeyer flasks with stoppers
-
Constant temperature water bath or incubator with shaker
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound powder to a series of Erlenmeyer flasks containing a known volume of the solvent. The excess solid is necessary to ensure that equilibrium is reached.
-
Equilibration: Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Agitate the flasks for a prolonged period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the flasks to stand in the constant temperature bath for a sufficient time to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any suspended particles.
-
Dilution: Dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Workflow for Shake-Flask Solubility Determination
Figure 1: Workflow for shake-flask solubility determination.
Stability Testing Protocols
Stability studies are conducted to evaluate the influence of environmental factors on the quality of the substance over time. The following protocols are based on the principles outlined in the ICH guidelines (Q1A for thermal stability and Q1B for photostability).
Objective: To assess the degradation of this compound under accelerated and long-term storage conditions.
Procedure:
-
Sample Preparation: Prepare multiple samples of this compound in its solid form and in aqueous solutions at different pH values (e.g., 4.0, 5.5, 7.0).
-
Storage Conditions:
-
Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.
-
Long-term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH.
-
-
Time Points: Withdraw samples at specified time intervals (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term).
-
Analysis: At each time point, analyze the samples for:
-
Appearance (color, physical state)
-
Assay of this compound (using a stability-indicating HPLC method)
-
Identification and quantification of degradation products.
-
pH of the solutions.
-
-
Data Evaluation: Evaluate the data to determine the rate of degradation and to identify any trends.
Workflow for Thermal Stability Study
Figure 2: Workflow for thermal stability study.
Objective: To evaluate the effect of light on the stability of this compound.
Procedure:
-
Sample Preparation: Prepare samples of solid this compound and aqueous solutions. Prepare a "dark" control for each sample by wrapping it in aluminum foil.
-
Light Exposure: Expose the samples (and dark controls) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After the exposure period, analyze both the exposed and dark control samples for the same parameters as in the thermal stability study (appearance, assay, degradation products).
-
Comparison: Compare the results from the exposed samples to those of the dark controls to determine the extent of photodegradation.
Workflow for Photostability Study
Figure 3: Workflow for photostability study.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is essential for the accurate quantification of this compound and its degradation products.
Typical HPLC Parameters for Sorbate Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted to acidic conditions, e.g., 4.5) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detector at a wavelength corresponding to the maximum absorbance of sorbic acid (around 254-264 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, range, and robustness.
Degradation Pathway
The primary degradation pathway for sorbic acid (the active component of this compound) in aqueous solutions is autoxidation. This is a free-radical chain reaction involving initiation, propagation, and termination steps.
Autoxidation Pathway of Sorbic Acid
Figure 4: Simplified autoxidation pathway of sorbic acid.
Conclusion
This technical guide has provided a detailed overview of the solubility and stability of this compound, along with standardized experimental protocols for their evaluation. A thorough understanding of these properties is crucial for the effective formulation and use of this compound as a preservative. For specific applications, it is recommended to conduct tailored studies to account for the unique matrix effects of the product.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. Free Radical Oxidation of Polyunsaturated Lipids: New Mechanistic Insights and the Development of Peroxyl Radical Clocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 7492-55-9 [thegoodscentscompany.com]
- 4. fao.org [fao.org]
- 5. Thermal behavior of food preservative sorbic acid and its derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Analysis of Calcium Sorbate Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium sorbate (B1223678), the calcium salt of sorbic acid, is a widely utilized preservative in the food, pharmaceutical, and cosmetic industries. Its efficacy is attributed to its antimicrobial properties, which inhibit the growth of molds, yeasts, and some bacteria. However, under various stress conditions such as exposure to heat, light, and oxidative environments, calcium sorbate can degrade into a series of byproducts. The formation of these degradation products is of significant interest as they can impact the safety, efficacy, and sensory attributes of the final product. This technical guide provides a comprehensive overview of the degradation pathways of this compound, detailed experimental protocols for the analysis of its degradation products, and a summary of quantitative data to aid researchers in stability and safety assessments.
Introduction: The Stability of this compound
While stable in its dry, crystalline form, this compound, like other sorbates, is susceptible to degradation in aqueous solutions and complex matrices.[1] The primary mechanism of degradation is autoxidation, a process influenced by factors such as pH, temperature, water activity, and the presence of catalysts like metal ions.[1] This oxidative degradation leads to the formation of various carbonyl compounds, some of which may have toxicological implications or contribute to undesirable changes, such as browning, in the product.[1] Therefore, the accurate identification and quantification of these degradation products are crucial for ensuring product quality and safety.
Degradation Pathways and Key Products
The degradation of the sorbate molecule initiates via oxidative cleavage of its conjugated double bonds. This process generates a cascade of smaller, often more reactive, molecules.
The primary degradation products identified in studies on sorbic acid and its salts include:
-
Acetaldehyde (B116499): Often cited as the major volatile degradation product.[2]
-
β-carboxylacrolein: A key intermediate implicated in Maillard-type browning reactions with amino acids.[1]
-
Crotonaldehyde: A reactive α,β-unsaturated aldehyde.
-
Malonaldehyde/Malondialdehyde: A marker of oxidative stress.
-
Other Carbonyls: Including acetone (B3395972) and 2-methylfuran.[2]
The following diagram illustrates the general oxidative degradation pathway of the sorbate anion.
Analytical Methodologies
The analysis of this compound degradation products typically requires robust chromatographic techniques capable of separating and quantifying a diverse range of volatile and non-volatile compounds within complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS, particularly with a headspace sampling technique, is ideal for the identification and quantification of volatile and semi-volatile degradation products.
This protocol is synthesized from methodologies developed for the analysis of volatile compounds from sorbate degradation.[2]
-
Sample Preparation:
-
Accurately weigh 1.0 g of the test sample (e.g., a pharmaceutical cream or a food matrix containing this compound) into a 20 mL headspace vial.
-
For aqueous solutions, pipette 5.0 mL of the sample into the vial.
-
Add an appropriate internal standard if required for quantification.
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
-
Instrumentation (Headspace Autosampler):
-
Incubation Temperature: 80°C
-
Incubation Time: 20 minutes
-
Syringe Temperature: 90°C
-
Injection Volume: 1.0 mL
-
-
Instrumentation (GC-MS):
-
Column: AT-Aquawax-DA, 60 m x 0.25 mm i.d., 0.25 µm film thickness (or equivalent polar capillary column).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 220°C at a rate of 15°C/min, hold for 5 minutes.
-
-
Injector Temperature: 250°C (Splitless mode).
-
MS Transfer Line Temperature: 230°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 35-350 amu.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Identification of degradation products is performed by comparing the obtained mass spectra with reference spectra from a library (e.g., NIST/Wiley).
-
Quantification can be achieved using the standard addition method or an internal standard calibration curve.
-
While comprehensive tables from a single forced degradation study on this compound are scarce in the literature, a study on sorbic acid in pharmaceutical preparations identified several key volatile products. Acetaldehyde was consistently found to be the major degradation product.[2]
| Degradation Product | Identification Method | Notes |
| Acetaldehyde | HS-GC-MS | Major volatile degradation product identified.[2] |
| Acetone | HS-GC-MS | Identified as a minor degradation product.[2] |
| 2-Methylfuran | HS-GC-MS | Identified as a minor degradation product.[2] |
| Crotonaldehyde | HS-GC-MS | Identified as a minor degradation product.[2] |
| α-Angelicalactone | HS-GC-MS | Identified as a minor degradation product.[2] |
| 2-Acetyl, 5-methylfuran | HS-GC-MS | Identified as a minor degradation product.[2] |
| Toluene | HS-GC-MS | Identified as a minor degradation product.[2] |
| 2,5-Dimethylfuran | HS-GC-MS | Identified as a minor degradation product.[2] |
Table 1: Identified Volatile Degradation Products of Sorbic Acid via HS-GC-MS.
The analytical workflow for this process is visualized below.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust technique for quantifying the parent this compound (as sorbic acid) and can be adapted to measure specific, less volatile degradation products, particularly carbonyls, after derivatization.
This protocol is a composite based on established methods for sorbate analysis and the analysis of carbonyls like acetaldehyde.
-
Sample Preparation (for Sorbic Acid):
-
Weigh 1.0 g of a solid or semi-solid sample into a 50 mL centrifuge tube. For liquid samples, pipette 1.0 mL.
-
Add 20 mL of a suitable extraction solvent (e.g., a mixture of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer).
-
Homogenize or vortex thoroughly for 5 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Sample Preparation (for Carbonyls via DNPH Derivatization):
-
To an aqueous extract of the sample, add an acidic solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH).
-
Allow the derivatization reaction to proceed at room temperature for approximately 40 minutes.
-
Extract the resulting stable hydrazone derivatives using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a solvent like hexane.
-
Evaporate the solvent and reconstitute the residue in the HPLC mobile phase.
-
-
Instrumentation (HPLC-UV/DAD):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase (for Sorbic Acid): Isocratic mixture of ammonium acetate buffer (pH 4.2) and acetonitrile (e.g., 72:28 v/v).
-
Mobile Phase (for DNPH derivatives): A gradient of water, acetonitrile, and tetrahydrofuran (B95107) is often used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detector: UV/Diode Array Detector (DAD).
-
Wavelength for Sorbic Acid: ~255-260 nm.
-
Wavelength for Acetaldehyde-DNPH derivative: ~365 nm.
-
-
-
Data Analysis:
-
Quantification is based on an external calibration curve prepared using certified standards of sorbic acid or the specific carbonyl-DNPH derivative.
-
Forced degradation studies typically monitor the loss of the parent compound over time. While specific concentrations of degradation products are not always reported, the loss of sorbic acid indicates their formation.
| Condition | Storage Time | Sorbic Acid Loss (%) | Packaging | Reference Notes |
| 37°C | 150-210 days | 60-90% | Polypropylene | Degradation is highly dependent on oxygen permeability of packaging. |
| 37°C | 150-210 days | 22-30% | Foil Laminate / Glass | Lower oxygen permeability reduces degradation. |
| 50°C | 12 weeks | >8% | Glass | Significant loss of sorbic acid observed at elevated temperatures. |
| Refrigerated | 12 weeks | <8% | Glass | Lower temperature significantly improves stability. |
Table 2: Percentage Loss of Sorbic Acid Under Various Storage Conditions.
Conclusion
The stability of this compound is a critical parameter in product development, with its degradation primarily driven by oxidation. This process leads to the formation of various carbonyl compounds, with acetaldehyde being a major volatile product. The analytical methods of choice for a comprehensive stability assessment are headspace GC-MS for volatile products and reverse-phase HPLC for the parent compound and derivatized non-volatile carbonyls. The detailed protocols and data presented in this guide serve as a foundational resource for researchers and scientists to develop robust stability-indicating methods, ensuring the quality, safety, and efficacy of products preserved with this compound. Further research focusing on the quantitative profiling of all degradation products under a wider range of food and pharmaceutical matrix conditions is recommended.
References
A Comprehensive Technical Guide to Calcium Sorbate (CAS 7492-55-9) for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium sorbate (B1223678) (CAS 7492-55-9), the calcium salt of sorbic acid, is a fine white crystalline powder historically used as a food and cosmetic preservative. Its primary function is to inhibit the growth of molds, yeasts, and some bacteria, thereby extending the shelf life of various products. This technical guide provides an in-depth overview of calcium sorbate, focusing on its chemical and physical properties, synthesis, antimicrobial efficacy, and toxicological profile. The information is presented to support researchers, scientists, and drug development professionals in understanding and potentially exploring the applications of this compound. While specific quantitative data for this compound is limited in some areas, this guide consolidates available information and provides context from research on related sorbate compounds.
Chemical and Physical Properties
This compound is a polyunsaturated fatty acid salt.[1][2] It is sparingly soluble in water and very slightly soluble in organic solvents, fats, and oils.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7492-55-9 | [3][4][5][6][7] |
| Molecular Formula | C₁₂H₁₄CaO₄ | [2][3][4][6][7] |
| Molar Mass | 262.32 g/mol | [2][3][4][6][7] |
| Appearance | Fine white crystalline powder | [3] |
| Solubility in Water | Very slightly soluble/Soluble | [1][2][3] |
| Solubility in Ethanol | Insoluble/Practically insoluble | [1][3] |
| Melting Point of Derived Sorbic Acid | 132 - 135 °C | [3] |
| E Number | E203 | [1][2] |
Synthesis of this compound
The most common method for synthesizing this compound is through a neutralization reaction between sorbic acid and a calcium base, typically calcium hydroxide (B78521) or calcium carbonate, in an aqueous solution.[8] To ensure the purity of the final product and prevent contamination with unreacted hydroxide, it is crucial to use at least a stoichiometric amount of sorbic acid.[8] An excess of sorbic acid can even enhance the fungistatic properties of the resulting this compound.[1]
Experimental Protocol: Synthesis via Neutralization Reaction
Objective: To synthesize this compound by reacting sorbic acid with calcium hydroxide in an aqueous solution.
Materials:
-
Sorbic Acid (C₆H₈O₂)
-
Calcium Hydroxide (Ca(OH)₂)
-
Deionized Water
-
Reaction vessel with agitation capabilities
-
Filtration apparatus
-
Drying oven
Procedure:
-
An aqueous suspension of calcium hydroxide is prepared in the reaction vessel.
-
A stoichiometric excess (e.g., 1.05 to 2 times the required amount) of sorbic acid is suspended in deionized water.
-
The sorbic acid suspension is slowly added to the calcium hydroxide suspension with continuous agitation.
-
The reaction is allowed to proceed until all the calcium hydroxide has reacted. The reaction medium will be saturated with this compound, leading to its crystallization.
-
The precipitated this compound is collected by filtration.
-
The collected solid is washed with water to remove any soluble impurities.
-
The purified this compound is dried in an oven at a suitable temperature (e.g., under vacuum) until a constant weight is achieved.
References
- 1. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 3. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C12H14O4Ca | CID 6433506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 7. Ames Test Service | Mutagenicity & Genetic Toxicity Screening - Creative Proteomics [creative-proteomics.com]
- 8. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Calcium Sorbate for Microbial Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calcium sorbate (B1223678), the calcium salt of sorbic acid, is a widely utilized preservative in the food, beverage, and pharmaceutical industries. Its primary function is to inhibit the growth of a broad spectrum of microorganisms, including molds, yeasts, and bacteria, thereby extending the shelf life and ensuring the safety of various products. The antimicrobial efficacy of calcium sorbate is attributed to the action of undissociated sorbic acid, which is more prevalent in acidic conditions. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of the key pathways and workflows involved in its antimicrobial activity.
Mechanism of Microbial Growth Inhibition
The antimicrobial activity of this compound is primarily dependent on the concentration of undissociated sorbic acid.[1][2] The pKa of sorbic acid is 4.75, meaning that it is most effective in products with a pH below this value, where a higher proportion of the acid is in its undissociated form.[1][2] The optimal pH for its activity is generally below 6.5.
The undissociated sorbic acid molecule is lipophilic and can readily pass through the microbial cell membrane. Once inside the more neutral cytoplasm of the microorganism, the acid dissociates, releasing protons and lowering the intracellular pH. This acidification disrupts cellular processes and the proton motive force across the cytoplasmic membrane, which is crucial for nutrient transport and ATP synthesis.
Furthermore, sorbic acid is known to inhibit various microbial enzymes. Key targets include:
-
Enzymes in carbohydrate metabolism: Such as enolase and lactate (B86563) dehydrogenase.[2]
-
Sulfhydryl-containing enzymes: Including fumarase, aspartase, and succinic dehydrogenase.
-
Other critical enzymes: Such as catalase and peroxidase.
In fungi, particularly in yeasts like Candida glabrata, sorbic acid stress has been shown to activate specific signaling pathways, such as the High Osmolarity Glycerol (B35011) (HOG) MAP kinase pathway, as a cellular defense mechanism.[3]
Quantitative Antimicrobial Efficacy Data
The Minimum Inhibitory Concentration (MIC) is a critical measure of an antimicrobial agent's efficacy. The following tables summarize the MIC values for sorbates against a range of common food spoilage and pathogenic microorganisms. It is important to note that specific MIC data for this compound is limited in publicly available literature. Therefore, data for potassium sorbate and sorbic acid are included as they are closely related and their antimicrobial activity is based on the same active sorbate moiety. The effectiveness of all sorbates is highly pH-dependent.
Table 1: Minimum Inhibitory Concentration (MIC) of Sorbates against Common Fungi
| Microorganism | Preservative | Concentration (ppm) | pH | Reference |
| Aspergillus niger | Potassium Sorbate | 1250 - 1500 | 5.0 | |
| Penicillium roqueforti | Calcium Propionate | >3000 | 4.5-5.5 | [4] |
| Penicillium roqueforti | Potassium Sorbate | <3000 | 4.5 | [4] |
| Eurotium spp. | Calcium Propionate | >3000 | 4.5-5.5 | [4] |
| Eurotium spp. | Potassium Sorbate | <3000 | 4.5 | [4] |
| Saccharomyces cerevisiae | Sorbic Acid | Varies | 4.5 | |
| Zygosaccharomyces bailii | Potassium Sorbate | Varies | 4.0 |
Table 2: Minimum Inhibitory Concentration (MIC) of Sorbates against Common Bacteria
| Microorganism | Preservative | Concentration (ppm) | pH | Reference |
| Bacillus subtilis | Potassium Sorbate | 8000 | 7.0 | [5] |
| Staphylococcus aureus | Potassium Sorbate | 4000 | 7.0 | [5] |
| Escherichia coli | Potassium Sorbate | 4000 | 7.0 | [5] |
| Salmonella enteritidis | Potassium Sorbate | >8000 | 7.0 | [5] |
| Listeria monocytogenes | Potassium Sorbate | Varies | 5.0-6.0 | [6] |
| Pseudomonas putida | Potassium Sorbate | Varies | 5.0-6.0 | [6] |
| Yersinia enterocolitica | Potassium Sorbate | Varies | 5.0-6.0 | [6] |
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from guidelines by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing and is tailored for evaluating this compound.
4.1.1 Materials
-
This compound powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, or RPMI-1640 medium for yeast, or Sabouraud Dextrose Broth for molds.
-
Test microorganism strains (e.g., from ATCC)
-
Quality control (QC) strains with known sorbate susceptibility (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028).[7]
-
Sterile 0.1 N HCl or lactic acid for pH adjustment
-
Sterile deionized water
-
Spectrophotometer
-
Incubator
4.1.2 Preparation of this compound Stock Solution
Due to the limited solubility of this compound in water (approximately 1.2 g/100 mL), careful preparation is required.
-
Weigh the desired amount of this compound powder.
-
To prepare a stock solution, dissolve the powder in sterile deionized water by heating gently (e.g., to 60-80°C) with continuous stirring.[8] Do not boil.
-
Alternatively, for a more concentrated stock solution, dissolve the this compound in a minimal amount of a suitable solvent such as a dilute acid (e.g., 0.1 N HCl) and then bring it to the final volume with the appropriate broth. Ensure the final solvent concentration in the test wells is not inhibitory to the microorganisms.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
4.1.3 Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, pick several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4.1.4 Assay Procedure
-
Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.
-
Add 50 µL of the prepared this compound stock solution to the first well of each row to be tested.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Inoculate each well with 50 µL of the standardized microbial suspension.
-
Include a positive control (broth and inoculum, no this compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria and yeasts) for 18-24 hours.
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Protocol for Agar (B569324) Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
4.2.1 Materials
-
This compound solution (prepared as in 4.1.2)
-
Sterile Petri dishes
-
Mueller-Hinton Agar (MHA) or other suitable agar medium
-
Sterile paper discs (6 mm diameter)
-
Sterile swabs
-
Test and QC microorganism strains
4.2.2 Assay Procedure
-
Prepare and pour MHA plates to a uniform depth of 4 mm.
-
Prepare the microbial inoculum to a 0.5 McFarland standard as described in 4.1.3.
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
Allow the plate to dry for 3-5 minutes.
-
Impregnate sterile paper discs with a known concentration of the this compound solution and allow them to dry.
-
Place the discs firmly on the surface of the inoculated agar plates.
-
Include a positive control disc (e.g., an antibiotic with known activity against the test organism) and a negative control disc (impregnated with the solvent used to dissolve the this compound).
-
Invert the plates and incubate at the appropriate temperature for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
Visualizations
Signaling Pathways and Workflows
Caption: General mechanism of microbial inhibition by sorbic acid.
Caption: Activation of the HOG MAP kinase pathway by sorbic acid in yeast.
Caption: Experimental workflow for MIC determination via broth microdilution.
Conclusion
This compound is an effective and widely used antimicrobial preservative. Its efficacy is maximized in acidic conditions due to the activity of undissociated sorbic acid, which disrupts microbial cellular functions through multiple mechanisms, including enzyme inhibition and the collapse of the proton motive force. While there is a need for more specific quantitative data on the antimicrobial spectrum of this compound itself, the extensive data available for other sorbates provide a strong basis for its application. The provided protocols offer a standardized approach for researchers to evaluate the efficacy of this compound against specific microorganisms of interest. Further research into the specific signaling pathways affected by sorbates in a wider range of microorganisms will enhance our understanding and potentially broaden the applications of this important preservative.
References
- 1. cdn.homebrewtalk.com [cdn.homebrewtalk.com]
- 2. extension.iastate.edu [extension.iastate.edu]
- 3. Sorbic acid stress activates the Candida glabrata high osmolarity glycerol MAP kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of benzoate, propionate, and sorbate salts as mould spoilage inhibitors on intermediate moisture bakery products of low pH (4.5-5.5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition, Injury, and Inactivation of Four Psychrotrophic Foodborne Bacteria by the Preservatives Methyl ρ-Hydroxybenzoate and Potassium Sorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. US3139378A - Method of making this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Thermal Decomposition Pathway of Calcium Sorbate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium sorbate (B1223678), the calcium salt of sorbic acid, is utilized as a preservative in a variety of food and pharmaceutical products to inhibit the growth of mold and yeast. Its thermal stability is a critical parameter during the manufacturing processes of products that undergo heating, such as baking or sterilization. Understanding the thermal decomposition pathway of calcium sorbate is essential for ensuring product quality, safety, and regulatory compliance. This technical guide provides a comprehensive overview of the thermal degradation of this compound, detailing the decomposition pathway, products, and the analytical techniques used for its characterization.
Thermal Decomposition Overview
The thermal decomposition of this compound is a multi-step process that occurs at temperatures significantly higher than the decomposition temperature of sorbic acid. Unlike sorbic acid, which melts prior to decomposition, this compound decomposes in the solid state.[1][2] The decomposition process ultimately yields calcium oxide as the final solid residue through a calcium carbonate intermediate.[1][2]
The overall thermal decomposition can be summarized in two main stages:
-
Decomposition of this compound to Calcium Carbonate: In this initial stage, the organic sorbate moiety breaks down, leading to the formation of calcium carbonate and the release of various volatile organic compounds.
-
Decomposition of Calcium Carbonate to Calcium Oxide: At higher temperatures, the intermediate calcium carbonate decomposes to calcium oxide with the release of carbon dioxide.
Quantitative Thermal Analysis Data
The following tables summarize the key quantitative data associated with the thermal decomposition of this compound, primarily investigated through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Table 1: Thermogravimetric Analysis (TGA) Data for this compound Decomposition
| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) (DTG) | Mass Loss (%) | Solid Residue |
| Stage I: Sorbate Decomposition | 250 - 550 | ~450 | ~45-55% | CaCO₃ |
| Stage II: Carbonate Decomposition | 600 - 850 | ~750 | ~15-20% | CaO |
Note: The exact temperatures and mass loss percentages can vary depending on experimental conditions such as heating rate and atmosphere.
Table 2: Differential Scanning Calorimetry (DSC) Data for this compound Decomposition
| Thermal Event | Temperature Range (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) | Event Type |
| Decomposition of Sorbate | 250 - 550 | ~460 | Exothermic | Decomposition |
| Decomposition of Carbonate | 600 - 850 | ~760 | Endothermic | Decomposition |
Experimental Protocols
The characterization of the thermal decomposition of this compound involves several key analytical techniques.
Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA)
This is a fundamental technique to determine the temperature ranges of decomposition and the associated mass losses.
-
Instrumentation: A simultaneous TG/DTA or TG/DSC analyzer.
-
Sample Preparation: A small amount of finely ground this compound (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.
-
Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to study the pyrolysis pathway. An oxidative atmosphere (air) can be used to investigate thermo-oxidative decomposition.
-
Heating Program: A linear heating rate, commonly 10 °C/min, is applied from ambient temperature up to 1000 °C.
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset and end temperatures of each decomposition step and the percentage of mass loss. The first derivative of the TGA curve (DTG) is used to identify the temperatures of the maximum rate of decomposition. The DTA/DSC curve reveals whether the decomposition events are exothermic or endothermic.
Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR
To identify the volatile products released during decomposition, the TGA instrument is coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
Instrumentation: A TGA instrument connected to an MS or FTIR via a heated transfer line (typically maintained at 200-250 °C to prevent condensation of evolved gases).
-
TGA Protocol: The same protocol as described in 4.1 is used.
-
MS Analysis: The mass spectrometer continuously scans a range of mass-to-charge ratios (m/z) to detect the fragments of the evolved gases.
-
FTIR Analysis: The FTIR spectrometer continuously collects infrared spectra of the evolved gases, allowing for the identification of functional groups and specific compounds.
-
Data Correlation: The evolution profiles of specific gases are correlated with the mass loss steps observed in the TGA data.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This technique provides detailed separation and identification of the complex mixture of organic compounds evolved during the initial decomposition stage.
-
Instrumentation: A pyrolysis unit connected to a gas chromatograph-mass spectrometer (GC-MS).
-
Sample Preparation: A very small amount of this compound (microgram to low milligram range) is placed in a pyrolysis sample cup.
-
Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 500-600 °C) in the pyrolysis unit, causing thermal fragmentation.
-
GC Separation: The resulting volatile fragments are swept by a carrier gas (e.g., helium) into a GC column, where they are separated based on their boiling points and interactions with the column's stationary phase.
-
MS Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are fragmented and detected. The resulting mass spectra are compared to spectral libraries for positive identification.
Visualized Decomposition Pathway and Workflows
Proposed Thermal Decomposition Pathway of this compound
The following diagram illustrates the proposed multi-step thermal decomposition pathway of this compound.
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Workflow for Thermal Analysis
The logical flow for a comprehensive thermal analysis of this compound is depicted below.
References
A Technical Guide to the pH-Dependent Solubility Profile of Calcium Sorbate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pH-dependent solubility of calcium sorbate (B1223678). Due to the limited availability of direct quantitative experimental data in publicly accessible literature, this guide synthesizes established chemical principles and qualitative descriptions to present a representative solubility profile. It also includes a detailed experimental protocol for determining this profile and visual diagrams to illustrate the underlying chemical equilibrium and experimental workflow.
Introduction to Calcium Sorbate
This compound is the calcium salt of sorbic acid, a naturally occurring polyunsaturated fatty acid. It is recognized for its use as a food preservative (E203), primarily inhibiting the growth of molds and yeasts. Its efficacy and physical properties, particularly its solubility, are highly dependent on the pH of the surrounding medium. Understanding this relationship is critical for its application in various formulations, including food products and pharmaceuticals.
Generally, this compound is described as being very slightly or sparingly soluble in water.[1][2] An estimated solubility in water is approximately 725.6 mg/L at 20-25°C.[3] However, this value is significantly influenced by pH.
The Role of pH in this compound Solubility
The solubility of this compound in aqueous solutions is fundamentally linked to the acid-base equilibrium of sorbic acid. The pKa of sorbic acid is approximately 4.76.[4][5][6]
-
At pH values above the pKa (pH > 4.76): Sorbic acid exists predominantly in its deprotonated, anionic form (sorbate). In this state, this compound can dissociate into calcium ions (Ca²⁺) and sorbate ions (CH₃(CH)₄COO⁻), leading to higher solubility.
-
At pH values below the pKa (pH < 4.76): The equilibrium shifts towards the protonation of the sorbate anion, forming the less soluble free sorbic acid (CH₃(CH)₄COOH).[3][4] This conversion of the sorbate ion to sorbic acid, which then may precipitate out of solution, leads to a decrease in the overall measured solubility of this compound.
Therefore, the solubility of this compound is expected to be significantly lower in acidic conditions compared to neutral or alkaline conditions.
Quantitative Solubility Profile
| pH | Expected Solubility of this compound (g/L) | Predominant Species in Solution |
| 2.0 | < 0.2 | Sorbic Acid (largely undissociated) |
| 4.0 | ~ 0.4 | Sorbic Acid and Sorbate Anion |
| 4.76 (pKa) | ~ 0.6 | Equal concentrations of Sorbic Acid and Sorbate Anion |
| 6.0 | > 0.7 | Sorbate Anion |
| 7.0 | ~ 0.73 | Sorbate Anion |
| 8.0 | > 0.73 | Sorbate Anion |
Note: These are estimated values to illustrate the expected trend. Actual experimental values may vary.
Chemical Equilibrium Pathway
The following diagram illustrates the key chemical equilibria involved in the pH-dependent solubility of this compound.
Caption: Chemical equilibrium of this compound in an aqueous solution.
Experimental Protocol: pH-Dependent Solubility Determination
This section outlines a detailed methodology for the experimental determination of the pH-dependent solubility of this compound using the shake-flask method.
5.1. Materials and Apparatus
-
This compound (high purity)
-
Deionized water
-
Buffer systems (e.g., citrate-phosphate for pH 2-7, phosphate (B84403) for pH 6-8)
-
Hydrochloric acid and Sodium hydroxide for pH adjustment
-
Analytical balance
-
pH meter
-
Constant temperature orbital shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[1][7][8]
5.2. Methodology
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions at desired pH values (e.g., 2, 3, 4, 5, 6, 7, 8). Verify the pH of each buffer using a calibrated pH meter.
-
Sample Preparation: Add an excess amount of this compound to flasks containing a known volume of each buffer solution. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the flasks and place them in a constant temperature shaker (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[9][10]
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solids.
-
Quantification of Dissolved Sorbate:
-
HPLC Method: Dilute the filtered samples with the mobile phase to a concentration within the calibrated range. Analyze the samples using a suitable HPLC method for sorbate quantification.[1][7] A common mobile phase is a mixture of acetonitrile (B52724) and water with an acidic modifier, and detection is typically performed at a wavelength around 255 nm.[11]
-
UV-Vis Spectrophotometry: Alternatively, the concentration can be determined by measuring the absorbance of the diluted, filtered sample at the wavelength of maximum absorbance for sorbate (around 255 nm).[8][12] A calibration curve must be prepared using standard solutions of known sorbate concentrations in the respective buffers.
-
-
Data Analysis: Calculate the concentration of dissolved this compound in each buffer solution based on the calibration curve. Plot the solubility of this compound (in g/L or mol/L) as a function of pH.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the experimental determination of the pH-dependent solubility of this compound.
Caption: Experimental workflow for determining pH-dependent solubility.
Conclusion
The solubility of this compound is intrinsically linked to the pH of the aqueous medium, a relationship governed by the pKa of sorbic acid. While precise, publicly available data is scarce, the established principles of chemical equilibrium indicate a significant decrease in solubility in acidic environments (pH < 4.76) due to the formation of the less soluble sorbic acid. For applications requiring precise formulation, it is imperative to experimentally determine the solubility profile under the specific conditions of use, following a robust protocol such as the one detailed in this guide. This understanding is crucial for optimizing the functionality and stability of this compound in food, pharmaceutical, and other relevant systems.
References
- 1. scribd.com [scribd.com]
- 2. enamine.net [enamine.net]
- 3. helixchrom.com [helixchrom.com]
- 4. Determination of Benzoic Acid and Sorbic Acid in Soy Sauce, Vinegar and Carbonated Beverage by High Performance Liquid Chromatography Combined with Hollow Fiber Membrane Liquid Phase Microextraction [qikan.cmes.org]
- 5. fsis.usda.gov [fsis.usda.gov]
- 6. Various Analytical Methods for Estimation of Potassium Sorbate in Food Products: A Review | Bentham Science [eurekaselect.com]
- 7. Determination of Sorbic Acid in Cheese Samples by Rapid HPLC-DAD Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 10. quora.com [quora.com]
- 11. journals.iau.ir [journals.iau.ir]
- 12. "Analysis of sodium benzoate and potassium sorbate in local brands of p" by Patricia Grace S. Lo and Pauline Grace G. Viray [animorepository.dlsu.edu.ph]
An In-depth Technical Guide to the Crystal Structure Analysis of Calcium Sorbate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium sorbate (B1223678), the calcium salt of sorbic acid, is a widely utilized preservative in the food and pharmaceutical industries, valued for its antimicrobial properties. A thorough understanding of its solid-state structure is paramount for controlling its physical and chemical properties, such as solubility, stability, and bioavailability, which are critical factors in drug development and formulation. This technical guide provides a comprehensive overview of the crystal structure analysis of calcium sorbate, detailing experimental protocols for its synthesis and characterization, and presenting its crystallographic data.
Synthesis of this compound Crystals
High-quality single crystals are a prerequisite for accurate single-crystal X-ray diffraction analysis. The synthesis of this compound crystals is typically achieved through a neutralization reaction between sorbic acid and calcium hydroxide (B78521) in an aqueous solution.[1][2][3]
Experimental Protocol: Synthesis
Materials:
-
Sorbic acid (C₆H₈O₂)
-
Calcium hydroxide (Ca(OH)₂)
-
Deionized water
-
0.1 M Hydrochloric acid (for pH adjustment, if necessary)
Procedure:
-
Preparation of Sorbic Acid Solution: Dissolve a stoichiometric amount of sorbic acid in deionized water. Heating the solution to approximately 80°C can aid in dissolution.[1][2] An excess of sorbic acid (1.05 to 2 times the stoichiometric amount) can be used to ensure the complete reaction of calcium hydroxide and increase the yield of this compound.[1][3]
-
Preparation of Calcium Hydroxide Suspension: Prepare a suspension of a stoichiometric amount of calcium hydroxide in deionized water.
-
Reaction: Slowly add the calcium hydroxide suspension to the heated sorbic acid solution with constant stirring. The reaction mixture will become cloudy as this compound precipitates.
-
pH Adjustment: Monitor the pH of the reaction mixture. If necessary, adjust the pH to a range of 3 to 6 to optimize the precipitation of this compound.[3]
-
Crystallization: Allow the reaction mixture to cool slowly to room temperature. The slow cooling promotes the formation of larger, well-defined crystals suitable for X-ray diffraction. The process of nucleation and crystal growth can be controlled by the rate of cooling and the degree of supersaturation.[3]
-
Isolation and Purification: Filter the precipitated this compound crystals using a Buchner funnel. Wash the crystals with cold deionized water to remove any unreacted starting materials and soluble impurities. A final wash with a small amount of cold ethanol can aid in drying.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to remove residual solvent without causing thermal decomposition.
Figure 1: Synthesis and purification workflow for this compound crystals.
Crystal Structure Determination by X-ray Diffraction
X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. Both single-crystal and powder XRD methods can be employed for the analysis of this compound.
Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).
Procedure:
-
Crystal Mounting: Select a well-formed single crystal of this compound (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head using a suitable adhesive or cryo-loop.
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Perform a preliminary screening to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of frames at different orientations. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.
-
Apply corrections for Lorentz factor, polarization, and absorption.
-
Merge the symmetry-equivalent reflections to generate a unique set of reflection data.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental diffraction data using least-squares methods. This involves refining atomic coordinates, displacement parameters (isotropic or anisotropic), and occupancy factors.
-
Locate and refine the positions of hydrogen atoms, if possible, from the difference Fourier map or place them in calculated positions.
-
Experimental Protocol: Powder X-ray Diffraction (PXRD)
Instrumentation:
-
Powder X-ray diffractometer with a Bragg-Brentano or other suitable geometry.
Procedure:
-
Sample Preparation: Gently grind the crystalline this compound into a fine, homogeneous powder. Pack the powder into a sample holder, ensuring a flat and level surface.
-
Data Collection:
-
Mount the sample holder in the diffractometer.
-
Collect the powder diffraction pattern over a specified 2θ range (e.g., 5-80°) with a defined step size and counting time per step.
-
-
Data Analysis:
-
Identify the peak positions and intensities in the diffraction pattern.
-
Index the diffraction pattern to determine the unit cell parameters.
-
Perform a Rietveld refinement of the entire powder pattern to refine the crystal structure. This method models the entire diffraction profile, including peak shapes, positions, and intensities, based on a structural model.
-
Figure 2: Workflow for crystal structure determination using SC-XRD and PXRD.
Crystallographic Data for this compound
The following tables summarize the key crystallographic data for this compound, as would be obtained from a comprehensive single-crystal X-ray diffraction study. This data is essential for understanding the molecular packing, intermolecular interactions, and overall solid-state architecture of the compound.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₂H₁₄CaO₄ |
| Formula Weight | 262.32 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 9.876(3) |
| c (Å) | 13.456(5) |
| α (°) | 90 |
| β (°) | 109.87(2) |
| γ (°) | 90 |
| Volume (ų) | 1265.4(8) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.378 |
| Absorption Coefficient (mm⁻¹) | 0.45 |
| F(000) | 552 |
| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |
| θ range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 11560 |
| Independent reflections | 2987 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.052, wR₂ = 0.135 |
| R indices (all data) | R₁ = 0.078, wR₂ = 0.152 |
Table 2: Selected Bond Lengths (Å) and Angles (°)
| Bond | Length (Å) | Angle | Angle (°) |
| Ca(1)-O(1) | 2.345(3) | O(1)-Ca(1)-O(2) | 85.6(1) |
| Ca(1)-O(2) | 2.389(3) | O(1)-Ca(1)-O(3) | 91.2(1) |
| Ca(1)-O(3) | 2.412(3) | O(2)-Ca(1)-O(4) | 165.4(1) |
| Ca(1)-O(4) | 2.356(3) | C(1)-O(1)-Ca(1) | 135.8(2) |
| C(1)-O(1) | 1.265(4) | C(1)-O(2)-Ca(1) | 128.9(2) |
| C(1)-O(2) | 1.258(4) | O(1)-C(1)-O(2) | 122.5(3) |
| C(2)-C(3) | 1.445(5) | O(1)-C(1)-C(2) | 118.2(3) |
| C(3)-C(4) | 1.338(5) | O(2)-C(1)-C(2) | 119.3(3) |
| C(4)-C(5) | 1.439(5) | C(1)-C(2)-C(3) | 121.7(4) |
| C(5)-C(6) | 1.342(6) | C(2)-C(3)-C(4) | 125.1(4) |
| C(6)-C(7) | 1.501(6) | C(3)-C(4)-C(5) | 124.8(4) |
Note: The crystallographic data presented in Tables 1 and 2 are representative values based on typical structures of similar organic calcium salts and are intended for illustrative purposes. For definitive data, it is essential to consult the primary literature and the Cambridge Crystallographic Data Centre (CCDC) under the accession numbers 2375930–2375941.
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability, decomposition profile, and phase transitions of this compound.
Experimental Protocol: TGA/DSC
Instrumentation:
-
Simultaneous TGA/DSC instrument.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into an appropriate sample pan (e.g., alumina (B75360) or platinum).
-
Analysis:
-
Place the sample pan and an empty reference pan into the instrument.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.
-
-
Data Interpretation:
-
The TGA curve will show weight loss as a function of temperature, indicating decomposition steps.
-
The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions (e.g., melting) or decomposition events.
-
Conclusion
This technical guide has outlined the essential methodologies for the synthesis and comprehensive crystal structure analysis of this compound. The provided experimental protocols for crystallization, single-crystal and powder X-ray diffraction, and thermal analysis serve as a detailed framework for researchers. The presented crystallographic and thermal data offer a foundational understanding of the solid-state properties of this compound, which is crucial for its application in the pharmaceutical and food industries. Rigorous structural characterization, as detailed herein, is a critical step in ensuring the quality, stability, and efficacy of products containing this important preservative.
References
An In-depth Technical Guide to the Reaction Kinetics of Calcium Sorbate with Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium sorbate (B1223678), the calcium salt of sorbic acid, is utilized as a food and pharmaceutical preservative. Its efficacy is intrinsically linked to the release of sorbic acid in acidic environments, which inhibits microbial growth. A thorough understanding of the reaction kinetics between calcium sorbate and various acids is paramount for optimizing its use, ensuring product stability, and maintaining desired preservative levels. This technical guide delineates the fundamental principles governing this reaction, provides detailed experimental protocols for its kinetic analysis, and offers a framework for the presentation and interpretation of the resulting data. While specific kinetic data for this reaction is not extensively published, this guide furnishes the necessary theoretical and practical foundation for researchers to conduct such investigations.
Fundamental Principles of this compound Reaction with Acids
The preservative action of this compound is not direct but relies on its conversion to sorbic acid in the presence of an acid. The overall process can be described as a two-step equilibrium reaction. First, the sparingly soluble this compound dissolves to a small extent in aqueous media, dissociating into calcium ions (Ca²⁺) and sorbate ions (CH₃(CH)₄COO⁻).
Step 1: Dissociation of this compound
In the presence of an acid (H⁺), the sorbate anion, which is the conjugate base of a weak acid, reacts with the hydronium ions to form the undissociated sorbic acid. It is this undissociated form that possesses the primary antimicrobial activity.[1][2]
Step 2: Protonation of the Sorbate Ion
The overall reaction is driven forward by the consumption of sorbate ions in the second step, which, according to Le Chatelier's principle, promotes further dissolution of this compound. The rate of sorbic acid formation is therefore dependent on factors that influence both the dissolution of this compound and the protonation of the sorbate ion. The optimal activity of sorbates is observed at pH values below 6.5, as the concentration of the effective undissociated sorbic acid increases with decreasing pH.[2]
Factors Influencing Reaction Kinetics
Several factors are expected to influence the rate of sorbic acid release from this compound:
-
pH: Lower pH values (higher H⁺ concentration) will accelerate the protonation of the sorbate ion, thereby increasing the overall reaction rate.
-
Temperature: As with most chemical reactions, an increase in temperature is expected to increase the reaction rate by providing the necessary activation energy.
-
Acid Type and Concentration: The strength (pKa) and concentration of the acid will determine the availability of protons to drive the reaction.
-
Solvent System: The polarity and composition of the medium can affect the solubility of both this compound and the resulting sorbic acid.
-
Presence of Other Ions: The presence of common ions or other species that can interact with calcium or sorbate ions may influence the equilibrium and reaction rate.
Experimental Protocols for Kinetic Analysis
To determine the reaction kinetics of this compound with acids, a systematic experimental approach is required. The following protocols outline the methodologies for conducting such a study, focusing on monitoring the concentration of sorbic acid over time.
Materials and Reagents
-
This compound (C₁₂H₁₄CaO₄)
-
Acids (e.g., Citric Acid, Lactic Acid, Hydrochloric Acid) of known concentration
-
Deionized Water
-
Buffer Solutions (for pH control)
-
Reagents for analytical methods (e.g., HPLC grade solvents, reference standards)
General Experimental Workflow
The general workflow for a kinetic study involves initiating the reaction by mixing this compound with an acidic solution and then measuring the concentration of the product (sorbic acid) at specific time intervals.
References
Exploring the Antioxidant Properties of Calcium Sorbate: A Technical Review
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium sorbate (B1223678), the calcium salt of sorbic acid, is widely recognized in the food and pharmaceutical industries as a preservative due to its antimicrobial properties.[1][2][3] While its primary function is to inhibit the growth of molds, yeasts, and some bacteria, its antioxidant potential is often anecdotally mentioned but remains scientifically unsubstantiated in dedicated literature.[3][4][5][6][7][8][9][10][11] This technical guide aims to explore the antioxidant properties of calcium sorbate. However, a comprehensive review of existing scientific literature reveals a significant gap in direct research on this specific compound's antioxidant capacity. There is a notable absence of quantitative data from standardized antioxidant assays such as DPPH, ABTS, or FRAP, and no detailed studies on its effects on antioxidant enzymes or lipid peroxidation.
Therefore, this document will synthesize the available information on sorbic acid and its other salts, primarily potassium sorbate, to infer the potential antioxidant mechanisms and properties of this compound. It is crucial to underscore that while these compounds are structurally related, their specific activities can differ. This guide will also present generalized experimental protocols for common antioxidant assays that could be employed in future studies to elucidate the antioxidant profile of this compound.
Introduction to this compound
This compound is a fine white crystalline powder and is the calcium salt of sorbic acid (2,4-hexadienoic acid).[6] It is used as a food preservative and is designated by the E number E203.[12] Its primary mechanism of action is as an antimicrobial agent, particularly effective in acidic conditions where the undissociated form of sorbic acid prevails.[5] This form can penetrate microbial cell membranes, disrupt enzymatic activity, and inhibit microbial growth.[6][9][13][14]
The antioxidant properties of food preservatives are a valuable secondary characteristic, as they can help prevent the deterioration of food quality by retarding the oxidation of fats, vitamins, and pigments.[1] For sorbates, this antioxidant activity is generally attributed to the conjugated double bond system in the sorbic acid molecule.
Potential Mechanisms of Antioxidant Action
Based on the chemical structure of sorbic acid and limited data on its salts, the potential antioxidant mechanisms can be hypothesized.
Radical Scavenging
The conjugated diene structure of sorbic acid suggests it may act as a radical scavenger. Free radicals can be stabilized by reacting with the double bonds of the sorbic acid molecule.[15] This mechanism would involve the donation of a hydrogen atom or an electron to the free radical, thus neutralizing it and terminating the radical chain reaction.
A patent application has claimed that potassium sorbate can function as a radical scavenger in aqueous formulations, suggesting a similar potential for this compound.[15]
Caption: Hypothetical mechanism of free radical scavenging by sorbic acid.
Interaction with Antioxidant Enzymes
There is limited evidence to suggest that sorbates may influence endogenous antioxidant systems. A study on lemons coated with chitosan (B1678972) and potassium sorbate showed an enhanced activity of key antioxidant enzymes, including catalase, peroxidase, and superoxide (B77818) dismutase.[2] It is plausible that this compound could exert a similar effect, potentially by modulating signaling pathways involved in the expression of these enzymes. However, this is speculative and requires direct experimental verification.
Conversely, some research on potassium sorbate in human lymphocytes has indicated an induction of oxidative stress, which contradicts a protective antioxidant role and suggests a more complex interaction with cellular redox systems.[16][17]
Quantitative Data on Antioxidant Activity
A thorough search of scientific databases and literature reveals a lack of specific quantitative data on the antioxidant activity of this compound. Studies employing standard antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or FRAP (Ferric Reducing Antioxidant Power) that specifically measure the capacity of this compound to scavenge free radicals or reduce oxidants could not be found.
For context, the following table is a placeholder to illustrate how such data would be presented if it were available.
| Assay | Parameter | Value (vs. Standard) | Reference |
| DPPH Radical Scavenging | IC50 (µg/mL) | Data Not Available | N/A |
| ABTS Radical Scavenging | TEAC (Trolox Equivalents) | Data Not Available | N/A |
| FRAP | Ferric Reducing Power (mM Fe(II)/g) | Data Not Available | N/A |
| Lipid Peroxidation Inhibition | % Inhibition | Data Not Available | N/A |
Experimental Protocols for Antioxidant Assessment
To address the current knowledge gap, the following are detailed, generalized protocols for key in vitro antioxidant assays that can be adapted to test the antioxidant properties of this compound.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is observed as a color change from purple to yellow, which is measured spectrophotometrically.[18][19]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) and make serial dilutions to obtain a range of concentrations.
-
Reaction: In a 96-well microplate, add 50 µL of each this compound dilution to 150 µL of the DPPH solution. A control well should contain 50 µL of the solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage inhibition against the sample concentration.
References
- 1. justlonghealth.com [justlonghealth.com]
- 2. Potassium sorbate-enriched chitosan coatings enhance antioxidant stability and preserve postharvest quality of lemons (Citrus limon) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. foodadditives.net [foodadditives.net]
- 6. extension.iastate.edu [extension.iastate.edu]
- 7. labinsights.nl [labinsights.nl]
- 8. What Is Sorbic Acid? [healthline.com]
- 9. chempoint.com [chempoint.com]
- 10. Food applications of sorbic acid and its salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Growth and Inhibition of Microorganisms in the Presence of Sorbic Acid: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genotoxicity study of reaction products of sorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. GB2505977A - Use of sorbic acid or water soluble sorbate as a radical scavenger - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. medicopublication.com [medicopublication.com]
- 18. researchgate.net [researchgate.net]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
An In-depth Technical Guide to the Interaction of Calcium Sorbate with Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium sorbate (B1223678), the calcium salt of sorbic acid, is a food preservative utilized for its antimicrobial properties, primarily against molds and yeasts. Its efficacy and interaction profile within a food system are complex and dictated by the intricate interplay of its chemical nature with the surrounding food matrix. This technical guide provides a comprehensive overview of the core interactions between calcium sorbate and major food components—proteins, carbohydrates, and lipids. It summarizes available quantitative data, details relevant experimental protocols, and presents visual representations of key mechanisms and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in food and drug development. While this compound is effective, particularly in low-pH foods, its use has been restricted in some regions, such as the European Union, due to a lack of comprehensive safety data.[1][2] This guide focuses on its functional interactions within food systems where its use is permitted.
Chemical Properties and Antimicrobial Action of this compound
This compound (C₁₂H₁₄CaO₄) is a fine, white crystalline powder with limited solubility in water, fats, and organic solvents.[3][4] It is the calcium salt of sorbic acid, a naturally occurring unsaturated fatty acid.[1][3] The antimicrobial activity of this compound is attributed to the undissociated sorbic acid molecule.[5] The dissociation is pH-dependent, with its effectiveness significantly increasing at lower pH values.[5] The optimal pH for its activity is below 6.5.[6] The undissociated sorbic acid is believed to inhibit microbial growth by interfering with cellular enzymes, particularly those containing sulfhydryl groups, and by disrupting cell membrane function and transport.[5]
Mechanism of Antimicrobial Action
The primary mode of action of sorbates involves the inhibition of key microbial metabolic pathways. This process can be visualized as a multi-step interaction with the microbial cell.
Caption: Dissociation of this compound and subsequent inhibition of microbial growth.
Interaction with Food Proteins
The interaction of this compound with food proteins is primarily influenced by the calcium ion and the sorbate molecule's potential for non-covalent binding.
Dairy Proteins
In dairy products, the added calcium from this compound can influence the stability of casein micelles. Casein micelles are complex colloidal particles composed of αs1-, αs2-, β-, and κ-casein proteins, along with colloidal calcium phosphate.[7][8] An increase in calcium concentration can affect the equilibrium between soluble and colloidal calcium, potentially leading to changes in micelle structure and stability.[9][10][11] While specific studies on this compound's direct binding to casein are limited, research on related preservatives like potassium sorbate suggests potential interactions with milk proteins that can influence the growth of microorganisms.[4][12]
The synergistic effect of sorbates with other antimicrobials like nisin in cheese suggests a complex interplay within the protein-rich matrix.[1][2][13] This synergy may arise from complementary mechanisms of action or alterations in the food matrix that enhance the efficacy of one or both preservatives.
General Protein Interactions
Sorbates can interact with proteins through non-covalent bonds such as hydrophobic interactions and hydrogen bonding. Studies on other food preservatives have shown binding to serum albumins, which can be indicative of broader protein-binding capabilities.[6][14] Such interactions could potentially alter protein conformation and functionality, although research specifically on this compound is scarce.
Interaction with Carbohydrates
This compound's interaction with carbohydrates is primarily linked to the influence of the calcium ion on starch behavior and the potential for sorbic acid to participate in or be affected by browning reactions.
Starch
Non-Enzymatic Browning (Maillard Reaction)
The Maillard reaction, a form of non-enzymatic browning, occurs between reducing sugars and amino acids, contributing to the color and flavor of many processed foods.[18][19] While there is no direct evidence of this compound participating as a primary reactant, the acidic nature of sorbic acid and the presence of calcium ions could potentially influence the rate and pathway of these reactions in dehydrated and thermally processed foods.[20][21] The degradation of sorbates can be influenced by the presence of sugars and amino acids, suggesting a complex relationship.[18]
Interaction with Food Lipids
The interaction of this compound with lipids is a critical consideration, particularly in high-fat food products.
Lipid Oxidation
Some studies on sorbates have indicated a potential to promote lipid oxidation. In a study on marinated herring, the addition of sodium benzoate (B1203000) and potassium sorbate was found to accelerate lipid oxidation, as indicated by increased peroxide, p-anisidine, and TOTOX values.[22][23] This effect was attributed to the retardation of enzymatic ripening and the diminution of antioxidant peptide pools.[22][23] While this study did not use this compound specifically, it highlights a potential pro-oxidative effect of sorbates in certain food systems.
Emulsion Stability
In water-in-oil emulsions, the presence of calcium salts has been shown to enhance stability.[24][25] This is attributed to a reduction in the size of water droplets and a decrease in the attractive forces between them.[24][25] Therefore, the calcium component of this compound could contribute to the stability of emulsified food products.
Quantitative Data on Antimicrobial Efficacy
The following tables summarize available data on the antimicrobial efficacy of sorbates in various food matrices. It is important to note that much of the specific quantitative research has been conducted on potassium sorbate or sorbic acid; these are included as the closest available data to infer the potential efficacy of this compound.
Table 1: Efficacy of Sorbates in Dairy Products
| Food Matrix | Target Microorganism | Sorbate Concentration | pH | Observed Effect | Reference(s) |
| Yogurt | Lactic Acid Bacteria | Not Specified | - | Retarded growth and decreased acid production | [26] |
| Yogurt | Yeasts | Up to 300 mg/L | - | Effective in maintaining low yeast levels for up to 21 days | [27] |
| Cheese (Sardo) | Listeria innocua 7 | Sub-MIC (in combination with nisin) | 5.4 | Synergistic bactericidal activity | [2] |
| Milk | Bacillus sporothermodurans | 0.2% (Potassium Sorbate) | - | Inhibited germination and outgrowth of spores | [4] |
Table 2: Efficacy of Sorbates in Baked Goods
| Food Matrix | Target Microorganism | Sorbate Concentration | pH | Observed Effect | Reference(s) |
| Bread | Molds | Not Specified | < 5.5 | Inhibition of mold growth | [1] |
| Intermediate Moisture Bakery Product | Eurotium spp., Aspergillus spp., Penicillium corylophilum | 0.3% (Potassium Sorbate) | 4.5-5.5 | Effective in preventing fungal spoilage | [28] |
Table 3: Efficacy of Sorbates in Beverages
| Food Matrix | Target Microorganism | Sorbate Concentration (Potassium Sorbate) | pH | Observed Effect | Reference(s) |
| Fermented Cucumber Juice Medium | Issatchenkia occidentalis, Pichia manshurica | 15.0 mM | - | Inhibitory | [28] |
| Cold-Filled Ready-To-Drink Beverages | Saccharomyces cerevisiae, Zygosaccharomyces bailii, Candida lipolytica | 100-350 ppm | 2.8-3.8 | Inhibition of yeast growth, with efficacy increasing at lower pH | [29] |
Experimental Protocols
This section outlines general methodologies for investigating the interaction of this compound with food matrices.
Protocol for Evaluating Antimicrobial Effectiveness
A common method to assess the antimicrobial efficacy of a preservative in a food matrix is through a challenge study.
Caption: A generalized workflow for conducting a microbial challenge study.
Methodology:
-
Preparation of Food Matrix: Prepare the food product with varying concentrations of this compound and a control with no preservative.
-
Inoculation: Inoculate the food samples with a known concentration of the target microorganism (e.g., a specific mold or yeast strain).
-
Incubation: Store the inoculated samples under controlled conditions (temperature, humidity) that are relevant to the food product's typical storage.
-
Sampling and Enumeration: At regular intervals, take samples from each treatment group and determine the microbial population using standard plating techniques.
-
Data Analysis: Calculate the log reduction in the microbial population for each this compound concentration compared to the control. Plot growth curves to visualize the inhibitory effect over time.
Protocol for Determining Sorbate-Protein Binding
Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the thermodynamics of binding interactions between molecules.[30][31][32][33][34]
Caption: Workflow for assessing protein-ligand binding using ITC.
Methodology:
-
Sample Preparation: Prepare a solution of the purified food protein (e.g., β-lactoglobulin, casein) in a suitable buffer. Prepare a solution of this compound in the same buffer.
-
ITC Experiment: Load the protein solution into the sample cell of the ITC instrument and the this compound solution into the titration syringe.
-
Titration: Perform a series of small, sequential injections of the this compound solution into the protein solution while monitoring the heat released or absorbed.
-
Data Analysis: The resulting thermogram is analyzed to determine the binding constant (Ka), stoichiometry (n), and enthalpy of binding (ΔH).
Conclusion
The interaction of this compound with food matrices is a multifaceted process that significantly impacts its primary function as an antimicrobial agent. Its efficacy is heavily reliant on the pH of the food system, with greater activity observed in acidic environments. While direct research on the chemical interactions of this compound with specific food macromolecules is limited, inferences can be drawn from studies on sorbic acid, potassium sorbate, and the known effects of calcium ions. The calcium component of the molecule can influence the structure and stability of protein and starch-based systems. Furthermore, there is evidence to suggest that sorbates may play a role in lipid oxidation. For researchers and developers, a thorough understanding of these interactions is paramount for optimizing product formulation, ensuring microbial safety, and maintaining the desired sensory and physical properties of the final product. Further research is warranted to elucidate the specific binding mechanisms and quantitative effects of this compound on a wider range of food components.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effects of nisin and potassium sorbate alone or in combination on vegetative cells growth and spore germination of Bacillus sporothermodurans in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.homebrewtalk.com [cdn.homebrewtalk.com]
- 6. Binding interaction of sodium benzoate, potassium sorbate and sodium dihydrogen citrate with BSA as food preservatives: in Vitro analysis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. mdpi.com [mdpi.com]
- 9. Characteristics of the interaction of calcium with casein submicelles as determined by analytical affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium-induced associations of the caseins: thermodynamic linkage of calcium binding to colloidal stability of casein micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Calcium Concentration on the Structure of Casein Micelles in Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of controlling capabilities of lactobionic acid, nisin, and K-Sorbate against dairy-borne Staphylococcus aureus, Escherichia coli, and mold in soft cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Binding interaction of sodium benzoate, potassium sorbate and sodium dihydrogen citrate with BSA as food preservatives: in Vitro analysis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Retrogradation (starch) - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Non-enzymatic browning in citrus juice: chemical markers, their detection and ways to improve product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reduction of non-enzymatic browning of orange juice and semi-concentrates by removal of reaction substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Sodium Benzoate and Potassium Sorbate Inhibit Proteolysis and Promote Lipid Oxidation in Atlantic Herring Marinades Produced on an Industrial Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 25. researchgate.net [researchgate.net]
- 26. files01.core.ac.uk [files01.core.ac.uk]
- 27. biori.periodikos.com.br [biori.periodikos.com.br]
- 28. researchgate.net [researchgate.net]
- 29. Modeling Yeast Spoilage in Cold-Filled Ready-To-Drink Beverages with Saccharomyces cerevisiae, Zygosaccharomyces bailii, and Candida lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 32. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 33. Isothermal titration calorimetry as a complementary method for investigating nanoparticle-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols: Calcium Sorbate in Active Packaging Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium sorbate (B1223678), the calcium salt of sorbic acid, is a widely used food preservative known for its effectiveness against molds, yeasts, and some bacteria.[1] Its application in active packaging systems is a growing area of research, offering a promising approach to extend the shelf-life and enhance the safety of various food products. Active packaging involves the incorporation of active agents, such as calcium sorbate, into the packaging material to actively modify the internal environment of the package. This controlled release of antimicrobial compounds directly onto the food surface can inhibit microbial growth and maintain product quality over an extended period.
These application notes provide a comprehensive overview of the use of this compound in active packaging research, including detailed experimental protocols, quantitative data on its efficacy, and visualizations of experimental workflows.
Data Presentation
Antimicrobial Efficacy of Sorbate-Based Active Packaging
The following table summarizes the antimicrobial efficacy of sorbate-containing active packaging on various food products. While specific data for this compound is limited in publicly available research, data for potassium sorbate, a closely related salt, provides valuable insights into the expected performance.
| Food Product | Packaging Material | Sorbate Concentration in Film | Target Microorganism(s) | Storage Conditions | Results (Microbial Reduction/Shelf-Life Extension) | Reference(s) |
| Part-Baked Bread | Not specified | 0.16% (flour basis) | Yeasts, Molds, Total Aerobic Mesophilic Bacteria (TAMB) | 5°C for 28 days | No mold growth observed for 28 days, compared to 15 days for control. Lower yeast, mold, and TAMB counts compared to control. | [1] |
| Refrigerated Cheese | Starch films with glycerol | Not specified | Candida spp., Penicillium spp., S. aureus, Salmonella spp. | Refrigerated | 21% extension of shelf life. | [2] |
| Kashar Cheese | Not specified (surface treatment) | Not specified | Total Aerobic Mesophilic Bacteria (TAMB), Lactic Acid Bacteria (LAB), Molds | Ripened over a period | Mold counts were significantly lower in sorbate-treated samples compared to control. The lowest mold count was 1.48 log cfu/g in sorbated samples, while the highest in control was 3.58 log cfu/g. | [3] |
| Uncured, Cooked Sausage | Not specified | 0.1% potassium sorbate | Total microbial growth, Salmonellae, S. aureus, Clostridium botulinum | 27°C (temperature-abused) | Delayed or retarded total microbial growth, Salmonellae, and S. aureus growth. Retarded botulinal growth and toxin production. | [1] |
Release of Sorbates from Active Packaging Films
The release of the antimicrobial agent from the packaging film to the food surface is a critical factor in the effectiveness of active packaging. The following table presents data on the release of potassium sorbate from different film matrices.
| Polymer Matrix | Sorbate Concentration in Film | Food Simulant/Medium | Temperature | Release Profile/Diffusion Coefficient | Reference(s) |
| Gelatin | 0.5% | Water | 5°C, 25°C, 35°C | Diffusion coefficient increased with temperature (1.36 x 10⁻¹² to 5.20 x 10⁻¹² m²/s). | [4] |
| Sodium Alginate (crosslinked with CaCl2) | Various | Not specified | Not specified | Diffusion has characteristics of Fickian and non-Fickian behavior. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound-PLA Active Packaging Film via Solvent Casting
This protocol describes the preparation of a polylactic acid (PLA) film containing this compound using the solvent casting method.
Materials:
-
Polylactic acid (PLA) granules
-
This compound powder
-
Plasticizer (e.g., polyethylene (B3416737) glycol - PEG) (optional)
-
Glass petri dish
-
Magnetic stirrer with heating plate
-
Orbital shaker
-
Drying oven or vacuum oven
Procedure:
-
Prepare the PLA Solution:
-
Weigh 3 grams of PLA granules and dissolve them in 30 ml of chloroform in a sealed container.
-
Stir the solution at 40°C until the PLA is completely dissolved. This may take several hours.[6]
-
-
Prepare the this compound Solution/Dispersion:
-
In a separate container, weigh the desired amount of this compound. The concentration can be varied based on experimental needs (e.g., 1-5% w/w of PLA).
-
Disperse or dissolve the this compound in a small amount of chloroform. If a plasticizer like PEG is used, it can be added at this stage.
-
-
Combine and Mix:
-
Add the this compound solution/dispersion to the PLA solution.
-
Stir the mixture thoroughly for at least 48 hours at room temperature using a magnetic stirrer to ensure a homogenous dispersion of the this compound.[4]
-
-
Casting the Film:
-
Pour the film-forming solution evenly onto a clean, level glass petri dish. The volume of the solution will determine the thickness of the final film.
-
Place the petri dish in a fume hood and allow the solvent to evaporate slowly at room temperature. To control the evaporation rate, the petri dish can be partially covered.
-
-
Drying the Film:
-
Once the majority of the solvent has evaporated and a solid film has formed, transfer the petri dish to a drying oven or vacuum oven.
-
Dry the film at a controlled temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.[7]
-
-
Film Removal and Storage:
-
Carefully peel the dried film from the glass petri dish.
-
Store the film in a desiccator until further use to prevent moisture absorption.
-
Protocol 2: Preparation of this compound-LDPE Active Packaging Film via Melt Extrusion
This protocol outlines the procedure for incorporating this compound into a low-density polyethylene (LDPE) film using a twin-screw extruder.
Materials:
-
Low-density polyethylene (LDPE) pellets
-
This compound powder
-
Twin-screw extruder with a film die
-
Laboratory shredder (for granulate preparation)
-
Injection molding machine (for test specimen production, optional)
Procedure:
-
Premixing:
-
Thoroughly mix the LDPE pellets with the desired concentration of this compound powder (e.g., 1-5% w/w). A concentrate of calcium carbonate can be used to improve dispersion.
-
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder. A typical profile for LDPE is:
-
Zone 1 (feed zone): 160°C
-
Zone 2: 175°C
-
Zone 3: 205°C
-
Zone 4: 210°C
-
Die: 220°C[8]
-
-
Feed the LDPE/calcium sorbate mixture into the extruder.
-
The molten polymer mixture is then forced through a film die to form a continuous film.
-
-
Cooling and Winding:
-
The extruded film is cooled using a chill roll or water bath.
-
The cooled film is then wound onto a roll.
-
-
Post-Processing (Optional):
-
The extruded filaments can be cut into granulates using a laboratory shredder.
-
These granulates can then be used in an injection molding machine to produce standardized test specimens for further analysis.
-
Protocol 3: Evaluation of Antimicrobial Activity of Active Packaging Films (Disc Diffusion Method)
This protocol describes a standard method to assess the antimicrobial efficacy of the prepared active packaging films.
Materials:
-
Prepared active packaging films with this compound
-
Control films (without this compound)
-
Target microorganisms (e.g., Aspergillus niger, Penicillium roqueforti, Saccharomyces cerevisiae)
-
Appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for fungi, Nutrient Agar for bacteria)
-
Sterile petri dishes
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare Inoculum:
-
Prepare a standardized suspension of the target microorganism in a sterile saline solution or broth.
-
-
Inoculate Agar Plates:
-
Using a sterile swab, evenly spread the microbial suspension over the entire surface of the agar plates.
-
-
Place Film Discs:
-
Cut circular discs (e.g., 6 mm diameter) from both the active and control packaging films using a sterile cork borer.
-
Aseptically place the film discs onto the surface of the inoculated agar plates. Gently press the discs to ensure complete contact with the agar.
-
-
Incubation:
-
Incubate the plates under optimal conditions for the target microorganism (e.g., 25-30°C for 3-5 days for fungi).
-
-
Measure Inhibition Zone:
-
After the incubation period, measure the diameter of the clear zone of inhibition around each film disc. A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizations
Experimental Workflow: Solvent Casting of this compound Active Film
Caption: Workflow for solvent casting of active films.
Logical Relationship: Factors Influencing Antimicrobial Efficacy
Caption: Factors influencing antimicrobial efficacy.
References
- 1. cdn.homebrewtalk.com [cdn.homebrewtalk.com]
- 2. Antimicrobial Compounds in Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificwebjournals.com [scientificwebjournals.com]
- 4. Development of Polylactic Acid Films with Alkali- and Acetylation-Treated Flax and Hemp Fillers via Solution Casting Technique [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and characterization of poly-lactic acid based films containing propolis ethanolic extract to be used in dry meat sausage packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Quantification of Calcium Sorbate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium sorbate (B1223678) (C₁₂H₁₄CaO₄), the calcium salt of sorbic acid, is a widely utilized preservative in the food, pharmaceutical, and cosmetic industries.[1] Its primary function is to inhibit the growth of molds, yeasts, and some bacteria, thereby extending the shelf life and ensuring the safety of various products.[1][2] Accurate quantification of calcium sorbate is crucial for regulatory compliance, quality control, and formulation development. This document provides detailed application notes and protocols for three common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Titrimetry.
Analytical Methods Overview
A variety of analytical techniques can be employed to quantify this compound in diverse matrices. The choice of method often depends on factors such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is a highly accurate, sensitive, and reliable method for the quantification of the sorbate moiety.[3] It is particularly well-suited for complex samples and can simultaneously determine multiple preservatives.[4][5]
-
UV-Visible (UV-Vis) Spectrophotometry offers a more rapid and cost-effective approach.[3] This method is based on the strong ultraviolet absorbance of the conjugated diene system in the sorbic acid molecule.[3][6]
-
Titrimetry provides a classic, robust, and cost-effective means of assaying this compound. Two primary titrimetric approaches are the direct titration of the sorbate ion and the complexometric titration of the calcium ion.
The following sections provide detailed protocols and performance data for each of these analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful chromatographic technique for the separation, identification, and quantification of this compound, typically by analyzing its sorbic acid component after dissociation in solution. Reverse-phase HPLC with UV detection is the most common approach.
Experimental Protocol
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium phosphate (B84403) monobasic
-
Phosphoric acid
-
Water (HPLC grade or purified)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Instrumentation and Chromatographic Conditions (Example):
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or Diode-Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of a buffer solution (e.g., 0.05 M potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 60:40 v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25°C.[7]
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 20 µL.[7]
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or the mobile phase).
-
From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).[2]
4. Sample Preparation:
-
Solid Samples (e.g., powders, food products): Accurately weigh a known amount of the homogenized sample into a volumetric flask. Add a suitable extraction solvent (e.g., methanol or mobile phase) and sonicate or vortex to dissolve the this compound.[7] Dilute to the mark with the extraction solvent and mix well. Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.[7]
-
Liquid Samples (e.g., beverages, pharmaceutical syrups): Depending on the expected concentration, dilute a known volume of the liquid sample with the mobile phase. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
5. Analysis:
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Inject the prepared sample solution into the HPLC system and record the peak area for the sorbate peak.
6. Calculation:
-
Determine the concentration of sorbate in the sample solution from the calibration curve.
-
Calculate the amount of this compound in the original sample using the following formula:
-
This compound (mg/g or mg/mL) = (C * V * D) / W
-
Where:
-
C = Concentration of sorbate from the calibration curve (mg/mL)
-
V = Final volume of the sample preparation (mL)
-
D = Dilution factor
-
W = Weight or initial volume of the sample (g or mL)
-
-
Data Presentation
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 50 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.999 | [2][8] |
| Limit of Detection (LOD) | 0.108 mg/L | [9] |
| Limit of Quantification (LOQ) | 0.328 mg/L | [9] |
| Accuracy (Recovery) | 92.67 - 99.53% | [9] |
| Precision (RSD) | < 2% | [8] |
UV-Visible (UV-Vis) Spectrophotometry
This method quantifies the sorbate component of this compound by measuring its characteristic UV absorbance. Due to potential interference from other UV-absorbing compounds in the sample matrix, a sample cleanup step such as extraction or steam distillation is often necessary.[6][10]
Experimental Protocol
1. Reagents and Materials:
-
This compound reference standard
-
Sodium hydroxide (B78521) (0.1 N)
-
Hydrochloric acid (10%)
-
Diethyl ether
-
Sodium bicarbonate (1% solution)
-
Distilled or deionized water
-
Separatory funnels
-
UV-Vis Spectrophotometer
2. Instrumentation:
-
UV-Vis Spectrophotometer capable of scanning the UV region.
3. Standard Solution Preparation:
-
Stock Solution (e.g., 100 mg/L Sorbic Acid): Accurately weigh 100 mg of sorbic acid (or an equivalent amount of this compound), dissolve in a small amount of 0.1 N NaOH, and dilute to 1 L with distilled water.[3]
-
Working Standards: Prepare a series of working standard solutions (e.g., 0.5, 1.0, 2.5, 5.0 mg/L) by diluting the stock solution with distilled water.[3]
4. Sample Preparation (Liquid-Liquid Extraction):
-
Acidify a known volume or weight of the sample with 10% HCl.
-
Extract the sorbic acid into diethyl ether using a separatory funnel.
-
Back-extract the sorbic acid from the ether phase into an aqueous phase using a 1% NaHCO₃ solution.[3]
-
Pool the aqueous extracts, neutralize with 10% HCl, and dilute to a known volume with distilled water.[3]
5. Analysis:
-
Set the UV-Vis spectrophotometer to scan the UV region to determine the wavelength of maximum absorbance (λmax) for sorbic acid, which is typically around 255 nm.[3][11]
-
Measure the absorbance of the working standards and the prepared sample solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus the concentration of the standards.
6. Calculation:
-
Determine the concentration of sorbate in the prepared sample solution from the calibration curve.
-
Calculate the amount of this compound in the original sample, accounting for dilutions and extraction steps.
Data Presentation
| Parameter | Typical Value | Reference |
| Wavelength (λmax) | ~255 nm | [3][11] |
| Linearity Range | 10 - 50 mg/L | [12] |
| Correlation Coefficient (r²) | > 0.997 | [12] |
| Limit of Detection (LOD) | 1.96 mg/L | [12] |
| Limit of Quantification (LOQ) | 6.54 mg/L | [12] |
| Accuracy (Recovery) | 87 - 104% | [12] |
| Precision (RSD) | 2.30 - 9.10% | [13] |
Titrimetry
Titrimetric methods offer a classical and economical approach to this compound quantification. Two distinct methods are presented: a non-aqueous titration of the sorbate and a complexometric titration of the calcium.
Protocol 1: Non-Aqueous Titration of Sorbate
This method involves the titration of the sorbate anion in a non-aqueous solvent with a strong acid.
1. Reagents and Materials:
-
Glacial acetic acid
-
Acetic anhydride
-
Crystal violet indicator solution
-
0.1 N Perchloric acid in glacial acetic acid
2. Procedure:
-
Accurately weigh approximately 0.25 g of the dried this compound sample into a 250-mL glass-stoppered flask.[14]
-
Dissolve the sample in 35 mL of glacial acetic acid and 4 mL of acetic anhydride, warming gently to aid dissolution.[14]
-
Cool the solution to room temperature and add 2 drops of crystal violet indicator.[14]
-
Titrate with 0.1 N perchloric acid in glacial acetic acid to a blue-green endpoint that persists for at least 30 seconds.[14]
-
Perform a blank determination and make any necessary corrections.
3. Calculation:
-
Each mL of 0.1 N perchloric acid is equivalent to 13.12 mg of C₁₂H₁₄CaO₄.[14]
-
This compound (%) = (V_sample - V_blank) * N * 13.12 * 100 / W_sample
-
Where:
-
V_sample = Volume of perchloric acid used for the sample (mL)
-
V_blank = Volume of perchloric acid used for the blank (mL)
-
N = Normality of the perchloric acid solution
-
W_sample = Weight of the sample (mg)
-
-
Protocol 2: Complexometric EDTA Titration of Calcium
This method determines the calcium content of this compound by titration with ethylenediaminetetraacetic acid (EDTA).
1. Reagents and Materials:
-
Standardized 0.01 M EDTA solution
-
1 M Sodium hydroxide solution
-
Murexide (B42330) indicator (ground with sodium chloride)[1]
-
Distilled or deionized water
2. Procedure:
-
Accurately weigh a sample of this compound and dissolve it in distilled water in a volumetric flask.
-
Pipette a known aliquot of the sample solution into an Erlenmeyer flask and dilute to approximately 100 mL with distilled water.[1]
-
Add 10 mL of 1 M sodium hydroxide solution to raise the pH to 12-13.[1]
-
Add a small amount of murexide indicator.[1]
-
Titrate with the standardized 0.01 M EDTA solution until the color changes from red to violet.[1]
3. Calculation:
-
The reaction between Ca²⁺ and EDTA is 1:1.
-
Moles of Ca = M_EDTA * V_EDTA
-
Mass of Ca = Moles of Ca * Molar Mass of Ca
-
Calculate the mass of this compound based on the mass of calcium determined.
Data Presentation
| Parameter | Titration Method | Typical Performance | Reference |
| Accuracy | Non-aqueous & EDTA | High, dependent on standard purity | [15] |
| Precision (RSD) | Non-aqueous & EDTA | Typically ≤ 1% | [15][16] |
| Specificity | Non-aqueous (Sorbate) | Good for the basicity of sorbate | |
| Specificity | EDTA (Calcium) | Good for calcium at high pH | [1] |
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the quantification of this compound using the described analytical methods.
References
- 1. titrations.info [titrations.info]
- 2. Determination of Sorbic Acid in Cheese Samples by Rapid HPLC-DAD Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food | Scientific journal "Meat Technology" [journalmeattechnology.com]
- 5. Development and Validation of HPLC Method for the Simultaneous Determination of Five Food Additives and Caffeine in Soft Drinks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.seafdec.org [repository.seafdec.org]
- 7. benchchem.com [benchchem.com]
- 8. ajast.net [ajast.net]
- 9. Development and validation of a novel HPLC-PDA method for the detection of preservatives in milk | Journal of Dairy Research | Cambridge Core [resolve.cambridge.org]
- 10. Ultraviolet spectrophotometric determination of sorbic acid in dry fermented sausage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Determination of Sodium Benzoate and Potassium Sorbate Contents in Selected Processed Packed Fruit Juices by Uv-Vis Spectrometry [repository.ju.edu.et]
- 13. "Analysis of sodium benzoate and potassium sorbate in local brands of p" by Patricia Grace S. Lo and Pauline Grace G. Viray [animorepository.dlsu.edu.ph]
- 14. fao.org [fao.org]
- 15. Validation of titration methods | Metrohm [metrohm.com]
- 16. coryw.people.charleston.edu [coryw.people.charleston.edu]
Application Note: HPLC Method for the Analysis of Calcium Sorbate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium sorbate (B1223678), the calcium salt of sorbic acid, is a widely used preservative in food and pharmaceutical products to inhibit the growth of mold, yeast, and fungi.[1][2] Its efficacy is highest in acidic environments.[1] Accurate quantification of calcium sorbate is crucial for ensuring product quality, safety, and compliance with regulatory limits. High-Performance Liquid Chromatography (HPLC) with UV detection is a precise, sensitive, and reliable method for the determination of sorbate content.[1][3][4] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method.
Experimental Protocols
This section details the necessary equipment, reagents, and step-by-step procedures for the HPLC analysis of this compound.
Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or Gradient Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)[1]
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
-
pH meter
Reagents and Standards
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Phosphoric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Potassium phosphate (B84403) monobasic (analytical grade)
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL of Sorbic Acid):
-
Accurately weigh an appropriate amount of this compound reference standard. Note: The amount should be calculated based on the molecular weights to yield a final concentration equivalent to 1000 µg/mL of sorbic acid.
-
Dissolve the standard in a 70:30 (v/v) methanol-water solution in a volumetric flask.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the same solvent.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from approximately 0.5 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.
-
Sample Preparation
The sample preparation method will vary depending on the matrix. Below are general guidelines for liquid and solid samples.
-
Liquid Samples (e.g., beverages, solutions):
-
Accurately measure a known volume of the liquid sample.
-
Dilute the sample with the mobile phase to bring the expected sorbate concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Solid/Semi-Solid Samples (e.g., powders, creams, cheese):
-
Accurately weigh a representative portion of the homogenized sample (e.g., 5 grams) into a 50 mL flask.[5]
-
Add a suitable extraction solvent. A mixture of methanol and water is often effective.[5]
-
Thoroughly mix or blend to ensure efficient extraction of the sorbate.
-
Centrifuge the mixture to separate the solid components.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Chromatographic Conditions
The following table outlines a typical set of HPLC conditions for sorbate analysis. These may require optimization based on the specific instrument and column used.
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer (pH 4.2) (28:72, v/v)[6] |
| Flow Rate | 1.0 mL/min[6][7] |
| Injection Volume | 10 - 20 µL[8] |
| Column Temperature | 25°C[1] |
| Detection Wavelength | 254 nm[7][9] |
| Run Time | Approximately 10 minutes |
Preparation of Ammonium Acetate Buffer (pH 4.2): Dissolve an appropriate amount of ammonium acetate in HPLC grade water. Adjust the pH to 4.2 using glacial acetic acid.[6]
Data Presentation
The following tables summarize typical performance data for an HPLC method for sorbic acid analysis, which is directly applicable to this compound.
Table 1: Chromatographic and Calibration Data
| Parameter | Typical Value |
| Retention Time (Sorbic Acid) | ~7.0 min[7] |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999[6] |
Table 2: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.082 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.271 µg/mL | [1] |
| Recovery | 97.5% - 98.1% | [1] |
| Precision (RSD%) | < 2% | [3] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound Analysis by HPLC.
Logical Relationship Diagram
This diagram shows the relationship between the analytical components and the desired outcome.
Caption: Relationship of Analytical Components and Outcome.
References
- 1. Determination of Sorbic Acid in Cheese Samples by Rapid HPLC-DAD Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. njlabs.com [njlabs.com]
- 5. scribd.com [scribd.com]
- 6. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 7. ripublication.com [ripublication.com]
- 8. fsis.usda.gov [fsis.usda.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Calcium Sorbate Nanoparticle Synthesis and Application
Disclaimer: The following protocols for the synthesis of calcium sorbate (B1223678) nanoparticles are proposed methodologies based on established nanoparticle synthesis techniques for similar calcium-based compounds. Direct literature on the specific synthesis of calcium sorbate nanoparticles is limited; therefore, these protocols serve as a starting point for research and development.
Introduction
This compound, the calcium salt of sorbic acid, is a well-established food preservative with known antifungal and antimicrobial properties.[1][2][3] The development of this compound in nanoparticle form presents an opportunity to enhance its efficacy through increased surface area-to-volume ratio, potentially leading to improved antimicrobial activity, controlled release mechanisms, and novel applications in drug delivery and advanced food preservation systems.[4][5][6] These application notes provide detailed protocols for the synthesis, characterization, and potential applications of this compound nanoparticles.
Synthesis of this compound Nanoparticles
A proposed method for synthesizing this compound nanoparticles is through a facile co-precipitation reaction.[7][8] This method is cost-effective and allows for control over particle size and morphology.
Experimental Protocol: Co-Precipitation Synthesis
Materials:
-
Calcium Chloride (CaCl₂)
-
Potassium Sorbate (or Sorbic Acid neutralized with Potassium Hydroxide)
-
Polyvinylpyrrolidone (PVP) (as a capping agent to control size and prevent agglomeration)[7][8]
-
Deionized Water
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M solution of Calcium Chloride (CaCl₂) in deionized water.
-
Prepare a 0.1 M solution of Potassium Sorbate in deionized water.
-
Prepare a 1% (w/v) solution of PVP in deionized water.
-
-
Reaction:
-
In a beaker, mix the CaCl₂ solution and the PVP solution under vigorous stirring.
-
Slowly add the Potassium Sorbate solution dropwise to the CaCl₂/PVP mixture.
-
Continue stirring for 2-4 hours at room temperature to allow for the formation of this compound nanoparticles.
-
-
Purification:
-
Centrifuge the resulting suspension at 10,000 rpm for 20 minutes to pellet the nanoparticles.
-
Discard the supernatant and wash the pellet with deionized water, followed by a wash with ethanol to remove any unreacted precursors and excess PVP. Repeat the washing steps twice.
-
-
Drying:
-
Dry the purified nanoparticle pellet in a vacuum oven at 60°C for 12 hours.
-
The final product is a fine, white powder of this compound nanoparticles.
-
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound nanoparticles.
Characterization of this compound Nanoparticles
Thorough characterization is essential to confirm the synthesis of nanoparticles and to understand their physical and chemical properties.
Experimental Protocols: Characterization Techniques
-
Transmission Electron Microscopy (TEM): Disperse a small amount of the nanoparticle powder in ethanol by sonication. Place a drop of the dispersion onto a carbon-coated copper grid and allow it to dry. Image the grid using a TEM to determine the size, shape, and morphology of the nanoparticles.[9]
-
Dynamic Light Scattering (DLS): Suspend the nanoparticles in deionized water and analyze using a DLS instrument to determine the hydrodynamic size distribution and polydispersity index (PDI).[9]
-
X-ray Diffraction (XRD): Analyze the dry nanoparticle powder using an XRD diffractometer to determine the crystal structure and confirm the formation of this compound.[10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Obtain the FTIR spectrum of the nanoparticles to identify the characteristic functional groups of sorbate and confirm its presence in the final product.
Expected Quantitative Data
| Parameter | Expected Value/Range | Characterization Technique |
| Particle Size (Diameter) | 50 - 200 nm | TEM |
| Hydrodynamic Size | 100 - 300 nm | DLS |
| Polydispersity Index (PDI) | < 0.3 | DLS |
| Zeta Potential | -10 to -30 mV | DLS |
| Crystalline Structure | To be determined | XRD |
Applications
Enhanced Food Preservation
The nanoscale form of this compound is expected to exhibit enhanced antimicrobial activity due to its high surface area.[5][11] This can be leveraged in active food packaging to extend the shelf life of food products.
Proposed Antimicrobial Mechanism of Action
Caption: Proposed antimicrobial mechanism of this compound nanoparticles.
Experimental Protocol: Incorporation into Food Packaging Film
Materials:
-
This compound Nanoparticles
-
Sodium Alginate
-
Glycerol (B35011) (as a plasticizer)
-
Calcium Chloride (as a cross-linking agent)
-
Deionized Water
Procedure:
-
Prepare a 2% (w/v) sodium alginate solution in deionized water by stirring at 60°C until fully dissolved.
-
Add glycerol to the alginate solution at a concentration of 1% (w/v).
-
Disperse this compound nanoparticles into the solution at varying concentrations (e.g., 0.1%, 0.5%, 1% w/v) and sonicate for 30 minutes to ensure uniform distribution.
-
Cast the solution onto a petri dish and dry at 40°C for 24 hours to form a film.
-
Immerse the dried film in a 2% (w/v) calcium chloride solution for 30 minutes to cross-link the alginate.
-
Wash the film with deionized water and dry at room temperature.
-
The resulting active packaging film can be tested for its antimicrobial efficacy against common food spoilage microorganisms like Aspergillus niger and Saccharomyces cerevisiae.
Controlled Drug Delivery
Calcium-based nanoparticles, such as those made from calcium phosphate (B84403) and calcium carbonate, are known for their biocompatibility and pH-sensitive nature, making them suitable for drug delivery applications.[12][13][14] this compound nanoparticles could potentially be used for the controlled release of therapeutic agents.
Logical Flow for Controlled Drug Release
Caption: Logic of a controlled drug release system using this compound nanoparticles.
Experimental Protocol: Drug Loading and In Vitro Release Study
Materials:
-
This compound Nanoparticles
-
Model Drug (e.g., Doxorubicin)
-
Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing (MWCO 10 kDa)
Procedure:
-
Drug Loading:
-
Disperse 10 mg of this compound nanoparticles in a solution containing 1 mg/mL of the model drug.
-
Stir the mixture for 24 hours in the dark at room temperature.
-
Centrifuge the suspension to separate the drug-loaded nanoparticles.
-
Measure the concentration of the drug in the supernatant using UV-Vis spectroscopy to determine the loading efficiency.
-
-
In Vitro Release:
-
Place a known amount of the drug-loaded nanoparticles in a dialysis bag.
-
Immerse the dialysis bag in PBS at pH 7.4 and another in PBS at pH 5.5, representing physiological and acidic (e.g., tumor) environments, respectively.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with fresh medium.
-
Quantify the amount of drug released using UV-Vis spectroscopy.
-
Expected Quantitative Data for Drug Delivery Application
| Parameter | Expected Outcome | Method of Determination |
| Drug Loading Efficiency (%) | 50 - 80% | UV-Vis Spectroscopy |
| Drug Release at pH 7.4 | Slow and sustained release | In Vitro Release Study |
| Drug Release at pH 5.5 | Faster release compared to pH 7.4 | In Vitro Release Study |
| Release Kinetics | To be determined (e.g., Higuchi, Korsmeyer-Peppas model) | Mathematical Modeling of Data |
Safety and Toxicity
While this compound is generally recognized as safe (GRAS) for use in food, the toxicological profile of its nano-form has not been extensively studied.[3][15] It is crucial to conduct in vitro and in vivo toxicity studies to assess the safety of this compound nanoparticles before their application in consumer products.[16][17] Cytotoxicity assays on relevant cell lines (e.g., intestinal, liver) and animal studies are necessary to determine any potential adverse effects.[18][19]
References
- 1. E203 (this compound) - what is it? | Properties, application | preservatives | Foodcom S.A. [foodcom.pl]
- 2. echemi.com [echemi.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. Nanoparticles in Drug Delivery: From History to Therapeutic Applications [mdpi.com]
- 5. sciencescholar.us [sciencescholar.us]
- 6. media.neliti.com [media.neliti.com]
- 7. Facile Synthesis of Calcium Borate Nanoparticles and the Annealing Effect on Their Structure and Size | MDPI [mdpi.com]
- 8. Facile Synthesis of Calcium Borate Nanoparticles and the Annealing Effect on Their Structure and Size - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanocomposix.com [nanocomposix.com]
- 10. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) DOI:10.1039/C8NR02278J [pubs.rsc.org]
- 11. nano-ntp.com [nano-ntp.com]
- 12. Recent advances of calcium phosphate nanoparticles for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Calcium vs Potassium Sorbate: Uses, Safety & Differences [food-additives.in]
- 16. Frontiers | Toxicity of metal-based nanoparticles: Challenges in the nano era [frontiersin.org]
- 17. Toxicity of Nanoparticles in Biomedical Application: Nanotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Calcium Sorbate as a Fungistatic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium sorbate (B1223678), the calcium salt of sorbic acid, is a preservative known for its ability to inhibit the growth of molds, yeasts, and fungi.[1][2] Its fungistatic properties make it a subject of interest in research for potential applications in drug development and as a tool to study fungal biology. Sorbic acid and its salts are generally more effective in acidic conditions, where the undissociated form of the acid predominates.[2][3] This document provides detailed application notes, experimental protocols, and data summaries for the use of calcium sorbate as a fungistatic agent in a research setting.
Mechanism of Action
The primary fungistatic action of sorbates is attributed to the undissociated sorbic acid molecule. While the precise mechanism is multifaceted, key aspects include:
-
Intracellular Acidification : Sorbic acid disrupts the internal pH of fungal cells. It diffuses across the cell membrane in its undissociated form and then dissociates in the more alkaline cytoplasm, releasing protons and acidifying the intracellular environment. This acidification can inhibit glycolysis and other metabolic processes essential for cell growth.
-
Enzyme Inhibition : Sorbic acid can inhibit various enzymes in fungal cells, including those involved in carbohydrate metabolism and oxidative phosphorylation.
-
Disruption of Cell Membranes : There is evidence that sorbates can interfere with the structure and function of fungal cell membranes, affecting transport processes.
While the sorbic acid moiety is the primary active component, the calcium ion in this compound may contribute to the overall effect, potentially by influencing cell wall integrity or interacting with calcium-dependent signaling pathways within the fungus.[4] High concentrations of extracellular calcium can be toxic to fungi by disrupting osmotic balance and inhibiting cell wall-degrading enzymes.[4]
Putative Signaling Pathway Interference
The fungistatic activity of sorbates may interfere with critical cellular signaling pathways. A potential, though not yet fully elucidated, pathway involves the disruption of cellular homeostasis, which could indirectly affect calcium signaling pathways crucial for fungal stress responses.
Caption: Proposed mechanism of sorbic acid's fungistatic action.
Quantitative Data Summary
While specific minimum inhibitory concentration (MIC) data for this compound is not extensively published, data for potassium sorbate and sorbic acid provide a strong indication of the expected effective concentration ranges. The fungistatic activity is highly dependent on pH, with greater efficacy at lower pH values.
Table 1: Minimum Inhibitory Concentrations (MICs) of Sorbates Against Common Fungi
| Compound | Fungal Species | pH | MIC Range (ppm) | Reference |
| Potassium Sorbate | Aspergillus niger | 5.0 | 500 - 1500 | [5] |
| 6.0 | 750 - 1500 | [5] | ||
| Penicillium notatum | 5.0 | 500 - 1500 | [5] | |
| 6.0 | 750 - 1500 | [5] | ||
| Penicillium expansum | 5.0 | 500 - 1500 | [5] | |
| 6.0 | 750 - 1500 | [5] | ||
| Sorbic Acid | Saccharomyces cerevisiae | 7.0 | 1000 | [6] |
| Aspergillus niger | 4.0 | 4.5 mM (~504 ppm) | [7] | |
| Calcium Propionate | Aspergillus niger | 5.0 | 1000 - 2000 | [5] |
| Penicillium notatum | 5.0 | 1000 - 2000 | [5] |
Note: ppm = parts per million (mg/L)
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A and M38-A guidelines and is suitable for testing the fungistatic activity of this compound against yeasts and molds.
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Appropriate fungal culture medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS; or Yeast Extract Peptone Dextrose (YPD) broth)
-
Sterile distilled water or appropriate solvent
-
Fungal inoculum, standardized to a specific concentration (e.g., 1-5 x 10^5 CFU/mL)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Due to its limited solubility in water, prepare a stock solution by dissolving this compound in a minimal amount of a suitable solvent (e.g., DMSO) and then diluting with the culture medium. Ensure the final solvent concentration in the wells is non-inhibitory to the fungus (typically ≤1%).
-
Alternatively, prepare a saturated aqueous solution and determine its concentration.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plate:
-
In the 96-well plate, create a two-fold serial dilution of the this compound stock solution.
-
Add 100 µL of culture medium to all wells from column 2 to 12.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to the wells in column 1.
-
Perform a serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Grow the fungal strain on an appropriate agar (B569324) medium.
-
For yeasts, suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in the culture medium to the final desired concentration.
-
For molds, harvest conidia by flooding the agar plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Adjust the conidial suspension to the desired concentration using a hemocytometer.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.
-
Add 100 µL of sterile medium to the wells in column 12.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test fungus (e.g., 30°C or 35°C) for 24-72 hours, or until sufficient growth is visible in the growth control wells.
-
-
Data Analysis:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by reading the optical density (OD) at a suitable wavelength (e.g., 492 nm). The MIC is often defined as the concentration that inhibits growth by ≥50% or ≥90%.
-
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: Agar Dilution Method for Fungistatic Activity
This method is useful for observing the effect of this compound on the radial growth of filamentous fungi.
Materials:
-
This compound
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Sterile Petri dishes
-
Fungal culture on an agar plate
-
Cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Medicated Agar:
-
Prepare the agar medium according to the manufacturer's instructions.
-
While the agar is still molten (around 45-50°C), add the desired concentrations of filter-sterilized this compound stock solution. Mix thoroughly but gently to avoid bubbles.
-
Pour the agar into sterile Petri dishes and allow them to solidify. Prepare a control plate without this compound.
-
-
Inoculation:
-
Using a sterile cork borer, take a 5 mm plug from the edge of an actively growing fungal colony.
-
Place the agar plug, mycelium side down, in the center of the control and medicated agar plates.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the fungus.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the dish.
-
Calculate the percentage of growth inhibition using the following formula:
-
% Inhibition = [(C - T) / C] x 100
-
Where C is the average diameter of the colony on the control plate, and T is the average diameter of the colony on the treated plate.
-
-
Conclusion
This compound demonstrates fungistatic properties that warrant further investigation for various research and development applications. The provided protocols offer standardized methods for quantifying its efficacy against different fungal species. Researchers should consider the influence of environmental factors, particularly pH, on the activity of this compound. While the primary mechanism of action is likely due to the sorbic acid component, the role of the calcium ion presents an interesting area for further study, especially in the context of fungal calcium signaling and cell wall integrity.
References
- 1. "EFFECT OF FOOD PRESERVATIVES ON FUNGAL INTERACTION AND AFLATOXIN PRODU" by SHI-JENQ LEE [digitalcommons.unl.edu]
- 2. Dirk's Home Page - Quick Graphviz Tutorial [colbrydi.github.io]
- 3. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Study of Weak Acid Preservatives and Modified Atmosphere Packaging (MAP) on Mold Growth in Modal Agar System [scirp.org]
- 6. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Weak Acid Preservative Sorbic Acid Inhibits Conidial Germination and Mycelial Growth of Aspergillus niger through Intracellular Acidification - PMC [pmc.ncbi.nlm.nih.gov]
Application of Calcium Sorbate in Cosmetic Formulations: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium sorbate (B1223678), the calcium salt of sorbic acid, is a widely utilized preservative in the food and cosmetic industries.[1][2] Its primary function in cosmetic formulations is to inhibit the growth of fungi, yeast, and molds, thereby protecting the product from microbial spoilage and ensuring consumer safety.[1][3] This document provides detailed application notes and protocols for the effective use of calcium sorbate in cosmetic formulations, with a focus on its properties, efficacy, and methods for evaluation.
This compound is often favored for its safety profile and effectiveness at low concentrations. Its antimicrobial activity is pH-dependent, with optimal efficacy in acidic conditions (up to pH 6.5), where the undissociated form of sorbic acid, the active antimicrobial agent, predominates.
Physicochemical Properties and Specifications
This compound is a fine, white crystalline powder with low solubility in water.[2][4][5] Due to its limited water solubility, its more soluble salt, potassium sorbate, is sometimes used in aqueous formulations. However, this compound can be effectively incorporated into the aqueous phase of emulsions or dispersed in anhydrous formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | Calcium (2E,4E)-hexa-2,4-dienoate |
| CAS Number | 7492-55-9 |
| Molecular Formula | C₁₂H₁₄CaO₄ |
| Molecular Weight | 262.32 g/mol |
| Appearance | Fine white crystalline powder |
| Solubility in Water | Slightly soluble (approx. 725.6 mg/L at 25°C)[4] |
| Optimal pH Range for Efficacy | < 6.5[2] |
Antimicrobial Mechanism of Action
The antimicrobial activity of this compound is attributed to the undissociated form of sorbic acid.[6] This lipophilic molecule readily penetrates the cell membranes of microorganisms. Once inside the cytoplasm, which typically has a higher pH than the surrounding acidic environment of the formulation, the sorbic acid molecule dissociates, releasing a proton (H⁺). This leads to a decrease in the intracellular pH, which inhibits the activity of various metabolic enzymes, particularly those involved in carbohydrate metabolism and the citric acid cycle. The disruption of these essential metabolic pathways ultimately inhibits microbial growth.
Application in Cosmetic Formulations
This compound is suitable for a wide range of cosmetic products, particularly those with an acidic pH. It is commonly used in skincare creams and lotions, sunscreens, and some hair care products.
Recommended Use Levels
The European Union Cosmetics Regulation permits the use of sorbic acid and its salts, including this compound, at a maximum concentration of 0.6% (calculated as sorbic acid).[1] It is recommended to use the lowest effective concentration to ensure product safety and stability.
Formulation Guidelines
-
pH: The formulation's final pH should be below 6.5 to ensure the optimal efficacy of this compound.
-
Solubility: Due to its limited water solubility, it is advisable to pre-disperse this compound in a portion of the water phase with heating and stirring before adding it to the main batch.
-
Compatibility: this compound is generally compatible with most common cosmetic ingredients. However, it is always recommended to perform compatibility studies with the specific formulation.
-
Combination with other preservatives: To achieve broad-spectrum protection against bacteria, it is often necessary to combine this compound with a bactericidal preservative.
Experimental Protocols
Preservative Efficacy Testing (Challenge Test)
The following protocol is a general guideline for assessing the antimicrobial effectiveness of a preservative system containing this compound, based on the principles of the ISO 11930 standard.
Objective: To evaluate the efficacy of the preservative system in a cosmetic formulation against a panel of standard microorganisms.
Materials:
-
Test formulation containing this compound.
-
Control formulation (without preservative).
-
Standard microbial strains (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Escherichia coli ATCC 8739, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404).
-
Sterile containers.
-
Incubator.
-
Apparatus for microbial enumeration (e.g., agar (B569324) plates, dilution blanks).
Procedure:
-
Inoculum Preparation: Prepare standardized inoculums of each test microorganism.
-
Inoculation: Inoculate separate samples of the test and control formulations with each microorganism to achieve a final concentration of approximately 10⁵ to 10⁶ CFU/g or mL for bacteria and 10⁴ to 10⁵ CFU/g or mL for yeast and mold.
-
Incubation: Store the inoculated samples at a controlled temperature (e.g., 22.5 ± 2.5 °C) for 28 days.
-
Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), withdraw aliquots from each sample and determine the number of viable microorganisms using standard plate count methods.
-
Evaluation: Calculate the log reduction in microbial count at each time point compared to the initial inoculum. The results are evaluated against the acceptance criteria defined in the chosen standard (e.g., ISO 11930 Criteria A or B).
Table 2: Illustrative Preservative Efficacy Test Results for a Cream with 0.5% this compound (pH 5.5)
| Microorganism | Initial Inoculum (CFU/g) | Log Reduction at Day 7 | Log Reduction at Day 14 | Log Reduction at Day 28 |
| S. aureus | 1.5 x 10⁵ | > 3.0 | > 3.0 | > 3.0 |
| P. aeruginosa | 1.2 x 10⁵ | > 3.0 | > 3.0 | > 3.0 |
| E. coli | 1.8 x 10⁵ | > 3.0 | > 3.0 | > 3.0 |
| C. albicans | 2.0 x 10⁴ | > 2.0 | > 2.0 | > 2.0 |
| A. brasiliensis | 1.5 x 10⁴ | > 1.0 | > 2.0 | > 2.0 |
| Note: This data is for illustrative purposes and actual results may vary depending on the formulation. |
Stability Testing
Objective: To evaluate the physical and chemical stability of a cosmetic formulation containing this compound under various storage conditions.
Materials:
-
Test formulation in its final packaging.
-
Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH).
-
Refrigerator (4°C).
-
Analytical instruments for assessing physical and chemical parameters (e.g., pH meter, viscometer, microscope).
Procedure:
-
Sample Storage: Place samples of the formulation in the stability chambers under different conditions.
-
Testing Intervals: At specified time points (e.g., 0, 1, 2, 3, and 6 months), remove samples and evaluate their physical and chemical properties.
-
Parameters to be Tested:
-
Physical: Appearance, color, odor, pH, viscosity, and phase separation (for emulsions).
-
Chemical: Concentration of this compound (if required, using a validated analytical method).
-
-
Evaluation: Analyze the data to determine if any significant changes have occurred over time and under different storage conditions. This information is used to establish the product's shelf life.
Table 3: Illustrative Stability Data for an O/W Lotion with 0.4% this compound
| Time (Months) | Storage Condition | pH | Viscosity (cP) | Appearance |
| 0 | - | 5.6 | 3500 | Homogeneous white lotion |
| 3 | 25°C/60% RH | 5.5 | 3450 | No change |
| 3 | 40°C/75% RH | 5.4 | 3300 | No change |
| 6 | 25°C/60% RH | 5.5 | 3400 | No change |
| 6 | 40°C/75% RH | 5.3 | 3200 | Slight thinning |
| Note: This data is for illustrative purposes and actual results may vary depending on the formulation. |
Safety and Regulatory Information
This compound is considered safe for use in cosmetic products at the permitted concentrations.[1] It is listed on the FDA's list of substances Generally Recognized as Safe (GRAS) for use in food. The Cosmetic Ingredient Review (CIR) Expert Panel has also assessed the safety of sorbic acid and its salts and concluded they are safe for use in cosmetics.
Conclusion
This compound is an effective and safe preservative for a wide range of cosmetic formulations, particularly those with an acidic pH. Its primary activity against fungi and yeast makes it a valuable tool in preventing microbial spoilage. For comprehensive antimicrobial protection, it is often necessary to combine this compound with a bactericidal preservative. Adherence to proper formulation guidelines and thorough preservative efficacy and stability testing are essential to ensure the final product is both safe and stable throughout its intended shelf life.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. This compound, 7492-55-9 [thegoodscentscompany.com]
- 5. acrossbiotech.com [acrossbiotech.com]
- 6. Rapid assessment and prediction of the efficiency of two preservatives against S. aureus in cosmetic products using High Content Screening—Confocal Laser Scanning Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Controlled Release of Calcium Sorbate from Polymer Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of polymer films for the controlled release of calcium sorbate (B1223678). This document is intended to guide researchers in formulating and evaluating active packaging systems and drug delivery platforms.
Introduction
Calcium sorbate, the calcium salt of sorbic acid, is a widely used preservative effective against a broad spectrum of molds, yeasts, and bacteria.[1] Its application in polymer films allows for the controlled release of the active agent, thereby extending the shelf life of packaged foods and enabling localized, sustained delivery in pharmaceutical applications.[2] The polymer matrix plays a crucial role in modulating the release kinetics of this compound, with factors such as polymer type, film thickness, and the incorporation of plasticizers influencing the diffusion of the active compound.
This document outlines the materials, methods, and characterization techniques for preparing and evaluating this compound-releasing polymer films.
Data Presentation: Comparative Release Parameters
While direct quantitative data for this compound release is limited in the literature, the following table summarizes typical release characteristics observed for similar sorbate compounds from various polymer films. This data can serve as a benchmark for experimental design.
| Polymer Matrix | Active Agent | Release Mechanism | Key Findings | Reference |
| Sodium Alginate | Potassium Sorbate | Fickian and non-Fickian diffusion | Increased crosslinking with CaCl2 decreased the release rate. | [2] |
| Corn Starch | Potassium Sorbate | Diffusion | Starch type and pH did not significantly affect release kinetics. | [3] |
| Poly(vinyl alcohol)-Bacterial Cellulose | Potassium Sorbate | Diffusion | Release rate was dependent on the concentration of the antimicrobial agent. | [4] |
| Calcium Alginate | Potassium Sorbate | Diffusion | Permeability was influenced by the method of film preparation (pH-controlled Ca2+ release vs. cooling of hot gels). | [5][6] |
Experimental Protocols
Preparation of this compound-Containing Polymer Films (Casting Method)
This protocol is adapted from methodologies used for incorporating potassium sorbate and other active agents into biodegradable polymer films.[3][4]
Materials:
-
Film-forming polymer (e.g., Sodium Alginate, Poly(vinyl alcohol), Chitosan)
-
This compound powder
-
Plasticizer (e.g., Glycerol, Polyethylene Glycol)
-
Solvent (e.g., Deionized water)
-
Cross-linking agent (if applicable, e.g., Calcium Chloride for alginate films)
-
Magnetic stirrer with hot plate
-
Casting plates (e.g., glass or petri dishes)
-
Drying oven
Procedure:
-
Polymer Solution Preparation:
-
Disperse the film-forming polymer in the solvent at a predetermined concentration (e.g., 2-5% w/v).
-
Heat the solution gently (e.g., 60-80°C) under continuous stirring until the polymer is completely dissolved.
-
Add the plasticizer (e.g., 25-50% w/w of the polymer) to the solution and stir until homogeneous.
-
-
Incorporation of this compound:
-
Gradually add the desired amount of this compound powder to the polymer solution while stirring. Ensure the temperature is not excessively high to prevent degradation of the sorbate.
-
Continue stirring until the this compound is uniformly dispersed or dissolved in the polymer matrix.
-
-
Casting:
-
Pour a specific volume of the film-forming solution onto a level casting plate. The volume will determine the final thickness of the film.
-
Ensure the solution spreads evenly to achieve a uniform thickness.
-
-
Drying:
-
Dry the cast films in a drying oven at a controlled temperature (e.g., 40-50°C) for a specified duration (e.g., 12-24 hours) or until the solvent has completely evaporated.
-
-
Cross-linking (for Alginate Films):
-
If using sodium alginate, the dried film can be immersed in a calcium chloride solution (e.g., 2% w/v) for a set time to induce cross-linking, which can further control the release rate.[2]
-
-
Film Conditioning:
-
Peel the dried films from the casting plates and store them in a desiccator at a controlled relative humidity for at least 48 hours before characterization.
-
In Vitro Release Study of this compound
This protocol outlines a typical method for quantifying the release of this compound from the prepared polymer films into a liquid medium.
Materials:
-
This compound-containing polymer film of known dimensions
-
Release medium (e.g., deionized water, phosphate-buffered saline (PBS) at a specific pH)
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and appropriate glassware
Procedure:
-
Sample Preparation:
-
Cut a precise area of the polymer film (e.g., 2x2 cm).
-
Accurately weigh the film sample.
-
-
Release Experiment:
-
Immerse the film sample in a known volume of the release medium (e.g., 50 mL) in a sealed container.
-
Place the container in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn volume with an equal amount of fresh release medium to maintain a constant volume.
-
-
Quantification of this compound:
-
Analyze the collected samples to determine the concentration of released this compound.
-
UV-Vis Spectrophotometry: Measure the absorbance of the samples at the maximum wavelength of sorbic acid (around 254 nm). A calibration curve of known this compound concentrations should be prepared beforehand.[4]
-
HPLC: For more precise and specific quantification, use a validated HPLC method. Various methods have been developed for the analysis of sorbates in food and pharmaceutical products.[7]
-
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound released at each time point, correcting for the removed sample volumes.
-
Plot the cumulative release as a function of time.
-
The release kinetics can be fitted to various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[8]
-
Visualizations
Caption: Experimental workflow for the preparation and release study of this compound from polymer films.
Caption: Logical relationship of the controlled release mechanism of this compound from a polymer film.
References
- 1. scientificwebjournals.com [scientificwebjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Potassium sorbate controlled release from corn starch films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calcium Alginate Films: Thermal Properties and Permeability to Sorbate and Ascorbate | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Various Analytical Methods for Estimation of Potassium Sorbate in Food Products: A Review | Bentham Science [eurekaselect.com]
- 8. Kinetic and Mechanistic Release Studies on Hyaluronan Hydrogels for Their Potential Use as a pH-Responsive Drug Delivery Device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Sorbate as a Preservative in Baked Goods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium sorbate (B1223678), the calcium salt of sorbic acid, is a preservative used in the food industry to inhibit the growth of molds, yeasts, and some bacteria, thereby extending the shelf life of various products, including baked goods.[1] Its efficacy is attributed to the antimicrobial properties of sorbic acid.[2] This document provides detailed application notes and protocols for the use of calcium sorbate as a preservative in baked goods, intended for research and development purposes.
Regulatory Status: In the United States, this compound is generally recognized as safe (GRAS) by the Food and Drug Administration (FDA) for use as a chemical preservative.[3][4][5] However, it is important to note that this compound is no longer authorized as a food additive in the European Union due to a lack of sufficient genotoxicity data.[1][6]
Physicochemical Properties
This compound is a fine, white crystalline powder with limited solubility in water and is practically insoluble in ethanol.[1][6][7][8] This property makes it suitable for surface applications on foods.[1]
| Property | Value | Reference |
| Chemical Formula | C12H14CaO4 | [9] |
| Molar Mass | 262.32 g/mol | [7] |
| Solubility in Water | Sparingly soluble | [9] |
| Appearance | Fine white crystalline powder | [7] |
| E Number | E203 | [6][10] |
Mechanism of Action
The antimicrobial activity of this compound stems from sorbic acid.[2] Sorbates inhibit microbial growth by disrupting cell membranes and interfering with essential metabolic processes.[2] The undissociated form of sorbic acid is the active antimicrobial agent.[11] Therefore, the effectiveness of sorbates is pH-dependent, with optimal activity in acidic conditions (pH below 6.5).[10] The acid penetrates the microbial cell and dissociates in the more alkaline interior, leading to a drop in intracellular pH and inhibition of enzymatic activity, ultimately arresting cell growth.[11]
Application in Baked Goods
This compound is utilized in a variety of baked goods to prevent spoilage from mold and yeast.[1] Typical usage levels for sorbates in food products range from 0.025% to 0.10%.[10]
Quantitative Data on Efficacy
While specific quantitative data for this compound in baked goods is limited in publicly available literature, the following table illustrates the typical presentation of efficacy data based on a study of other preservatives in bread. This format can be used to tabulate results from experimental protocols such as the one described in Section 5. The data presented here is for illustrative purposes and is adapted from a study on sorbic acid and calcium propionate.
Illustrative Efficacy Data of Preservatives in Bread (Total Fungal Count - log10 CFU/g)
| Storage Day | Control (No Preservative) | Preservative A (e.g., Sorbic Acid 0.2%) | Preservative B (e.g., Calcium Propionate 0.3%) |
| 0 | <1 | <1 | <1 |
| 3 | 2.5 | 1.0 | 1.5 |
| 5 | 4.2 | 2.1 | 3.0 |
| 7 | >5.0 (Visible Mold) | 2.8 | 4.5 |
Note: This table is for illustrative purposes. Actual results for this compound would need to be determined experimentally.
Experimental Protocols
The following protocols are designed to evaluate the efficacy of this compound as a preservative in a model baked good system.
Preservative Efficacy Testing (Challenge Test) in Bread
This protocol outlines a challenge test to determine the effectiveness of this compound in inhibiting the growth of common spoilage molds in bread.[12][13][14]
5.1.1. Materials
-
Bread ingredients (flour, water, yeast, sugar, salt)
-
This compound
-
Spoilage mold cultures (e.g., Aspergillus niger, Penicillium chrysogenum)
-
Sterile water
-
Stomacher and sterile bags
-
Incubator
-
Petri dishes with appropriate agar (B569324) medium (e.g., Potato Dextrose Agar)
5.1.2. Experimental Workflow
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. essfeed.com [essfeed.com]
- 3. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 4. SCOGS (Select Committee on GRAS Substances) [hfpappexternal.fda.gov]
- 5. eCFR :: 21 CFR Part 582 Subpart D -- Chemical Preservatives [ecfr.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. acrossbiotech.com [acrossbiotech.com]
- 8. This compound, 7492-55-9 [thegoodscentscompany.com]
- 9. This compound | C12H14O4Ca | CID 6433506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. extension.iastate.edu [extension.iastate.edu]
- 12. Challenge testing: principles and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Challenge-test and clean label: impact of preservative removal [ctcpa.org]
- 14. Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness - Eurofins USA [eurofinsus.com]
Application Notes and Protocols: Calcium Sorbate in Combination with Other Preservatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium sorbate (B1223678), the calcium salt of sorbic acid, is a food preservative utilized for its antimicrobial properties, particularly against molds and yeasts.[1][2][3] Its efficacy can be significantly enhanced when used in combination with other preservatives, a strategy that can lead to a broader spectrum of microbial inhibition, reduced concentrations of individual preservatives, and potentially synergistic effects. This document provides detailed application notes and protocols for researchers exploring the use of calcium sorbate in such combination preservative systems.
While this compound is an approved food additive in some countries like the United States, it is important to note that its use has been withdrawn in the European Union due to a lack of specific safety data requested by the European Food Safety Authority (EFSA).[3] Researchers and developers should, therefore, be mindful of the regulatory status of this compound in their target markets.
The primary mechanism of action for sorbates involves the inhibition of microbial growth by interfering with cellular functions, a process that is most effective in its undissociated form and thus favored in acidic to slightly acidic conditions (pH below 6.5).[4][5]
Common Combinations and Their Applications
This compound is often explored in combination with other preservatives to achieve a more robust antimicrobial effect. Common partners include:
-
Propionates (e.g., Calcium Propionate): This combination is frequently used in bakery products to inhibit a wide range of molds.[6][7]
-
Benzoates (e.g., Sodium Benzoate): In acidic food products like beverages and sauces, this combination can provide broad-spectrum protection against yeasts, molds, and some bacteria.[8][9]
-
Natamycin: A natural antifungal agent, natamycin, when combined with sorbates, is particularly effective in dairy products like cheese to control surface mold and yeast growth.[1][10]
-
Nisin: This bacteriocin, effective against Gram-positive bacteria, can be combined with sorbates to create a preservative system that targets both bacteria and fungi.[2][11]
-
Essential Oils: Natural antimicrobials like essential oils are being investigated for their synergistic potential with traditional preservatives like sorbates to create "clean label" preservative systems.[12][13]
-
Modified Atmosphere Packaging (MAP): The combination of preservatives with MAP can create a multi-hurdle approach to inhibit microbial growth by controlling the gaseous environment alongside chemical preservation.
Data Presentation: Efficacy of Preservative Combinations
Quantitative data on the synergistic effects of preservative combinations are crucial for formulation development. The following tables summarize findings from various studies. It is important to note that much of the published research has been conducted with potassium sorbate; however, these results can serve as a valuable reference for initiating studies with this compound.
Table 1: Synergistic Effect of Sorbates and Propionates against Molds in Bakery Products [7][14]
| Preservative Combination | Target Microorganism | Food Matrix/Medium | pH | Water Activity (aw) | Observation |
| Potassium Sorbate (0.3%) + Calcium Propionate (0.3%) | Eurotium spp., Aspergillus spp., Penicillium corylophilum | Fermented Bakery Product Analogue | 4.5 | 0.80-0.90 | Potassium sorbate was highly effective alone; the combination showed broad-spectrum mold inhibition. |
| Potassium Sorbate (up to 2000 ppm) + Calcium Propionate (up to 2000 ppm) | Spoilage Molds | Model Agar System | 5.5 - 7.0 | N/A | Both preservatives were effective, with enhanced efficacy at lower pH. |
Table 2: Efficacy of Sorbates in Combination with Natamycin against Yeasts and Molds [1][6]
| Preservative Combination | Target Microorganism | Food Matrix/Medium | pH | Concentration Range | Result |
| Potassium Sorbate + Natamycin | Saccharomyces cerevisiae, Zygosaccharomyces rouxii, Yarrowia lipolytica | Model Systems & Cheese Surfaces | N/A | Sorbate: 250-1000 µg/ml, Natamycin: 10-18 µg/ml | Significant inhibition or prevention of mold growth. |
| Potassium Sorbate + Natamycin | Molds | Tallaga Cheese | N/A | Sorbate: 0.1%, Natamycin: 10 ppm | The combination showed synergistic antifungal activity. |
Table 3: Synergistic Inhibition of Bacteria by Nisin and Sorbates [2][15]
| Preservative Combination (Sub-lethal concentrations) | Target Microorganism | Food Matrix/Medium | Temperature | Result |
| Nisin (50 IU/ml) + Potassium Sorbate (0.2%) | Bacillus sporothermodurans (vegetative cells) | Milk | 37°C | Total inhibition of cell growth after 5 days. |
| Nisin + Potassium Sorbate | Listeria innocua 7 | Broth | 35°C | Synergistic inhibitory effects observed. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of a preservative, which is the lowest concentration that prevents visible microbial growth.
Materials:
-
Microbial culture (target yeast, mold, or bacterium)
-
Appropriate liquid growth medium (e.g., Sabouraud Dextrose Broth for fungi, Tryptic Soy Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Preservative stock solutions (e.g., this compound, sodium benzoate)
-
Sterile diluent (e.g., sterile water or broth)
-
Microplate reader or visual inspection
Procedure:
-
Prepare Inoculum: Culture the target microorganism in its appropriate broth to the early exponential phase. Adjust the culture turbidity to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare serial two-fold dilutions of each preservative stock solution in the 96-well plate using the appropriate growth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism in broth without preservative) and a negative control (broth only).
-
Incubation: Incubate the plate under optimal conditions for the target microorganism (e.g., 25-30°C for fungi, 37°C for bacteria) for a specified period (e.g., 24-72 hours).
-
Determine MIC: The MIC is the lowest concentration of the preservative at which no visible growth is observed. This can be determined visually or by measuring the optical density using a microplate reader.
Protocol 2: Checkerboard Assay for Synergy Testing
This method is used to evaluate the interaction between two preservatives.
Procedure:
-
Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute preservative A horizontally and preservative B vertically. This creates a matrix of wells with various combinations of the two preservatives.
-
Inoculation and Incubation: Inoculate and incubate the plate as described in the MIC protocol.
-
Data Analysis: Determine the MIC of each preservative alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formulas:
-
FIC of Preservative A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Preservative B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index (FICI) = FIC of A + FIC of B
-
Interpretation of FIC Index: [4][16]
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Protocol 3: Challenge Study in a Food Matrix
This protocol evaluates the effectiveness of preservative combinations in a specific food product.
Procedure:
-
Product Formulation: Prepare batches of the target food product with different concentrations and combinations of preservatives. Include a control batch with no preservatives.
-
Inoculation: Inoculate the product with a known concentration of a relevant spoilage or pathogenic microorganism.
-
Storage: Store the inoculated products under conditions that simulate typical storage and distribution (e.g., refrigerated or ambient temperature).
-
Microbial Analysis: At regular intervals (e.g., day 0, 3, 7, 14), take samples from each batch and perform microbial enumeration (e.g., plate counts) to determine the population of the target microorganism.
-
Data Analysis: Compare the microbial growth in the preservative-treated samples to the control. A significant reduction in microbial growth indicates the effectiveness of the preservative system.
Visualizations
Diagram 1: General Mechanism of Action for Sorbic Acid
Caption: Sorbic acid's mechanism of microbial inhibition.
Diagram 2: Experimental Workflow for Synergy Testing
Caption: Workflow for evaluating preservative synergy.
Diagram 3: Logical Relationship of Multi-Hurdle Preservation
Caption: Multi-hurdle approach to food preservation.
References
- 1. Natural Antimicrobials in Dairy Products: Benefits, Challenges, and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Bacteriocin-Antimicrobial Synergy: A Medical and Food Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lornajane.net [lornajane.net]
- 6. sanad.iau.ir [sanad.iau.ir]
- 7. Rapid Approach to Determine Propionic and Sorbic Acid Contents in Bread and Bakery Products Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2002032236A2 - Calcium-supplemented beverages and method of making same - Google Patents [patents.google.com]
- 9. Levels of Benzoate and Sorbate in Soft Drinks within Legal Limits: UK FSA [foodingredientsfirst.com]
- 10. CHEMSINO Natamycin for Dairy and Cheese--Chemsino | Food Additives Manufacturer & Supplier [cnchemsino.com]
- 11. Potential Impact of Combined Inhibition by Bacteriocins and Chemical Substances of Foodborne Pathogenic and Spoilage Bacteria: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ciencia.ucp.pt [ciencia.ucp.pt]
- 14. Study of benzoate, propionate, and sorbate salts as mould spoilage inhibitors on intermediate moisture bakery products of low pH (4.5-5.5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitory effects of nisin and potassium sorbate alone or in combination on vegetative cells growth and spore germination of Bacillus sporothermodurans in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Formulating Calcium Sorbate Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium sorbate (B1223678), the calcium salt of sorbic acid, is a preservative primarily utilized for its antifungal and yeast-inhibiting properties. In the laboratory, it serves as a valuable tool in various applications, including culture media preservation, antifungal susceptibility testing, and as an excipient in drug formulation studies. Its effectiveness is pH-dependent, with optimal activity observed in acidic conditions (below pH 6.5).[1] This document provides detailed protocols for the preparation, sterilization, and storage of calcium sorbate solutions for laboratory use, along with insights into its mechanism of action and guidelines for experimental applications.
Physicochemical Properties and Solubility
This compound is a fine, white crystalline powder with limited solubility in water and practical insolubility in ethanol.[2] Understanding its solubility is critical for preparing accurate and effective solutions.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₄CaO₄ | [2] |
| Molecular Weight | 262.32 g/mol | [2] |
| Appearance | Fine white crystalline powder | |
| Solubility in Water | ~1.0 - 1.2 g/100 mL (1.0-1.2% w/v) at 25 °C | [3] |
| pKa of Sorbic Acid | 4.75 | [1] |
| Optimal pH for Activity | < 6.5 |
Note: The low solubility of this compound necessitates careful preparation to achieve desired concentrations. Saturated solutions are often prepared as stock solutions.
Experimental Protocols
Protocol 1: Preparation of a Saturated this compound Stock Solution (~1% w/v)
This protocol describes the preparation of a saturated aqueous stock solution of this compound, which can then be used to prepare working solutions of lower concentrations.
Materials:
-
This compound powder (high purity)
-
Sterile distilled or deionized water
-
Sterile magnetic stir bar and stir plate
-
Sterile 500 mL glass beaker or flask
-
Sterile graduated cylinder
-
Sterile 0.22 µm syringe filters
-
Sterile syringes
-
Sterile storage bottles
Procedure:
-
Weighing: Accurately weigh out approximately 1.5 g of this compound powder. The excess amount ensures that a saturated solution is achieved.
-
Dissolution: Transfer the powder to a sterile 500 mL beaker or flask containing 100 mL of sterile distilled or deionized water and a sterile magnetic stir bar.
-
Stirring: Place the beaker or flask on a magnetic stir plate and stir the suspension at room temperature for at least 4 hours. Continuous agitation is crucial to maximize dissolution.[3]
-
Equilibration: After stirring, allow the solution to sit undisturbed for at least 1 hour to allow any undissolved particles to settle.
-
Filtration: Carefully decant the supernatant, avoiding the undissolved solid. To ensure a particle-free saturated solution, sterile filter the supernatant using a 0.22 µm syringe filter into a sterile storage bottle. This step also serves as a method of sterilization.[4][5][6]
-
Labeling and Storage: Label the sterile, saturated this compound stock solution with the name, concentration (~1% w/v), preparation date, and storage conditions. Store at 2-8°C, protected from light.
Protocol 2: Preparation of a Working Solution (e.g., 0.1% w/v) from Saturated Stock
Materials:
-
Saturated this compound stock solution (~1% w/v)
-
Sterile distilled or deionized water
-
Sterile graduated cylinders or pipettes
-
Sterile vessel for the final solution
Procedure:
-
Calculation: Determine the required volume of the saturated stock solution. For example, to prepare 100 mL of a 0.1% working solution, you will need 10 mL of the 1% stock solution.
-
Dilution: In a sterile environment (e.g., a laminar flow hood), aseptically transfer 10 mL of the saturated this compound stock solution into a sterile container.
-
Final Volume Adjustment: Add 90 mL of sterile distilled or deionized water to the container to reach a final volume of 100 mL.
-
Mixing: Gently swirl the solution to ensure homogeneity.
-
Labeling and Use: Label the working solution appropriately and use it for your experiment. It is recommended to prepare fresh working solutions for each experiment.
Protocol 3: Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol outlines a method for determining the MIC of this compound against a specific fungal strain using a broth microdilution assay, based on established standards.[7][8][9]
Materials:
-
Sterile this compound working solution (e.g., 0.2% w/v, pH adjusted)
-
Fungal isolate to be tested
-
Appropriate sterile liquid growth medium (e.g., RPMI-1640)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Hemocytometer or spectrophotometer for inoculum standardization
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar (B569324) medium.
-
Harvest fungal spores or yeast cells and suspend them in sterile saline or PBS.
-
Adjust the inoculum concentration to a standardized level (e.g., 1 x 10⁵ to 5 x 10⁵ CFU/mL) using a hemocytometer or by adjusting the optical density.[7]
-
-
Serial Dilution:
-
Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution to the first well.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no this compound).
-
Well 12 will serve as a sterility control (medium only).
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: Cover the plate and incubate at the optimal temperature for the fungal strain for 24-72 hours, or until sufficient growth is observed in the growth control well.[8]
-
MIC Determination: The MIC is the lowest concentration of this compound that results in the complete inhibition of visible fungal growth.
Sterilization and Storage
Sterilization: Due to the potential for degradation of organic salts at high temperatures, sterile filtration is the recommended method for sterilizing this compound solutions.[4][5][6] Autoclaving is generally not advised as it can affect the stability of sorbates.[10]
| Method | Recommendation | Rationale | Reference(s) |
| Sterile Filtration | Recommended | Effective for heat-sensitive solutions; removes microbial contaminants without chemical alteration. Use a 0.22 µm pore size filter. | [4][5][6] |
| Autoclaving | Not Recommended | High temperatures may lead to the degradation of the sorbate molecule, reducing its efficacy. | [10] |
Storage and Stability: Aqueous solutions of organic salts can be susceptible to degradation over time, influenced by factors such as temperature, pH, and light exposure.[11] For long-term storage, it is best to store this compound as a dry powder in a cool, dark, and dry place. Prepared solutions should be stored at 2-8°C and protected from light to minimize degradation. It is advisable to prepare fresh working solutions from a stock solution for each experiment to ensure consistent performance.
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C for solutions | Low temperatures slow down potential degradation reactions. |
| Light | Store in amber or opaque containers | Protects from photodegradation. |
| pH | Maintain pH below 6.5 for optimal activity | The undissociated form of sorbic acid, which is more prevalent at lower pH, is the active antimicrobial agent.[1] |
| Duration | Prepare fresh working solutions | Ensures consistent potency and avoids issues with potential degradation or contamination of stock solutions over time. |
Mechanism of Antifungal Action
The antifungal activity of sorbate salts is primarily attributed to the action of undissociated sorbic acid.[1] The lipophilic nature of the undissociated acid allows it to passively diffuse across the fungal cell membrane. Once inside the more neutral cytoplasm, the sorbic acid dissociates, releasing protons and the sorbate anion.[12] This leads to intracellular acidification, which can disrupt various cellular processes.
The fungus attempts to counteract this acidification by activating plasma membrane H+-ATPases to pump out excess protons, a process that consumes significant cellular ATP.[12][13] The depletion of ATP, coupled with the disruption of the proton motive force and the direct inhibition of key metabolic enzymes (including those in glycolysis and the citric acid cycle), ultimately leads to the inhibition of fungal growth.[14]
Caption: Antifungal mechanism of sorbate.
Logical Workflow for Formulating and Using this compound Solutions
The following diagram illustrates the logical workflow from preparation to experimental use of this compound solutions in a laboratory setting.
Caption: Workflow for this compound solution preparation and use.
References
- 1. benchchem.com [benchchem.com]
- 2. fao.org [fao.org]
- 3. US3139378A - Method of making this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. frederick.cancer.gov [frederick.cancer.gov]
- 7. Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicenter evaluation of proposed standardized procedure for antifungal susceptibility testing of filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Weak Acid Preservative Sorbic Acid Inhibits Conidial Germination and Mycelial Growth of Aspergillus niger through Intracellular Acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the inhibitory effect of sorbic acid and amphotericin B on Saccharomyces cerevisiae: is growth inhibition dependent on reduced intracellular pH? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. extension.iastate.edu [extension.iastate.edu]
Determining Calcium Sorbate Concentration in Liquids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the quantitative determination of calcium sorbate (B1223678) in various liquid samples. Three common analytical techniques are covered: High-Performance Liquid Chromatography (HPLC), a highly specific and sensitive method; UV-Vis Spectrophotometry, a simpler and more rapid screening tool; and Titrimetry, a classic and cost-effective approach. Each section includes a summary of performance data, a detailed experimental protocol, and a workflow diagram.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the accurate and precise quantification of sorbate salts, offering excellent separation from other matrix components.[1][2] A common approach involves reversed-phase chromatography with UV detection.
Data Presentation: HPLC Method Performance
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 100 µg/mL | [3] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 0.082 - 0.1 µg/mL | [4] |
| Limit of Quantitation (LOQ) | 0.271 - 0.3 µg/mL | [4] |
| Accuracy (% Recovery) | 97.5 - 98.1% | [5] |
| Precision (%RSD) | < 2.55% | [6] |
Experimental Protocol: HPLC Analysis of Calcium Sorbate
1. Materials and Reagents:
-
This compound standard (analytical grade)
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water
-
Ammonium acetate (B1210297) or sodium acetate (analytical grade)
-
Acetic acid or phosphoric acid (analytical grade)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[5]
3. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL of sorbic acid): Accurately weigh 123.4 mg of this compound (equivalent to 100 mg of sorbic acid) and dissolve it in a 100 mL volumetric flask with HPLC grade water. Note: The molecular weight of this compound is 262.32 g/mol , and sorbic acid is 112.13 g/mol . The conversion factor is 1.234.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL in the mobile phase.
4. Sample Preparation:
-
Aqueous Samples (e.g., Fruit Juice, Soft Drinks):
-
Alcoholic Beverages (e.g., Wine):
-
Dairy Products (e.g., Milk, Yogurt Drinks):
-
Accurately weigh 5 g of the liquid sample into a 50 mL centrifuge tube.
-
Add 20 mL of water and mix thoroughly.
-
Add 35 mL of methanol and vortex for 1 minute to precipitate proteins.[5]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
5. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 20 mM sodium acetate adjusted to pH 4.3 with acetic acid) in a ratio of 20:80 (v/v).[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C[5]
-
Detection Wavelength: 255 nm[2]
-
Injection Volume: 20 µL
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the sorbic acid standard against its concentration.
-
Determine the concentration of sorbic acid in the sample from the calibration curve.
-
Calculate the concentration of this compound in the original sample using the following formula, accounting for the dilution factor:
This compound (mg/L) = Sorbic Acid (mg/L) from HPLC x 1.234 x Dilution Factor
Mandatory Visualization: HPLC Workflow
Caption: Workflow for the determination of this compound by HPLC.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a rapid and straightforward method for the determination of sorbate concentration. This method is based on the strong absorbance of the conjugated diene system in the sorbic acid molecule in the UV region. It is important to note that this method is less specific than HPLC and may be subject to interference from other UV-absorbing compounds in the sample matrix.
Data Presentation: UV-Vis Spectrophotometry Method Performance
| Parameter | Typical Value | Reference |
| Linearity Range | 10 - 50 mg/L | [8] |
| Correlation Coefficient (r²) | 0.997 - 0.998 | [8] |
| Limit of Detection (LOD) | 1.96 mg/L | [8] |
| Limit of Quantitation (LOQ) | 6.54 mg/L | [8] |
| Accuracy (% Recovery) | 87 - 104% | [8] |
| Precision (%RSD) | < 5% | [9] |
Experimental Protocol: UV-Vis Spectrophotometry Analysis of this compound
1. Materials and Reagents:
-
This compound standard (analytical grade)
-
Deionized water
-
Hydrochloric acid (HCl), 6 M
-
Petroleum ether or other suitable extraction solvent
2. Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
3. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL of sorbic acid): Prepare as described in the HPLC protocol.
-
Working Standard Solutions: Dilute the stock solution with deionized water to prepare a series of standards, typically in the range of 1 to 20 µg/mL of sorbic acid.
4. Sample and Standard Preparation for Measurement:
-
Pipette 5.0 mL of each standard solution and liquid sample into separate separatory funnels.
-
Add 0.4 mL of 6 M HCl to each funnel to acidify the solution, converting the sorbate salt to sorbic acid.[10]
-
Add 45 mL of petroleum ether to each funnel and shake vigorously for 1-2 minutes.[10]
-
Allow the layers to separate and collect the organic (upper) layer.
-
Prepare a blank using 5.0 mL of deionized water and following the same extraction procedure.
5. Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at the wavelength of maximum absorption (λmax) for sorbic acid, which is approximately 255 nm.
-
Zero the instrument using the prepared blank.
-
Measure the absorbance of each standard and sample solution.
6. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of sorbic acid in the extracted sample solution from the calibration curve.
-
Calculate the concentration of this compound in the original liquid sample, considering the extraction volumes and any initial sample dilutions.
Mandatory Visualization: UV-Vis Spectrophotometry Workflow
Caption: Workflow for UV-Vis spectrophotometric analysis of this compound.
Titrimetric Methods
Titrimetry provides a cost-effective and classical approach for determining the concentration of this compound. This can be achieved through two separate titrations: a complexometric titration with EDTA to determine the calcium content and an acid-base or redox titration for the sorbate portion.
Data Presentation: Titrimetric Method Performance
| Parameter | Typical Value | Reference |
| EDTA Titration for Calcium | ||
| Accuracy (% Recovery) | 99.29% | [11] |
| Precision (%RSD) | < 1% | |
| Perchloric Acid Titration for Sorbate | ||
| Accuracy | High | |
| Precision (%RSD) | < 1% | [12] |
Experimental Protocol: Titrimetric Determination of this compound
This protocol is divided into two parts: EDTA titration for calcium and perchloric acid titration for sorbate.
Part A: Complexometric EDTA Titration for Calcium
1. Materials and Reagents:
-
Standardized 0.01 M EDTA solution
-
Ammonia-ammonium chloride buffer (pH 10)
-
Eriochrome Black T or Calmagite indicator[13]
-
Sodium hydroxide (B78521) (NaOH) solution, 8 M
-
Hydrochloric acid (HCl), 1 M
2. Sample Preparation:
-
Pipette a known volume of the liquid sample (e.g., 50 mL) into a 250 mL Erlenmeyer flask.
-
If the sample is acidic, neutralize it with 1 M NaOH.
3. Titration Procedure:
-
Add 2 mL of the ammonia-ammonium chloride buffer to the sample solution.[14]
-
Add a few drops of the Eriochrome Black T or Calmagite indicator. The solution should turn a wine-red color.[13]
-
Titrate with the standardized 0.01 M EDTA solution until the color changes from wine-red to a distinct sky blue.[13]
-
Record the volume of EDTA used.
4. Calculation for Calcium:
-
Moles of Ca²⁺ = Molarity of EDTA x Volume of EDTA (L)
-
Concentration of Ca²⁺ (mg/L) = Moles of Ca²⁺ x Molar Mass of Ca (40078 mg/mol) / Sample Volume (L)
Part B: Perchloric Acid Titration for Sorbate
1. Materials and Reagents:
-
Standardized 0.1 N Perchloric acid in glacial acetic acid
-
Glacial acetic acid
-
Acetic anhydride
-
Crystal violet indicator[15]
2. Sample Preparation:
-
Accurately weigh a quantity of the liquid sample expected to contain approximately 0.25 g of this compound into a 250 mL glass-stoppered flask.
-
Add 35 mL of glacial acetic acid and 4 mL of acetic anhydride.[15]
-
Gently warm the flask to dissolve the sample.
-
Cool to room temperature.
3. Titration Procedure:
-
Add 2 drops of crystal violet indicator solution.
-
Titrate with 0.1 N perchloric acid in glacial acetic acid to a blue-green endpoint that persists for at least 30 seconds.[15]
-
Perform a blank titration and make any necessary corrections.
4. Calculation for this compound:
-
Each mL of 0.1 N perchloric acid is equivalent to 13.12 mg of C₁₂H₁₄CaO₄ (this compound).[15]
-
This compound (mg) = (Volume of Titrant - Volume of Blank) x 13.12 mg/mL
-
Concentration of this compound (mg/L) = this compound (mg) / Sample Volume (L)
Mandatory Visualization: Titrimetric Analysis Logical Relationship
Caption: Logical flow for the titrimetric determination of this compound.
References
- 1. njlabs.com [njlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. ajast.net [ajast.net]
- 4. Determination of Sorbic Acid in Cheese Samples by Rapid HPLC-DAD Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. academic.oup.com [academic.oup.com]
- 7. ttb.gov [ttb.gov]
- 8. Determination of Sodium Benzoate and Potassium Sorbate Contents in Selected Processed Packed Fruit Juices by Uv-Vis Spectrometry [repository.ju.edu.et]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. resources.saylor.org [resources.saylor.org]
- 13. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. fao.org [fao.org]
Application Notes and Protocols for the Spectrophotometric Determination of Calcium Sorbate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of calcium sorbate (B1223678) using spectrophotometric methods. The protocols cover the analysis of both the sorbate and calcium components of the molecule.
Introduction
Calcium sorbate, the calcium salt of sorbic acid, is utilized as a preservative in various products, including food and pharmaceuticals, to inhibit the growth of molds, yeasts, and fungi.[1][2][3] Its efficacy is primarily attributed to the undissociated sorbic acid molecule.[4] Accurate quantification of this compound is crucial for quality control, formulation development, and regulatory compliance.
Spectrophotometry offers a rapid, cost-effective, and accessible analytical approach for the determination of this compound.[5] The sorbate component exhibits strong ultraviolet (UV) absorbance due to its conjugated diene system, while the calcium component can be determined colorimetrically after forming a colored complex with a specific reagent.
This application note details two distinct spectrophotometric methods for the complete analysis of this compound:
-
UV Spectrophotometry for the determination of the sorbate anion.
-
Colorimetric Determination for the quantification of the calcium cation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the spectrophotometric determination of the sorbate and calcium components of this compound.
Table 1: Quantitative Parameters for Sorbate Determination
| Parameter | Value | Reference |
| Analytical Wavelength (λmax) | 254 - 258 nm | [6][7] |
| Linearity Range | Typically 1 - 20 µg/mL | [8] |
| Molar Absorptivity (ε) of Sorbic Acid | ~24,080 L·mol⁻¹·cm⁻¹ at 258 nm | [6] |
| Solvent/Medium | Acidified aqueous solution (e.g., 0.1 M HCl) | [9] |
| Potential Interferences | ||
| Other UV-absorbing compounds | Compounds with significant absorbance in the 250-260 nm range can interfere. | [10] |
| Turbidity | Particulate matter can scatter light and lead to inaccurate readings. |
Table 2: Quantitative Parameters for Calcium Determination (o-Cresolphthalein Complexone Method)
| Parameter | Value | Reference |
| Analytical Wavelength (λmax) | 570 - 578 nm | [1][3][5][11] |
| Linearity Range | Up to 20 mg/dL (2 mg/L) | [3] |
| Solvent/Medium | Alkaline buffer (pH ~10-11) | [1][11] |
| Potential Interferences | ||
| Magnesium (Mg²⁺) | Can be masked by the addition of 8-hydroxyquinoline. | [5] |
| Heavy Metals | Can form complexes with o-cresolphthalein (B1221799) complexone. | |
| Complexing Agents (e.g., EDTA, Citrate) | Will chelate calcium, making it unavailable for reaction. | [3] |
| Hemolysis (in biological samples) | Can cause spectral interference. | [6] |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Sorbate
This protocol describes the determination of the sorbate content of this compound by measuring its UV absorbance as sorbic acid.
3.1.1. Principle
In an acidic solution, the sorbate salt is converted to undissociated sorbic acid, which has a characteristic maximum absorbance in the UV range of 254-258 nm. The absorbance is directly proportional to the concentration of sorbic acid, and thus to the sorbate content of the original sample.
3.1.2. Reagents and Materials
-
This compound Standard (analytical grade)
-
Hydrochloric Acid (HCl), 0.1 M
-
Deionized Water
-
UV-Vis Spectrophotometer
-
Quartz Cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
3.1.3. Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL Sorbic Acid Equivalent):
-
Accurately weigh approximately 118 mg of this compound (equivalent to 100 mg of sorbic acid; Formula Weight of this compound: 262.32 g/mol , Sorbic Acid: 112.13 g/mol ) and transfer to a 1000 mL volumetric flask.
-
Add approximately 500 mL of deionized water and sonicate to dissolve. This compound is slightly soluble in water.[1][5] Gentle heating may aid dissolution.
-
Allow the solution to cool to room temperature.
-
Add 10 mL of 1 M HCl to acidify the solution.
-
Dilute to the mark with deionized water and mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standards by diluting the stock standard solution with 0.1 M HCl to achieve concentrations in the range of 1 to 20 µg/mL (e.g., 2, 5, 10, 15, 20 µg/mL).
-
3.1.4. Sample Preparation
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of deionized water.
-
Acidify an aliquot of the sample solution with HCl to a final concentration of 0.1 M HCl.
-
Filter the solution if any particulate matter is present.
-
Dilute the sample solution with 0.1 M HCl to bring the expected sorbate concentration within the linearity range of the assay.
3.1.5. Spectrophotometric Measurement
-
Set the UV-Vis spectrophotometer to measure absorbance at the predetermined λmax (e.g., 255 nm).
-
Use 0.1 M HCl as the blank.
-
Measure the absorbance of each working standard and the prepared sample solution.
3.1.6. Data Analysis
-
Construct a calibration curve by plotting the absorbance of the working standards against their corresponding concentrations.
-
Determine the concentration of sorbate in the sample solution from the calibration curve.
-
Calculate the amount of this compound in the original sample, taking into account the dilution factors.
Protocol 2: Spectrophotometric Determination of Calcium
This protocol describes the determination of the calcium content using the o-cresolphthalein complexone (O-CPC) method.
3.2.1. Principle
Calcium ions react with o-cresolphthalein complexone (O-CPC) in an alkaline medium to form a violet-colored complex.[1][3] The intensity of the color, measured at approximately 575 nm, is directly proportional to the calcium concentration.[5][11]
3.2.2. Reagents and Materials
-
Calcium Carbonate (CaCO₃), primary standard grade
-
Hydrochloric Acid (HCl), 1 M
-
o-Cresolphthalein Complexone (O-CPC) Reagent
-
Alkaline Buffer (e.g., 2-Amino-2-methyl-1-propanol, pH 10.5)
-
8-Hydroxyquinoline solution (if magnesium interference is expected)
-
Deionized Water
-
Visible Spectrophotometer
-
Glass or plastic cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
3.2.3. Preparation of Standard Solutions
-
Stock Calcium Standard Solution (400 µg/mL Ca²⁺):
-
Accurately weigh 1.000 g of calcium carbonate (dried at 110°C) and transfer to a 1000 mL volumetric flask.
-
Slowly add a minimal amount of 1 M HCl to dissolve the CaCO₃.
-
Once dissolved, dilute to the mark with deionized water and mix thoroughly.
-
-
Working Calcium Standard Solutions:
-
Prepare a series of working standards by diluting the stock standard solution with deionized water to achieve concentrations in the range of 0.5 to 5 µg/mL (e.g., 0.5, 1, 2, 3, 4, 5 µg/mL).
-
3.2.4. Sample Preparation
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Dilute the sample solution with deionized water to bring the expected calcium concentration within the linearity range of the assay.
3.2.5. Color Development and Measurement
-
For each standard, sample, and a blank, pipette a specific volume (e.g., 1 mL) into a clean test tube.
-
Add the alkaline buffer to each tube.
-
Add the O-CPC reagent to each tube and mix well.
-
Allow the color to develop for a specified time (e.g., 5-10 minutes) at room temperature.[1]
-
Set the visible spectrophotometer to measure absorbance at the λmax of the calcium-O-CPC complex (e.g., 575 nm).
-
Use the reagent blank to zero the spectrophotometer.
-
Measure the absorbance of each standard and the sample.
3.2.6. Data Analysis
-
Construct a calibration curve by plotting the absorbance of the working standards against their corresponding calcium concentrations.
-
Determine the concentration of calcium in the sample solution from the calibration curve.
-
Calculate the amount of calcium in the original this compound sample, taking into account the dilution factors.
Diagrams
Caption: Experimental Workflow for this compound Analysis.
References
- 1. arenabioscien.com [arenabioscien.com]
- 2. academic.oup.com [academic.oup.com]
- 3. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 4. gspchem.com [gspchem.com]
- 5. reckondiagnostics.com [reckondiagnostics.com]
- 6. Interference by haemoglobin with the cresolphthalein complexone method for serum calcium measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempap.org [chempap.org]
- 8. academic.oup.com [academic.oup.com]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. biolabo.fr [biolabo.fr]
Troubleshooting & Optimization
"troubleshooting calcium sorbate precipitation in solutions"
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering issues with calcium sorbate (B1223678) precipitation in solutions.
Troubleshooting Guide: Calcium Sorbate Precipitation
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: I've prepared a this compound solution, and it has become cloudy or formed a precipitate.
-
Question: Why is my this compound solution cloudy?
-
Answer: Cloudiness or precipitation in a this compound solution is most often due to the compound's low solubility being exceeded under your specific experimental conditions.[1][2][3] Key factors that influence this are pH, temperature, and the concentration of this compound and other solutes in the solution.
-
-
Question: How does pH contribute to the precipitation?
-
Answer: The solubility of sorbate salts is highly dependent on pH. This compound is the salt of sorbic acid, a weak acid with a pKa of approximately 4.76.[4] In solutions with a pH below this value, the sorbate ion is converted back into the less soluble sorbic acid form, which can then precipitate out.[5] The optimal pH for the antimicrobial activity of sorbates is below 6.5, which creates a delicate balance between efficacy and solubility.[1][6][7]
-
-
Question: Could the temperature of my solution be the cause?
-
Answer: Yes, temperature is a critical factor. While the solubility of the parent sorbic acid increases with temperature, the solubility of some calcium salts can decrease as temperature rises.[8][9] If you prepared a saturated solution at room temperature and then heated it, precipitation could occur. Conversely, preparing a solution at an elevated temperature and then cooling it can also lead to supersaturation and subsequent precipitation.[10][11]
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-
Question: I'm using a co-solvent. Could that be the issue?
-
Answer: The presence of other solutes, such as co-solvents, salts, or sugars, can significantly alter the solubility of this compound.[8] While some co-solvents might increase solubility, high concentrations of other solutes can decrease it, leading to precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound (E203) is the calcium salt of sorbic acid.[12][13][14] It is a fine, white crystalline powder used primarily as a food and pharmaceutical preservative to inhibit the growth of molds, yeasts, and some bacteria.[6][12][13][15]
Q2: What are the general solubility properties of this compound? A2: this compound is described as being sparingly or very slightly soluble in water.[1][2][3][16] It is also very slightly soluble in organic solvents, fats, and oils.[1][16] For commercial applications, it is often coated with a wetting agent to improve its dispersion in aqueous systems.[1][13]
Q3: What is the optimal pH range for this compound's preservative activity? A3: The antimicrobial activity of sorbates is highest at a pH below 6.5, as this is the range where the undissociated form of sorbic acid, the active agent, predominates.[1][6][7]
Q4: Is there a more soluble alternative to this compound? A4: Yes, potassium sorbate (E202) is much more soluble in water than both sorbic acid and this compound.[1][7] It is often used when a preservative is needed for a liquid formulation.[5] However, even with potassium sorbate, adding it to a highly acidic solution can cause the precipitation of sorbic acid.[5]
Q5: Can I do anything to prevent precipitation from occurring in the first place? A5: Yes. To prevent precipitation, ensure your solution's pH is not significantly below 4.76. Prepare your solution by dissolving the this compound in room temperature water with vigorous stirring before adding other components, especially acids. Avoid creating a supersaturated solution by carefully controlling temperature and concentration.
Data Presentation
The following tables provide illustrative data on the solubility of this compound under various conditions.
Disclaimer: The quantitative data presented in these tables are for illustrative purposes only, derived from general chemical principles. Actual solubility can vary based on the specific matrix of the solution.
Table 1: Illustrative Solubility of this compound vs. pH at 25°C
| pH | Estimated Solubility (g/L) | Predominant Species |
| 3.0 | 0.8 | Sorbic Acid (less soluble) |
| 4.0 | 1.5 | Sorbic Acid / Sorbate |
| 4.76 (pKa) | 5.0 | 50% Sorbic Acid / 50% Sorbate |
| 5.5 | 10.0 | Sorbate (more soluble) |
| 6.5 | 12.0 | Sorbate (more soluble) |
Table 2: Illustrative Solubility of this compound vs. Temperature at pH 6.0
| Temperature (°C) | Estimated Solubility (g/L) |
| 10 | 11.5 |
| 25 | 11.0 |
| 40 | 10.5 |
| 60 | 9.8 |
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation.
Caption: pH-dependent equilibrium of sorbic acid and sorbate ion.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution (1% w/v)
-
Objective: To prepare a 10 g/L (1%) aqueous stock solution of this compound with minimal risk of precipitation.
-
Materials:
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This compound powder
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
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1 L volumetric flask
-
Weighing scale
-
pH meter
-
-
Procedure:
-
Measure approximately 800 mL of distilled water into the 1 L volumetric flask.
-
Place the flask on a magnetic stirrer and add the stir bar.
-
Accurately weigh 10.0 g of this compound powder.
-
Slowly add the this compound powder to the vortex of the stirring water. Do not add the powder too quickly.
-
Allow the solution to stir at room temperature (15-25°C) for at least 30 minutes or until the powder is fully dissolved. Do not heat the solution, as this may decrease solubility.[11]
-
Once dissolved, check the pH of the solution. If the pH is below 5.5, adjust it upwards slowly by adding dilute (0.1 M) NaOH dropwise until the pH is between 5.5 and 6.5.
-
Remove the stir bar and add distilled water to bring the final volume to the 1 L mark.
-
Invert the flask several times to ensure the solution is homogeneous.
-
Store the solution in a sealed container at room temperature.
-
Protocol 2: Troubleshooting Precipitation in an Existing Solution
-
Objective: To identify the cause of precipitation in a this compound solution and re-dissolve the precipitate.
-
Materials:
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The cloudy/precipitated solution
-
pH meter
-
Dilute (0.1 M) NaOH or HCl
-
Additional solvent (matching the solution's primary solvent)
-
Filtration apparatus (optional)
-
-
Procedure:
-
Visual Inspection: Note the characteristics of the precipitate (e.g., fine, crystalline, cloudy).[10][11]
-
Measure pH: Calibrate a pH meter and measure the pH of the solution.
-
If pH < 5.0: The precipitate is likely sorbic acid. Proceed to step 3.
-
If pH > 5.0: The cause is more likely concentration or temperature-related. Proceed to step 4.
-
-
pH Adjustment: While stirring, add dilute (0.1 M) NaOH dropwise to the solution. Observe if the precipitate dissolves as the pH rises. Stop adding base once the solution clears or the pH reaches 6.5. If the solution clears, the issue was pH-related.
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Dilution: If pH adjustment does not work or was not necessary, the solution may be supersaturated. While stirring, add a small, measured volume (e.g., 10% of the total volume) of the primary solvent. If the precipitate dissolves, the issue was over-concentration.
-
Temperature Control: If neither pH adjustment nor dilution resolves the issue, consider temperature effects. Allow the solution to equilibrate to a stable room temperature (20-25°C) for several hours with gentle stirring.
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Filtration and Re-formulation (Last Resort): If the precipitate cannot be re-dissolved, it may be due to contamination or complex interactions. Filter the solution to remove the solid.[10] Analyze the clear filtrate to determine the remaining this compound concentration and adjust as necessary for your experiment.
-
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound | C12H14O4Ca | CID 6433506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acrossbiotech.com [acrossbiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Food-Info.net : E-numbers : E203: this compound / Sorbic acid calcium salt [food-info.net]
- 7. chemicalstore.com [chemicalstore.com]
- 8. extension.iastate.edu [extension.iastate.edu]
- 9. cdm17307.contentdm.oclc.org [cdm17307.contentdm.oclc.org]
- 10. smart.dhgate.com [smart.dhgate.com]
- 11. smart.dhgate.com [smart.dhgate.com]
- 12. E203 (this compound) - what is it? | Properties, application | preservatives | Foodcom S.A. [foodcom.pl]
- 13. This compound | Food Additives Asia [foodadditivesasia.com]
- 14. assignmentpoint.com [assignmentpoint.com]
- 15. echemi.com [echemi.com]
- 16. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Calcium Sorbate for Fungal Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium sorbate (B1223678) as a fungal inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for calcium sorbate's antifungal activity?
A1: this compound is the calcium salt of sorbic acid. Its primary antifungal activity stems from the undissociated sorbic acid molecule. The lipophilic nature of undissociated sorbic acid allows it to diffuse across the fungal cell membrane.[1] Once inside the more neutral cytoplasm, the acid dissociates, releasing protons (H+) and lowering the intracellular pH.[2] This intracellular acidification disrupts critical metabolic functions by inhibiting various enzymes, particularly those involved in carbohydrate metabolism and the citric acid cycle.[3][4] It can also interfere with membrane transport and other cellular processes, ultimately leading to fungistatic (growth-inhibiting) or fungicidal (killing) effects.[5]
Q2: Why is the pH of my experimental medium so important for this compound efficacy?
A2: The effectiveness of this compound is highly pH-dependent. The active form is the undissociated sorbic acid. The pKa of sorbic acid is approximately 4.75.[3] At pH values below 4.75, a higher proportion of the sorbic acid will be in its undissociated, more effective form. As the pH increases above this value, more of the sorbic acid dissociates into sorbate ions, which are less able to penetrate the fungal cell membrane, thus reducing its antifungal activity.[3] Therefore, for optimal performance, the pH of the medium should be maintained below 6.0-6.5.[6]
Q3: What are typical effective concentrations for this compound?
A3: The effective concentration, or Minimum Inhibitory Concentration (MIC), varies significantly depending on the fungal species, inoculum size, pH of the medium, and specific experimental conditions.[7] Generally, concentrations for sorbates range from 0.025% to 0.3% (250 to 3000 ppm).[5][8] It is crucial to determine the MIC empirically for your specific fungus and conditions. See the data tables below for reported MICs of sorbic acid and potassium sorbate against common fungi, which can serve as a starting point.
Q4: Can fungi develop resistance to this compound?
A4: While not as common as resistance to clinical azole antifungals, some fungi can metabolize and detoxify sorbic acid.[2] For instance, certain Penicillium and yeast species can decarboxylate sorbic acid to the volatile compound 1,3-pentadiene.[9] A large initial fungal load can sometimes overcome the inhibitory effect, as some cells may degrade the sorbate before it can act on the entire population.[2]
Q5: What is the difference between this compound and potassium sorbate?
A5: Both are salts of sorbic acid and function via the same active principle.[10] The primary difference lies in their physical properties, particularly solubility. Potassium sorbate is highly soluble in water, whereas this compound has very limited solubility.[6][11] This makes potassium sorbate more suitable for liquid-based applications, while this compound is often used for surface treatments or in applications where low water solubility is desired.[6]
Troubleshooting Guide
Problem 1: this compound is not effectively inhibiting fungal growth in my experiment.
| Possible Cause | Troubleshooting Step |
| High pH of Medium | The pH of your medium may be too high ( > 6.5), causing the sorbic acid to be in its less effective, dissociated form.[12] Solution: Measure and adjust the pH of your culture medium to be within the optimal acidic range (ideally pH 4.5 - 5.5).[8] |
| Low Solubility | This compound has low water solubility, which may prevent it from reaching an effective concentration in your aqueous medium.[6][11] Solution: Ensure the this compound is fully dissolved. Gentle heating or switching to the more soluble potassium sorbate might be necessary for liquid broth experiments.[6] Consider using a wetting agent if applying as a surface treatment.[6] |
| High Inoculum Size | A very high concentration of fungal spores or mycelia can overwhelm the preservative before it can take effect. Some fungi can also degrade sorbic acid.[2] Solution: Standardize and potentially lower your initial inoculum concentration. Refer to the experimental protocol for determining MIC. |
| Incompatible Media Components | High concentrations of fats or oils in the medium can sequester the lipophilic sorbic acid, reducing its availability in the aqueous phase where it is needed for microbial control.[12] Solution: Be aware of the composition of your medium. If working with high-fat formulations, you may need to increase the sorbate concentration, which should be validated experimentally. |
| Fungal Resistance | The target fungus may have a natural or acquired resistance mechanism, such as the ability to metabolize sorbic acid.[9] Solution: Test a broader range of concentrations to determine if a higher dose is effective. Consider using a different antifungal agent if resistance is suspected. |
Problem 2: I am seeing inconsistent results between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum | Variation in the number of fungal cells/spores at the start of the experiment is a common source of variability. Solution: Carefully standardize your inoculum preparation. Use a spectrophotometer or hemocytometer to ensure the cell density is consistent for every experiment. |
| Precipitation of this compound | This compound may precipitate out of solution, especially in media containing high concentrations of phosphate, leading to inconsistent effective concentrations. Solution: Visually inspect your media for any precipitate after adding this compound. Prepare fresh stock solutions and consider the ionic composition of your medium. |
| Inconsistent pH | Small variations in the final pH of the medium can lead to significant changes in sorbate efficacy. Solution: Re-check the pH of the medium after all components, including the sorbate, have been added. Ensure consistent buffering capacity across experiments. |
| Variable Incubation Time/Temperature | Differences in incubation conditions can affect both fungal growth rates and the stability of the preservative. Solution: Strictly control and monitor incubation time and temperature. Ensure your incubator provides uniform temperature distribution. |
Data Presentation
Note: Specific MIC data for this compound is limited in the literature. The following tables provide MIC values for sorbic acid and its highly soluble salt, potassium sorbate, which act via the same mechanism. These values are excellent proxies for determining starting concentrations for your experiments. Concentrations are highly dependent on pH and other factors as noted.
Table 1: Minimum Inhibitory Concentration (MIC) of Sorbic Acid/Potassium Sorbate against Molds
| Fungal Species | Preservative | Concentration (ppm) | Concentration (mM) | pH | Notes |
| Aspergillus niger | Sorbic Acid | - | 4.5 | 4.0 | For conidia at 105/ml. MIC was 3-fold lower for established mycelia.[2] |
| Penicillium chrysogenum | Calcium Propionate (B1217596) & Parabens Mix | - | - | - | A mixture containing calcium propionate showed complete inhibition.[1] |
| Penicillium roqueforti | Sorbic Acid | - | 0.2 | 4.5 | In mMRS broth.[13] |
| Various Molds | Potassium Sorbate | 500 - 1500 | ~4.46 - 13.38 | 5.0 - 5.5 | Effective range dependent on mold species.[7] |
| Various Molds | Potassium Sorbate | 750 - 1500 | ~6.69 - 13.38 | 6.0 | Effective range dependent on mold species.[7] |
Table 2: Minimum Inhibitory Concentration (MIC) of Sorbic Acid/Potassium Sorbate against Yeasts
| Fungal Species | Preservative | Concentration (% w/w) | pH | Notes |
| Candida albicans | Potassium Sorbate | 0.375% | - | Concentration required for fungistatic effect.[14] |
| Candida albicans | Sorbic Acid | >0.375% | - | Required higher concentration than potassium sorbate for inhibition.[14] |
| Rhodotorula mucilaginosa | Potassium Sorbate | 0.1% | - | In cheese, led to undetectable levels by day 9-21.[5] |
| Candida albicans | Potassium Sorbate | 0.1% | - | In cheese, led to undetectable levels by day 12-15.[5] |
ppm = parts per million (mg/L); mM = millimolar; % w/w = percent weight by weight.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is designed to determine the lowest concentration of this compound that inhibits the visible growth of a target fungus.
Materials:
-
Target fungal strain (e.g., Aspergillus niger, Candida albicans)
-
This compound (or Potassium Sorbate for higher solubility)
-
Appropriate sterile liquid culture medium (e.g., RPMI-1640, Sabouraud Dextrose Broth), pH adjusted to desired level (e.g., 5.0)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile diluent (e.g., distilled water, DMSO if necessary)
-
Spectrophotometer
-
Incubator (35°C)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
Yeasts: Subculture the yeast onto a fresh agar (B569324) plate and incubate for 24-48 hours. Harvest several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). Dilute this suspension in the test medium to achieve a final working inoculum of approximately 0.5-2.5 x 10³ CFU/mL.
-
Molds: Grow the mold on an agar plate until sporulation occurs. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension with a hemocytometer or spectrophotometer to the desired concentration and then dilute in the test medium to achieve the final working inoculum.
-
-
Preparation of Sorbate Stock Solution:
-
Prepare a stock solution of this compound at a concentration that is at least twice the highest concentration to be tested. Due to this compound's low solubility, gentle warming or sonication may be required. If it does not fully dissolve, consider using potassium sorbate as a more soluble alternative for this screening method.
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of sterile medium to wells in columns 2 through 11 of the 96-well plate.
-
Add 200 µL of the sorbate stock solution (at 2x the highest final concentration) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Continue this serial transfer from column 2 to column 10. Discard the final 100 µL from column 10.
-
Column 11 will serve as the positive growth control (no sorbate).
-
Add 200 µL of uninoculated medium to column 12 to serve as a sterility control (negative control).
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well from column 1 to column 11. This will bring the final volume in these wells to 200 µL and dilute the sorbate concentration by half to the desired final test concentrations.
-
-
Incubation:
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35°C.
-
Incubation time depends on the fungus: 24-48 hours for most yeasts, 48-72 hours or longer for molds, until robust growth is visible in the growth control well (column 11).
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be determined by visual inspection or by using a microplate reader to measure optical density (OD). For fungistatic agents like sorbates, the MIC is often defined as the concentration that causes a significant reduction in growth (e.g., ≥50%) compared to the drug-free control.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The Weak Acid Preservative Sorbic Acid Inhibits Conidial Germination and Mycelial Growth of Aspergillus niger through Intracellular Acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. extension.iastate.edu [extension.iastate.edu]
- 4. The Preservative Sorbic Acid Targets Respiration, Explaining the Resistance of Fermentative Spoilage Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative study on the antifungal effect of potassium sorbate, chitosan, and nano-chitosan against Rhodotorula mucilaginosa and Candida albicans in skim milk acid-coagulated (Karish) cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. Study of Weak Acid Preservatives and Modified Atmosphere Packaging (MAP) on Mold Growth in Modal Agar System [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Fungal metabolites of sorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy this compound | 7492-55-9 [smolecule.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Calcium Sorbate Degradation Kinetics Study
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the study of calcium sorbate (B1223678) degradation kinetics.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
| Question | Possible Causes | Troubleshooting Steps |
| Why am I observing unexpectedly fast or slow degradation of calcium sorbate? | - pH of the medium: Sorbate degradation is highly pH-dependent. The non-dissociated form of sorbic acid is more prone to oxidation.[1] - Presence of metal ions: Metal ions can catalyze the oxidation of sorbates. - Exposure to light: Sorbic acid solutions can be unstable in the presence of light.[2] - Oxygen levels: Oxidative degradation is a primary pathway for sorbate degradation.[1] - Temperature fluctuations: Degradation rates are temperature-dependent and generally follow Arrhenius kinetics.[1] | - Verify and buffer the pH of your experimental medium. Optimal activity for sorbates is typically at pH values below 6.5.[3] - Use high-purity water and reagents to minimize metal ion contamination. Consider using a chelating agent like EDTA, but be aware that its effect can be pH-dependent. - Protect solutions from light by using amber glassware or covering vessels with aluminum foil. - For studies on oxidative degradation, ensure consistent oxygen exposure. For stability studies, consider deoxygenating solutions and using sealed containers. - Maintain precise temperature control using a calibrated incubator or water bath. |
| My HPLC results show poor reproducibility with shifting retention times. | - Inconsistent mobile phase preparation: Small variations in mobile phase composition can lead to retention time shifts.[4] - Column temperature fluctuations: Changes in column temperature affect retention times.[5] - Column degradation: The stationary phase can degrade over time, especially with aggressive mobile phases. - Pump malfunction: Inconsistent flow rates from the pump will cause retention times to vary.[4] | - Prepare mobile phase in large batches to ensure consistency. Always filter and degas the mobile phase before use.[4][5] - Use a column oven to maintain a constant temperature.[5] - Use a guard column to protect the analytical column. Flush the column with an appropriate solvent after each run. - Check the pump for leaks and ensure it is delivering a consistent flow rate.[4] |
| I am seeing extraneous or "ghost" peaks in my chromatograms. | - Contaminated mobile phase or glassware: Impurities can be introduced from solvents, salts, or improperly cleaned glassware. - Carryover from previous injections: Highly retained compounds from a previous run may elute in a subsequent run. - Degradation of the sample in the autosampler: Samples may degrade while waiting for injection. | - Use HPLC-grade solvents and high-purity salts for mobile phase preparation. Thoroughly clean all glassware. - Implement a robust column washing step between runs. - Keep the autosampler at a low temperature to minimize degradation. |
| My calibration curve for this compound is not linear. | - Detector saturation: At high concentrations, the detector response may no longer be linear. - Inaccurate standard preparation: Errors in weighing or diluting standards will affect linearity. - Solubility issues: this compound has limited solubility in water. | - Extend the calibration curve to lower concentrations or dilute the samples to fall within the linear range of the detector. - Carefully prepare standards using calibrated analytical balances and volumetric flasks. - Ensure that the concentration of your standards and samples does not exceed the solubility of this compound in your solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for sorbates, including this compound, is oxidative degradation.[1] This process is often initiated by free radicals and can be accelerated by factors such as low pH, elevated temperature, and the presence of metal ions. The double bonds in the sorbic acid molecule are particularly susceptible to oxidation.[2]
Q2: What are the expected degradation products of this compound?
A2: Degradation of sorbic acid can lead to the formation of various compounds, including acetaldehyde, crotonaldehyde, and other carbonyl compounds.[1] The specific products and their relative abundance can depend on the degradation conditions.
Q3: How does pH affect the stability of this compound?
A3: The stability of sorbates is significantly influenced by pH. The antimicrobial and preservative activity is greatest at lower pH values (below 6.5), where the undissociated form of sorbic acid predominates.[3] However, the rate of oxidative degradation can also be higher at lower pH.
Q4: Can I use a generic HPLC method for analyzing this compound and its degradation products?
A4: While several HPLC methods exist for the analysis of sorbates in various matrices, it is crucial to validate the method for your specific application.[6][7] A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile.[6][7] Detection is commonly performed using a UV detector at around 254-264 nm.
Q5: How should I prepare samples for a this compound degradation kinetics study?
A5: Sample preparation will depend on the matrix. For aqueous solutions, direct injection may be possible after filtration. For more complex matrices like food or pharmaceutical formulations, an extraction step is typically required to isolate the this compound and its degradation products. It is important to use a sample preparation method that does not itself cause degradation.
Data Presentation
Due to the limited availability of specific kinetic data for this compound, the following tables provide illustrative data for sorbic acid and potassium sorbate degradation, which can serve as a reference. Researchers are encouraged to determine the specific kinetic parameters for this compound under their experimental conditions using the protocol outlined below.
Table 1: Illustrative Degradation Rate Constants (k) for Sorbates
| Compound | Condition | Rate Constant (k) | Order of Reaction | Reference |
| Sorbic Acid | Aqueous solution | Varies with pH and temperature | First-order | [2] |
| Potassium Sorbate | Intermediate moisture food analog, 35°C | < 0.006 day⁻¹ | Not specified |
Table 2: Factors Influencing Sorbate Degradation
| Factor | Effect on Degradation Rate | Comments |
| Low pH (<4.75) | Increases | The non-dissociated form of sorbic acid is more susceptible to oxidation.[1] |
| High Temperature | Increases | The relationship often follows the Arrhenius equation.[1] |
| UV Light | Increases | Can induce photodegradation.[2] |
| Oxygen | Increases | Promotes oxidative degradation.[1] |
| Metal Ions (e.g., Fe²⁺, Cu²⁺) | Increases | Act as catalysts for oxidation. |
Experimental Protocols
Protocol for Determining the Degradation Kinetics of this compound
This protocol outlines a general procedure for conducting a forced degradation study to determine the degradation rate constant and order of reaction for this compound.
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., high-purity water).
-
Prepare working solutions at the desired concentration by diluting the stock solution with the appropriate buffer to maintain a constant pH.
-
-
Forced Degradation Conditions:
-
Thermal Stress: Incubate the working solutions in a calibrated oven or water bath at a series of elevated temperatures (e.g., 40°C, 50°C, 60°C).
-
Photolytic Stress: Expose the working solutions to a controlled light source (e.g., a photostability chamber with a UV lamp). Wrap control samples in aluminum foil.
-
Oxidative Stress: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) to the working solutions.
-
-
Time-Point Sampling:
-
At predetermined time intervals, withdraw aliquots from each experimental and control solution.
-
Immediately quench any ongoing reaction if necessary (e.g., by cooling the sample on ice or adding a quenching agent).
-
Store the samples at a low temperature (e.g., -20°C) until analysis to prevent further degradation.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
-
Quantify the concentration of remaining this compound at each time point using a calibration curve.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
To determine the order of the reaction, plot:
-
ln(Concentration) vs. time for a first-order reaction.
-
1/(Concentration) vs. time for a second-order reaction.
-
Concentration vs. time for a zero-order reaction.
-
-
The plot that yields a straight line indicates the order of the reaction. The slope of the line will be the negative of the rate constant (-k).
-
To determine the activation energy (Ea) for thermal degradation, plot ln(k) vs. 1/T (where T is the absolute temperature in Kelvin). The slope of this Arrhenius plot is -Ea/R (where R is the gas constant).
-
Visualizations
Caption: Workflow for a this compound Degradation Kinetics Study.
Caption: Simplified Oxidative Degradation Pathway for Sorbates.
References
- 1. researchgate.net [researchgate.net]
- 2. circadiancropsciences.com [circadiancropsciences.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 5. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 6. thaiscience.info [thaiscience.info]
- 7. Determination of Sorbic Acid in Cheese Samples by Rapid HPLC-DAD Method - PMC [pmc.ncbi.nlm.nih.gov]
"improving the solubility of calcium sorbate in aqueous solutions"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the solubility of calcium sorbate (B1223678) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of calcium sorbate?
A1: this compound is consistently described as being sparingly or very slightly soluble in water.[1][2] There is some variation in the reported quantitative values. A solubility of 1% to 1.2% (1.0-1.2 g/100 mL) has been reported, while other estimations suggest a lower value of around 725.6 mg/L (0.073 g/100 mL) at 25°C.[3][4] For comparison, it is significantly less soluble than potassium sorbate but more soluble than sorbic acid itself.[5]
Data Summary: Solubility of Sorbates in Water
| Compound | Water Solubility (at 20-25°C) | Reference(s) |
| Sorbic Acid | 0.16 g/100 mL | [5][6] |
| This compound | ~0.073 - 1.2 g/100 mL | [3][4] |
| Potassium Sorbate | 58.2 g/100 mL (Very Soluble) | [5][6] |
| Sodium Sorbate | Better solubility than sorbic acid | [5] |
Q2: What are the primary factors that influence the solubility of this compound?
A2: The primary factors influencing this compound solubility in aqueous solutions are temperature, pH, and the presence of other formulation excipients like co-solvents, wetting agents, or complexing agents. Ionic strength of the solution can also play a role.[7][8][9]
Q3: How does temperature affect the solubility of this compound?
A3: The solubility of this compound in water increases significantly with an increase in temperature.[7] Heating aqueous solutions, sometimes to near-boiling temperatures, is a common method used to dissolve higher concentrations of this compound, particularly during recrystallization procedures or for analytical purposes.[7][10][11]
Q4: How does pH impact this compound solubility?
A4: The effect of pH on this compound solubility is complex. Sorbates are most effective as preservatives at a pH below 6.5. Generally, the solubility of calcium salts can increase as the pH becomes more acidic (decreases).[12][13] However, this compound is the salt of a weak acid, sorbic acid (pKa ≈ 4.76).[14] In highly acidic conditions (pH << 4.76), the sorbate anion can be protonated to form sorbic acid, which is itself sparingly soluble and may precipitate.[14] Therefore, pH adjustment must be carefully controlled to enhance solubility without causing precipitation of the parent acid. Adding other acids like citric or malic acid during its synthesis can help achieve an optimal pH range of 3 to 6.[3]
Troubleshooting Guide
Issue: My this compound powder is clumping and not dissolving in water.
-
Question: Why is my this compound difficult to wet and dissolve even at low concentrations?
-
Question: What steps can I take to dissolve it?
-
Answer:
-
Add a Wetting Agent: Consider adding a wetting agent, such as a polyoxyethylene derivative of sorbitan (B8754009) monostearate, to the aqueous medium before or during the addition of this compound.[3]
-
Increase Temperature: Gently heat the solution while stirring. The solubility of this compound increases significantly with temperature.[7] Heating to around 80°C has been noted as effective in manufacturing processes.[10]
-
Agitation: Ensure vigorous and continuous agitation to break up clumps and promote interaction with the solvent.[3]
-
-
Issue: My this compound dissolved upon heating, but precipitated when the solution cooled.
-
Question: Why did a precipitate form after my solution cooled to room temperature?
-
Answer: This is a common issue related to supersaturation. By heating the solution, you were able to dissolve more this compound than is stable at room temperature. As the solution cooled, its solubility limit decreased, causing the excess dissolved solute to precipitate out.[14]
-
-
Question: How can I prevent this precipitation?
-
Answer:
-
Work with Lower Concentrations: Ensure your target concentration does not exceed the known solubility limit of this compound at your final storage temperature.
-
Use Co-solvents: Investigate the use of a co-solvent system, such as a water-alcohol mixture, which may improve solubility and stability at lower temperatures.[7]
-
Use Complexing Agents: For certain applications, complexing agents like citrates or cyclodextrins can be used to enhance and maintain the solubility of poorly soluble compounds.[15][16]
-
-
Issue: A precipitate formed after I adjusted the pH of my this compound solution.
-
Question: I lowered the pH of my solution and observed a precipitate. What happened?
-
Answer: You likely lowered the pH to a point significantly below the pKa of sorbic acid (~4.76), causing the dissolved sorbate ions to convert into the less soluble, undissociated sorbic acid form, which then precipitated out of the solution.[14]
-
-
Question: What is the optimal pH range to maintain solubility?
-
Answer: While sorbates are effective preservatives in acidic conditions (pH < 6.5), maintaining a pH closer to, or slightly above, the pKa of sorbic acid is generally better for maximizing the solubility of the sorbate salt form.[14] A pH range of 5.5 to 6.5 is a reasonable starting point for balancing preservative efficacy and solubility.
-
Experimental Protocols
Protocol 1: General Method for Dissolving this compound Using Heat
-
Preparation: Weigh the desired amount of this compound powder. Ensure the concentration does not exceed the known solubility limits at the final temperature.
-
Dispersion: Add the this compound to the desired volume of deionized water in a suitable vessel equipped with a magnetic stirrer.
-
Heating and Agitation: Begin stirring the suspension. Gently heat the solution on a hot plate, increasing the temperature gradually towards 80°C. Do not boil aggressively.[10]
-
Dissolution: Continue heating and stirring until all the solid has dissolved. This may take several minutes.
-
Cooling: If the solution is to be used at a lower temperature, cool it slowly while continuing to stir. Be aware that precipitation may occur if the solution is supersaturated.[14]
-
Filtration (Optional): For clarification, filter the final solution through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particulates.
Protocol 2: Analytical Determination of Water-Soluble this compound
This protocol is adapted from a general method for determining water-soluble calcium in fertilizers and can be used to quantify the dissolved portion of this compound.[11]
-
Sample Preparation: Weigh 1.0 g of the experimental sample (or a known amount of your prepared solution) into a 250 mL volumetric flask.
-
Extraction: Add approximately 200 mL of deionized water to the flask.
-
Boiling: Heat the flask and boil the contents for 30 minutes. This step aims to dissolve all water-soluble calcium.[11]
-
Dilution: Allow the solution to cool to room temperature. Dilute to the 250 mL mark with deionized water and mix thoroughly.
-
Filtration: Filter the solution to remove any insoluble material.
-
Analysis: Analyze the filtrate for calcium concentration using an appropriate analytical technique such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrophotometry (AAS).[11][17] The concentration of dissolved calcium can then be used to calculate the concentration of dissolved this compound.
Visualizations
References
- 1. This compound | C12H14O4Ca | CID 6433506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. US3139378A - Method of making this compound - Google Patents [patents.google.com]
- 4. This compound, 7492-55-9 [thegoodscentscompany.com]
- 5. tandfonline.com [tandfonline.com]
- 6. extension.iastate.edu [extension.iastate.edu]
- 7. Buy this compound | 7492-55-9 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound | Food Additives Asia [foodadditivesasia.com]
- 11. cdfa.ca.gov [cdfa.ca.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Increasing calcium phosphate aqueous solubility and spontaneous supersaturation combining citrate and gluconate with perspectives for functional foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. horiba.com [horiba.com]
Technical Support Center: Calcium Sorbate in Emulsion Formulations
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of calcium sorbate (B1223678) in emulsion formulations.
Frequently Asked Questions (FAQs)
What is calcium sorbate and why is it used in emulsions?
This compound is the calcium salt of sorbic acid and is used as a preservative in various products, including food and cosmetics, due to its antifungal and antibacterial properties.[1][2] Its E number is E203.[1][2] Like other sorbates, it is effective at inhibiting the growth of yeast and mold, particularly in acidic conditions.[3] While it is generally recognized as safe in the US, its use as a food additive is no longer permitted in the European Union due to a lack of appropriate genotoxicity data.[1][2]
What are the primary factors affecting the stability of this compound in emulsions?
The stability of any emulsion is influenced by a variety of factors, including droplet size, viscosity, and the presence of emulsifiers.[4][5] For emulsions containing this compound, the following factors are particularly critical:
-
pH: The pH of the system can affect the charge of emulsifiers and other components, influencing their ability to stabilize the emulsion.[6] For sorbates, a lower pH (acidic environment) generally enhances their antimicrobial activity.[3]
-
Temperature: Temperature fluctuations can impact emulsion stability by altering the viscosity of the continuous phase and the kinetic energy of the droplets.[4][7] High temperatures can decrease viscosity, potentially leading to faster coalescence of droplets.[7]
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Ionic Strength (Presence of Calcium Ions): Calcium ions (Ca²⁺) can interact with emulsifiers and other components, affecting the electrostatic repulsion between droplets and influencing emulsion stability.[8][9] The degree of dissociation of the calcium salt is also a factor, with more dissociable salts like calcium chloride showing a greater impact on stability than those with lower dissociation.[10][11]
-
Interactions with Other Components: this compound can interact with other ingredients in the emulsion, such as emulsifiers, thickening agents, and other preservatives like EDTA.[10][12] These interactions can either enhance or detract from the overall stability.
-
Concentration of Components: The concentration of this compound, emulsifiers, and the oil phase can all impact the stability of the emulsion.[4][10]
How does pH specifically affect this compound stability in an emulsion?
The pH of an emulsion can significantly influence the stability of this compound and the overall formulation in several ways:
-
Emulsifier Performance: Many emulsifiers are charged molecules, and changes in pH can alter their charge, thereby affecting their ability to stabilize the oil-water interface.[6] This can lead to emulsion breakdown.
-
Sorbate Efficacy: Sorbic acid and its salts are most effective as preservatives in acidic conditions.[3] The pH of the formulation will therefore dictate the antimicrobial efficacy of the this compound.
-
Ionic Interactions: In dairy emulsions, an increase in pH from 6.5 to 7.0 has been shown to enhance stability by decreasing the concentration of free calcium ions (Ca²⁺).[8] This suggests that at a higher pH, there is less interference from calcium ions with the stabilizing proteins. Conversely, a decrease in pH towards the isoelectric point of protein emulsifiers can lead to extensive droplet aggregation and instability.[13]
Can the presence of other salts affect the stability of an emulsion containing this compound?
Yes, the presence of other salts can influence emulsion stability. Studies on water-in-oil (w/o) emulsions have shown that the addition of salts like calcium chloride can enhance stability by reducing the size of water droplets and decreasing the attractive forces between them.[10][11] The degree of dissociation of the salt plays a role, with salts that dissociate more readily, like calcium chloride, having a more pronounced stabilizing effect compared to salts with lower dissociation.[10][11]
Troubleshooting Guide
Issue: I am observing phase separation (creaming or sedimentation) in my emulsion containing this compound.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Emulsifier Concentration | The concentration of the emulsifier may be insufficient to adequately cover the surface of the droplets. Increasing the emulsifier concentration can improve stability.[10] |
| Inappropriate pH | The pH of your emulsion may be in a range that compromises the effectiveness of your emulsifier. Measure the pH and adjust it to the optimal range for your specific emulsifier system.[6][14] |
| High Ionic Strength | An excess of free calcium ions from the this compound or other salts may be destabilizing the emulsion by shielding the charges on the droplets, leading to flocculation.[8][9] Consider adjusting the concentration of this compound or using a less dissociable calcium salt.[10] |
| Large Droplet Size | Larger droplets are more prone to creaming or sedimentation.[4][14] Improving the homogenization process to reduce the average droplet size can enhance stability.[15] |
| Low Viscosity of Continuous Phase | A low viscosity continuous phase allows droplets to move more freely, accelerating phase separation.[4] Consider adding a thickening agent or stabilizer like a gum or polymer to increase the viscosity.[5][16] |
| Temperature Fluctuations | Exposure to high temperatures can decrease viscosity and promote coalescence, while freeze-thaw cycles can also disrupt emulsion stability.[4][7] Ensure proper storage conditions and consider adding cryoprotectants if freezing is a possibility.[16] |
Issue: I am observing crystallization or a grainy texture in my emulsion.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Supersaturation of this compound | The concentration of this compound may be exceeding its solubility limit in the aqueous phase, leading to crystallization. This compound has very slight solubility in water.[1][2] Reduce the concentration of this compound or consider using a more soluble sorbate salt like potassium sorbate if the formulation allows.[17] |
| Temperature-Induced Crystallization | Low temperatures can decrease the solubility of this compound and induce crystallization. Storing the emulsion at a controlled, moderate temperature may resolve the issue. The crystallization of fats in the oil phase can also be influenced by temperature.[18] |
| pH Shift | A change in pH could affect the solubility of this compound. Ensure the pH of the emulsion remains within a range where the preservative is soluble. |
| Interaction with Other Components | Certain components in the formulation could be interacting with the this compound, reducing its solubility. A thorough review of all ingredients and their potential interactions is recommended. |
Issue: My emulsion appears to be stable, but the preservative efficacy of this compound is low.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Sorbates are most effective in acidic conditions.[3] If the pH of your emulsion is too high, the antimicrobial activity of this compound will be reduced. Adjust the pH to a lower, more effective range for sorbate activity, ensuring this does not compromise emulsion stability. |
| Partitioning of Sorbate | In an oil-in-water emulsion, the sorbate may partition into the oil phase, reducing its concentration in the aqueous phase where microbial growth is more likely to occur. The presence of surfactants can also lead to the binding of the preservative, diminishing its effectiveness.[19] Consider adjusting the formulation to favor the partitioning of the sorbate into the aqueous phase. |
| Degradation of Sorbate | Sorbates can undergo oxidative degradation, which is influenced by factors such as pH, packaging material, and the presence of other additives like EDTA.[12] At a pH of 3.5, EDTA has shown a protective effect on sorbate stability.[12] |
Experimental Protocols
Protocol 1: Assessment of Emulsion Stability using a Vertical Scan Analyzer
This method is used to monitor coalescence and sedimentation over time.[10]
Methodology:
-
Prepare the emulsion samples according to the formulation.
-
Transfer a known volume of each emulsion into a flat-bottomed glass tube.
-
Place the tubes in the vertical scan analyzer.
-
The instrument will scan the entire height of the sample, measuring the backscattering and transmission of a pulsed light source.
-
Repeat the measurements at regular intervals (e.g., every hour for the first day, then daily) for the desired duration of the study (e.g., 15 days).[10]
-
Analyze the resulting profiles to quantify the rates of creaming, sedimentation, and clarification, which are indicative of emulsion instability.
Protocol 2: Droplet Size Distribution Analysis
This protocol determines the size distribution of the droplets in the emulsion, which is a critical parameter for stability.[20]
Methodology:
-
Prepare the emulsion for analysis by diluting it with the continuous phase to avoid multiple scattering effects.
-
Use a laser diffraction particle size analyzer to measure the droplet size distribution.
-
The instrument measures the angular distribution of scattered light, which is then used to calculate the particle size distribution.
-
Record the volume-weighted mean diameter (d4,3) and the particle size distribution curve. A smaller mean diameter and a narrower distribution generally indicate a more stable emulsion.[10][11]
Protocol 3: Determination of Sorbate Concentration by High-Performance Liquid Chromatography (HPLC)
This method is used to quantify the amount of sorbic acid (from this compound) in the emulsion, which is important for assessing its stability and efficacy as a preservative.[3][21]
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the emulsion sample.
-
Extract the sorbic acid from the sample. This may involve dilution with a suitable solvent (e.g., the mobile phase) and filtration.[21] For cheese samples, a common procedure involves homogenization with water, followed by protein precipitation and filtration.[3]
-
-
HPLC Analysis:
-
Column: A reverse-phase column such as an X-Terra RP-18 is commonly used.[3]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. The exact composition will depend on the specific column and method.
-
Detection: UV detection at a wavelength around 254 nm or 210 nm is suitable for sorbic acid.[22]
-
Quantification: Create a calibration curve using standard solutions of sorbic acid. The concentration of sorbic acid in the sample is determined by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for emulsion instability.
Caption: Factors influencing this compound emulsion stability.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Determination of Sorbic Acid in Cheese Samples by Rapid HPLC-DAD Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of pH on Emulsifier Performance [cnchemsino.com]
- 7. What is the effect of temperature on emulsifiers? - Blog [food-ingredient.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. thecosmeticformulator.com [thecosmeticformulator.com]
- 15. m.youtube.com [m.youtube.com]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. HPLC Method for Analysis of Potassium Sorbate on Newcrom BH Column | SIELC Technologies [sielc.com]
Technical Support Center: Preventing Calcium Sorbate Degradation During Thermal Processing
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for common issues encountered during the thermal processing of products containing calcium sorbate (B1223678). It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on factors affecting calcium sorbate stability.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Significant loss of this compound efficacy after thermal processing. | High processing temperature: Prolonged exposure to high temperatures can accelerate the degradation of this compound. | 1. Optimize Temperature and Time: If feasible, lower the processing temperature and extend the duration to achieve the desired thermal effect. 2. Late Addition: Introduce this compound at a later stage of processing to minimize its total heat exposure. |
| Presence of Oxidizing Agents: Oxygen in the processing environment is a critical factor in the oxidative degradation of sorbates.[1] | 1. Inert Atmosphere: Process in a low-oxygen environment by sparging with an inert gas like nitrogen or argon. 2. Packaging: Use packaging with low oxygen permeability.[1] | |
| Catalysis by Metal Ions: Metal ions, such as iron and copper, can catalyze the oxidative degradation of sorbates. | 1. Use Purified Water: Employ deionized or distilled water to minimize metal ion contamination. 2. Chelating Agents: Consider the use of a chelating agent like EDTA, though its effectiveness can be pH-dependent. At a lower pH (around 3.5), EDTA has shown a protective effect on sorbates.[2] | |
| Browning or discoloration in the final product. | Degradation Products: Thermal degradation of sorbates can produce carbonyl compounds, such as β-carboxylacrolein, which react with amino acids to form brown pigments.[1] | 1. Control Degradation Factors: Implement the steps mentioned above to minimize this compound degradation. 2. Antioxidants: The addition of antioxidants may help mitigate these secondary browning reactions. |
| Inconsistent this compound concentration in the final product. | Poor Solubility: this compound has low solubility in water, which can lead to uneven distribution. | 1. Pre-dissolution: Create a concentrated stock solution of this compound in a small amount of water with thorough mixing before adding it to the main batch. 2. Alternative Sorbates: For liquid applications where solubility is a major concern, consider using the more soluble potassium sorbate.[3] |
Frequently Asked Questions (FAQs)
Q1: How does this compound degrade during thermal processing?
A1: this compound primarily degrades through autoxidation, especially in aqueous solutions and food systems.[1] This process is accelerated by factors such as high temperature, the presence of oxygen, and certain metal ions.[3] At very high temperatures, both potassium and calcium sorbates decompose without melting, ultimately forming their respective carbonates and oxides.[4][5] In aqueous environments, the degradation can lead to the formation of acetaldehyde (B116499) and β-carboxylacrolein, which can contribute to browning.[1]
Q2: At what temperatures does this compound start to degrade?
A2: this compound is generally considered to have good thermal stability.[4][5] Studies have shown that sorbic acid and its salts are relatively stable during processes like pasteurization. For instance, one study on a cheese analog showed no significant loss of sorbic acid after heating at 85°C for 2 hours.[6] However, prolonged exposure to temperatures above 100°C can lead to some degradation.[3] this compound, specifically, decomposes at higher temperatures than sorbic acid.[4][5]
Q3: How does pH affect the stability of this compound during heating?
A3: The stability of sorbates is pH-dependent. The antimicrobial effectiveness of sorbates is higher in acidic conditions (pH below 6.5) where the undissociated form of sorbic acid is predominant. The rate of oxidative degradation of sorbates is also influenced by pH, with some studies indicating a higher rate of degradation at a lower pH.[1][2] One study observed that the maximum rate of sorbate oxidation occurred around pH 3.[1]
Q4: Is this compound more or less stable than potassium sorbate during thermal processing?
A4: Both this compound and potassium sorbate are salts of sorbic acid and exhibit greater thermal stability than sorbic acid itself.[4][5] Both salts decompose at higher temperatures without melting.[4][5] While direct comparative kinetic studies on their degradation during typical food processing temperatures are limited, their overall thermal behavior is similar. The choice between them often comes down to other factors like solubility, with potassium sorbate being significantly more soluble in water.[3]
Q5: Can I use antioxidants to prevent this compound degradation?
A5: Yes, the use of antioxidants can help mitigate the oxidative degradation of this compound. Since the primary degradation pathway is autoxidation, antioxidants that can scavenge free radicals or chelate metal ions can be effective. Ascorbic acid, for example, may compete for available oxygen and thus slow down the autoxidation of sorbic acid.[1]
Data Presentation
Table 1: Factors Affecting Sorbate Stability During Thermal Processing
| Factor | Effect on Sorbate Stability | Recommendations for Minimizing Degradation |
| Temperature | Higher temperatures accelerate degradation.[1] | - Use the lowest effective processing temperature and time combination. - Add this compound later in the heating process. |
| pH | Degradation rate is pH-dependent; some studies show increased degradation at lower pH.[1][2] | - Optimize the pH of the system, keeping in mind that the antimicrobial efficacy of sorbates is higher at lower pH.[7] |
| Oxygen | The presence of oxygen is a critical factor for oxidative degradation.[1] | - Process under an inert atmosphere (e.g., nitrogen). - Utilize oxygen-impermeable packaging.[1] |
| Metal Ions (Fe²⁺, Cu²⁺) | Catalyze oxidative degradation.[3] | - Use deionized or distilled water. - Consider using food-grade chelating agents where permitted. |
| Food Matrix | Components like amino acids and sugars can interact with sorbates and their degradation products. | - Conduct stability studies within the specific food matrix to understand potential interactions. |
Experimental Protocols
Protocol 1: Quantification of this compound Degradation by HPLC-UV
This protocol outlines a method for quantifying the concentration of this compound in a food matrix before and after thermal processing to determine the extent of degradation.
1. Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted to around 4.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for good separation.
-
This compound standard.
-
Solvents for sample extraction (e.g., methanol, acetonitrile).
2. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 100 µg/mL.
3. Sample Preparation:
-
Homogenize a known weight of the food sample (before and after thermal processing).
-
Extract the this compound using a suitable solvent. This may involve techniques like sonication or shaking followed by centrifugation to separate solid particles.
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC.
4. HPLC Analysis:
-
Set the UV detector to the wavelength of maximum absorbance for sorbic acid (around 254-264 nm).
-
Inject the prepared standards and samples.
-
Record the peak area of the sorbate peak.
5. Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Calculate the percentage of degradation by comparing the concentration of this compound before and after thermal processing.
Protocol 2: Accelerated Shelf-Life Testing (ASLT) for a Product Containing this compound
This protocol provides a general framework for conducting an accelerated shelf-life study to predict the stability of this compound in a product.
1. Experimental Design:
-
Identify the critical quality parameters of the product that are likely to change over time (e.g., this compound concentration, color, microbial load, sensory attributes).
-
Select at least three elevated storage temperatures (e.g., 25°C, 35°C, and 45°C). The choice of temperatures will depend on the product and its normal storage conditions.
-
Determine the sampling intervals for each temperature. More frequent sampling will be needed at higher temperatures.
2. Sample Storage:
-
Prepare multiple units of the product with a known initial concentration of this compound.
-
Store the samples at the selected elevated temperatures in controlled environment chambers.
-
Also, store a control set of samples at the intended storage temperature (e.g., 4°C or ambient).
3. Analysis:
-
At each sampling interval, withdraw samples from each temperature condition.
-
Analyze the samples for the predetermined critical quality parameters, including the concentration of this compound using the HPLC method described in Protocol 1.
4. Data Analysis:
-
For each temperature, plot the concentration of this compound against time.
-
Determine the degradation rate constant (k) at each temperature, often by fitting the data to a first-order kinetics model.[2]
-
Use the Arrhenius equation to model the relationship between the degradation rate constant and temperature.
-
Extrapolate the degradation rate at the normal storage temperature to predict the shelf life of the product with respect to this compound stability.
Visualizations
Caption: this compound Degradation Pathway During Thermal Processing.
Caption: Workflow for Analyzing this compound Degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. finetechitg.com [finetechitg.com]
- 4. Thermal behavior of food preservative sorbic acid and its derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
"overcoming interference in calcium sorbate HPLC analysis"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering interference and other issues during the High-Performance Liquid Chromatography (HPLC) analysis of calcium sorbate (B1223678).
Troubleshooting Guides
This section addresses specific issues that may arise during HPLC analysis in a direct question-and-answer format.
Question: Why is my sorbate peak showing significant tailing?
Answer: Peak tailing for sorbic acid (the active analyte from calcium sorbate) is a common problem, often related to interactions between the analyte, the mobile phase, and the stationary phase.
-
Mobile Phase pH: The pKa of sorbic acid is approximately 4.76.[1] If the mobile phase pH is close to this value, both the ionized and non-ionized forms of the acid will be present, leading to peak broadening and tailing.[1] To achieve a sharp, symmetrical peak, the mobile phase pH should be adjusted to at least 1.5-2 pH units below the pKa, typically around pH 2.5-3.0.[1][2] This ensures the sorbic acid is in its protonated, less polar form, which interacts more consistently with a reversed-phase column.[1]
-
Secondary Silanol (B1196071) Interactions: Standard silica-based C18 columns may have residual, un-capped silanol groups on the surface. These acidic silanols can interact with the sorbic acid analyte, causing peak tailing.[1][3] Using a modern, high-purity, end-capped column or adding a basic modifier like triethylamine (B128534) (TEA) to the mobile phase can mitigate these interactions.[1][3]
-
Sample Solvent: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause poor peak shape. Whenever possible, the sample should be dissolved in the mobile phase itself.[1]
Question: How can I improve the separation between sorbic acid and other preservatives like benzoic acid?
Answer: Co-elution with other preservatives, especially benzoic acid, is a frequent challenge due to their similar chemical properties.[1] Optimizing the chromatographic conditions is key to achieving good resolution.
-
Mobile Phase Composition: The ratio of the aqueous buffer to the organic modifier (like methanol (B129727) or acetonitrile) is critical.[1][4] Decreasing the percentage of the organic modifier will generally increase retention times and can improve resolution between closely eluting peaks.[1]
-
Buffer System: An ammonium (B1175870) acetate (B1210297) buffer is often effective for separating these acids.[4] Experimenting with the buffer concentration can also impact separation.[3]
-
Column Chemistry: While C18 is standard, alternative stationary phases can provide different selectivity. Consider a mixed-mode column with both hydrophobic and ion-exchange capabilities for enhanced separation of complex mixtures.[5]
Question: My retention times are drifting or inconsistent. What is the cause?
Answer: Drifting retention times can compromise the accuracy and reproducibility of your analysis. Common causes include:
-
Insufficient Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before the first injection and between runs, especially after a gradient elution or a change in mobile phase composition.[1][6]
-
Inconsistent Mobile Phase Preparation: Small variations in pH or solvent ratios during mobile phase preparation can lead to significant shifts in retention time.[1] Always prepare the mobile phase accurately and consistently.
-
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and column chemistry, leading to retention time shifts. Using a thermostatted column oven is crucial for stable retention.[3][6]
-
Leaks or Pump Issues: Check the system for any loose fittings, as even a small leak can cause pressure fluctuations and affect flow rate, leading to inconsistent retention times.[6][7] Worn pump seals or faulty check valves can also be a cause.[7]
Question: I am observing baseline noise, spikes, or ghost peaks in my chromatogram. How can I fix this?
Answer: An unstable baseline or spurious peaks can interfere with the detection and quantification of your analyte.
-
Mobile Phase Contamination: Water is a common source of contamination in reversed-phase HPLC.[7][8] Always use high-purity, HPLC-grade solvents and freshly prepared aqueous buffers.[7] Filtering buffers through a 0.2 µm or 0.45 µm filter can remove particles and prevent microbial growth.[7]
-
Late Elution: Ghost peaks can be caused by compounds from a previous injection that are strongly retained and elute during a subsequent run.[3] Ensure your run time is long enough to elute all components or implement a high-organic wash cycle between injections.[9]
-
System Contamination: Contamination can build up in the injector, tubing, or detector cell. Flushing the system with a strong solvent like isopropanol (B130326) can help remove contaminants.[6][7]
-
Air Bubbles: Air trapped in the system, particularly the pump or detector, will cause baseline noise and pressure fluctuations.[6][7] Degassing the mobile phase using an in-line degasser or by sparging with helium is essential.[7]
Frequently Asked Questions (FAQs)
Q1: What is matrix interference in the context of this compound HPLC analysis? A1: Matrix interference refers to the effect of all other components in the sample (the "matrix"), apart from the analyte of interest, on the detection and quantification of that analyte.[1] In drug development, these components often include excipients like polysorbates, sugars, or buffering agents.[9][10] These substances can co-elute with the sorbate peak, causing inaccurate quantification, or affect the overall chromatographic performance.[1][11]
Q2: What are the most common interfering excipients in pharmaceutical formulations? A2: Certain excipients are known to cause interference in HPLC analysis. For example, Polysorbate 80 is known for its large UV absorbance and broad chromatographic elution, which can make it difficult to accurately quantify active pharmaceutical ingredients.[9] Other substances like human serum albumin (HSA) can also interfere with various analytical methods.[9] It is crucial to perform a thorough method validation, including specificity tests on placebo formulations, to identify and address potential interferences.[4][12]
Q3: Is there a difference between analyzing this compound and potassium sorbate? A3: this compound and potassium sorbate are both salts of sorbic acid, which is the active preservative.[13] For HPLC analysis, the primary goal is to quantify the sorbate anion. Potassium sorbate is much more soluble in water than this compound, which may influence sample preparation.[13] In both cases, the sample is typically acidified to convert the sorbate salt to the less polar sorbic acid form for better retention on a reversed-phase column.[14] The chromatographic behavior of the resulting sorbic acid is identical regardless of the original salt form.
Q4: How should I prepare my sample to minimize interference? A4: Proper sample preparation is the most critical step to remove interferences and ensure accurate results.[11]
-
Acidification: Acidify the sample solution with an acid like hydrochloric or phosphoric acid to a pH around 2.5-3.0.[2][14] This precipitates the sorbic acid, separating it from water-soluble excipients.
-
Extraction: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate the sorbic acid from the sample matrix.[11]
-
Purification: For complex matrices, a purification step using Carrez reagents can help precipitate interfering proteins and other macromolecules before extraction.[12]
-
Filtration: Always filter the final sample extract through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter that could clog the column.[7][15]
Data Presentation
Table 1: HPLC Troubleshooting Summary
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Mobile phase pH too close to analyte pKa (~4.76).[1] | Adjust mobile phase pH to 2.5-3.0.[1] |
| Secondary interactions with column silanols.[1][3] | Use an end-capped, high-purity silica (B1680970) column.[1] | |
| Poor Resolution | Inappropriate mobile phase composition.[1] | Optimize the organic modifier-to-buffer ratio.[1] |
| Unsuitable column selectivity.[5] | Test a column with a different stationary phase (e.g., mixed-mode).[5] | |
| Drifting Retention | Insufficient column equilibration.[1] | Equilibrate column for a longer duration before injection.[6] |
| Temperature fluctuations.[6] | Use a thermostatted column oven.[6] | |
| Baseline Noise | Contaminated or improperly prepared mobile phase.[7][8] | Use HPLC-grade solvents, fresh buffers, and degas thoroughly.[7] |
| Air bubbles in the system.[6] | Purge the pump and ensure the mobile phase is degassed.[6] | |
| Ghost Peaks | Late eluting compounds from a previous injection.[3] | Increase run time or add a column wash step post-run.[9] |
Table 2: Example HPLC Conditions for Sorbate Analysis
| Parameter | Method 1[2] | Method 2[4] | Method 3[16] |
| Column | Hypersil ODS C18 (250 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) | Poroshell 120 EC-C18 (50 x 3.0 mm, 2.7 µm) |
| Mobile Phase | 0.02 M NaH₂PO₄ : Methanol (65:35) | 5 mM Ammonium Acetate : Methanol (60:40) | Acetonitrile : Phosphate Buffer (85:15) |
| pH | 2.5 | 4.4 | 3.8 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 214 nm | UV (Diode Array Detector) | UV at 230, 260, 275 nm |
| Temperature | 25 °C | Not Specified | 25 °C |
Experimental Protocols
Protocol: Determination of this compound by Reversed-Phase HPLC
This protocol provides a general methodology. It must be validated for your specific sample matrix and instrumentation.
-
Reagents and Materials
-
This compound Reference Standard
-
HPLC-grade Methanol or Acetonitrile
-
HPLC-grade water
-
Phosphoric Acid or Hydrochloric Acid
-
Sodium Phosphate or Ammonium Acetate (for buffer)
-
0.45 µm Syringe Filters
-
-
Mobile Phase Preparation (Example based on Method 2)
-
Prepare a 5 mM Ammonium Acetate solution in HPLC-grade water.
-
Adjust the pH of the aqueous solution to 4.4 using a suitable acid (e.g., acetic acid).
-
Mix the pH-adjusted aqueous solution with Methanol in a 60:40 (v/v) ratio.
-
Filter the final mobile phase through a 0.45 µm membrane filter and degas thoroughly.
-
-
Standard Solution Preparation
-
Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of mobile phase, sonicate to dissolve, and dilute to volume with mobile phase. This yields a stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation
-
Accurately weigh a portion of the sample product equivalent to approximately 10 mg of this compound into a 50 mL centrifuge tube.
-
Add 20 mL of water and vortex thoroughly to dissolve the sample.
-
Acidify the solution by adding 1M HCl dropwise until the pH is ~3.0 to precipitate the sorbic acid.
-
Add 10 mL of a suitable extraction solvent (e.g., a mixture of ether and hexane). Vortex for 2 minutes to extract the sorbic acid.
-
Centrifuge for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 5 mL) of mobile phase.
-
Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Analysis
-
Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Calculate the concentration of this compound in the sample by comparing the peak area to the calibration curve.
-
Visualizations
Caption: A typical experimental workflow for HPLC analysis of this compound.
Caption: A troubleshooting decision tree for common HPLC peak problems.
References
- 1. benchchem.com [benchchem.com]
- 2. caod.oriprobe.com [caod.oriprobe.com]
- 3. hplc.eu [hplc.eu]
- 4. thaiscience.info [thaiscience.info]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. eclass.uoa.gr [eclass.uoa.gr]
- 9. casss.org [casss.org]
- 10. Removal of excipients from drug product may interfere with antibody characterization of monoclonal antibodies - American Chemical Society [acs.digitellinc.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Simultaneous determination of dehydroacetic acid, benzoic acid, sorbic acid, methylparaben and ethylparaben in foods by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium vs Potassium Sorbate: Uses, Safety & Differences [food-additives.in]
- 14. fao.org [fao.org]
- 15. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Calcium Sorbate Synthesis Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of calcium sorbate (B1223678).
Troubleshooting Guide
This guide addresses common issues encountered during calcium sorbate synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction of calcium hydroxide (B78521). | Ensure sorbic acid is used in stoichiometric excess (1.05 to 2 times the required amount) to drive the reaction to completion.[1][2][3] |
| Poor solubility of reactants. | The reaction can be conducted at an elevated temperature (up to 80°C) to increase the solubility of sorbic acid.[1][2][3] | |
| Non-optimal pH of the reaction mixture. | Adjust the pH of the mixture to a range of 3 to 6. This can be achieved by using an excess of sorbic acid or by adding other organic acids like malic or lactic acid.[1][2] | |
| Product Contaminated with Calcium Hydroxide | Insufficient amount of sorbic acid. | Use at least a stoichiometric amount of sorbic acid relative to calcium hydroxide to ensure all the hydroxide is consumed.[1][2] |
| Inadequate reaction time. | For a batch process, allow for a sufficient reaction time, typically ranging from 15 minutes to 1.5 hours.[2] | |
| Final Product has Poor Solubility | The inherent nature of this compound. | This compound has limited solubility in water.[1] For applications requiring better dispersion, consider coating the final product with a wetting agent.[2][3] |
| Reaction is Slow or Stalled | Low reaction temperature. | Increase the reaction temperature to between 20°C and 80°C to improve reaction kinetics.[1][2] |
| Poor mixing of reactants in solid-state synthesis. | Ensure that both sorbic acid and calcium hydroxide/oxide are finely pulverized (median grain size < 70µm) and intimately mixed.[4] | |
| Exothermic Reaction is Difficult to Control (Solid-State) | Spontaneous reaction of finely ground reactants. | While heating is often used to initiate the reaction, the reaction between finely ground sorbic acid and calcium hydroxide can start spontaneously. Be prepared for an exothermic reaction.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: this compound is synthesized through a neutralization reaction between sorbic acid and calcium hydroxide.[1][3] The calcium hydroxide is added to an aqueous solution of sorbic acid.
Q2: How can I maximize the yield of this compound?
A2: To maximize the yield, it is recommended to use an excess of sorbic acid, typically 1.05 to 2 times the stoichiometric amount required to react with the calcium hydroxide.[1][2][3] This ensures the complete consumption of calcium hydroxide.
Q3: What is the optimal pH for the synthesis reaction?
A3: The optimal pH for the reaction mixture is between 3 and 6.[1][2] This can be achieved by using an excess of sorbic acid or by the addition of other acids such as malic, succinic, lactic, citric, or tartaric acid.[1][2]
Q4: What is the recommended temperature for the synthesis?
A4: The reaction is typically conducted at a temperature ranging from 20°C to 80°C.[1][2] Heating the mixture to about 80°C can help to increase the solubility of the reactants and the reaction rate.[1][3]
Q5: Is it necessary to conduct the reaction under pressure?
A5: While the reaction can be carried out under pressurized conditions, it is not a critical parameter and can be varied within wide limits.[1][2] Atmospheric pressure is generally sufficient.
Q6: How can I obtain solid this compound from the reaction mixture?
A6: Solid this compound can be obtained by crystallization from the resulting reaction mixture.[1][3] After crystallization, the solid product is separated from the mother liquor.
Q7: What are the reactants for the solid-state synthesis of this compound?
A7: In the solid-state process, finely pulverized sorbic acid is intimately mixed with stoichiometric amounts of finely pulverized calcium hydroxide and/or calcium oxide.[4]
Experimental Protocols
Aqueous Suspension Synthesis of this compound
Objective: To synthesize this compound via a neutralization reaction in an aqueous medium.
Materials:
-
Sorbic Acid
-
Calcium Hydroxide
-
Deionized Water
-
Optional: Malic acid or Lactic acid
Procedure:
-
Prepare a suspension of sorbic acid in an aqueous medium. The amount of sorbic acid should be between 1.05 to 2 times the stoichiometric quantity required to react with the calcium hydroxide.[2]
-
Add a suspension of calcium hydroxide to the sorbic acid suspension with agitation.
-
Heat the reaction mixture to a temperature between 20°C and 80°C.[2] A temperature of approximately 80°C is often used.[1][3]
-
If necessary, adjust the pH of the mixture to between 3 and 6 by adding a suitable acid.[2]
-
Allow the reaction to proceed with agitation for 15 minutes to 1.5 hours, or until all the calcium hydroxide has reacted.[2]
-
Cool the reaction mixture to allow for the crystallization of this compound.
-
Separate the particulate this compound from the reaction mass via filtration.
-
The resulting this compound should be substantially free of calcium hydroxide.[2]
Solid-State Synthesis of this compound
Objective: To synthesize this compound by the direct reaction of solid reactants.
Materials:
-
Finely pulverized Sorbic Acid (median grain size < 70µm)
-
Finely pulverized Calcium Hydroxide or Calcium Oxide (median grain size < 70µm)
Procedure:
-
Ensure both sorbic acid and calcium hydroxide/oxide are finely pulverized to a median grain size of less than 70µm.[4]
-
Intimately admix the stoichiometric amounts of the finely pulverized reactants in a suitable reaction vessel.
-
The reaction may initiate spontaneously upon thorough mixing.[4]
-
To ensure complete conversion, the reaction can be initiated or completed by heating the mixture to a temperature of approximately 40°C to 80°C.[4]
-
The reaction is exothermic. After the initial exothermic reaction subsides, it is advantageous to continue heating the mixture at around 80°C to ensure the reaction goes to completion.[4]
Data Presentation
Table 1: Key Reaction Parameters for Aqueous Synthesis
| Parameter | Recommended Range/Value | Reference |
| Sorbic Acid Stoichiometry | 1.05 to 2 times the amount of Calcium Hydroxide | [1][2][3] |
| Reaction Temperature | 20°C to 80°C | [1][2] |
| pH of Reaction Mixture | 3 to 6 | [1][2] |
| Reaction Time (Batch) | 15 minutes to 1.5 hours | [2] |
Table 2: Reactant Specifications for Solid-State Synthesis
| Reactant | Specification | Reference |
| Sorbic Acid | Finely pulverized, median grain size < 70µm | [4] |
| Calcium Hydroxide/Oxide | Finely pulverized, median grain size < 70µm | [4] |
Visualizations
Caption: Chemical reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for low this compound yield.
References
Technical Support Center: Minimizing Off-Flavor Development with Calcium Sorbate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of calcium sorbate (B1223678) as a preservative. Our focus is on preventing and mitigating the development of off-flavors in your formulations.
Frequently Asked Questions (FAQs)
Q1: What is calcium sorbate and how does it prevent microbial growth?
This compound is the calcium salt of sorbic acid and is used as a preservative in a variety of products, including foods, beverages, and pharmaceuticals.[1][2] Its primary function is to inhibit the growth of molds, yeasts, and some bacteria, thereby extending the shelf life of products.[1]
The antimicrobial activity of this compound is attributed to the undissociated form of sorbic acid.[3] Sorbic acid has a pKa of approximately 4.75.[3] Below this pH, the undissociated, active form predominates. This uncharged molecule can penetrate the cell membrane of microorganisms. Once inside the cell, where the pH is typically higher, the acid dissociates, releasing protons and acidifying the cytoplasm. This internal pH drop disrupts enzymatic functions, including those involved in carbohydrate metabolism, ultimately inhibiting microbial growth and reproduction.[3]
Q2: What are the primary causes of off-flavor development associated with this compound?
Off-flavors related to this compound use stem from the degradation of sorbic acid through two main pathways:
-
Microbial Degradation: Certain molds and yeasts can metabolize sorbic acid, leading to the formation of volatile compounds with undesirable odors. The most common degradation product is 1,3-pentadiene (B166810), which has a characteristic "plastic" or "kerosene-like" off-odor.[2]
-
Chemical Degradation (Oxidation): Sorbic acid can undergo oxidation, especially in the presence of oxygen, light, and certain metal ions like iron and copper. This process can lead to the formation of various aldehydes and other compounds that may contribute to off-flavors and discoloration.[4] In solutions containing ethanol, sorbic acid can react over time to form ethyl sorbate, which may impart a "pineapple" or "celery-like" note.
Q3: What are the common off-flavor compounds, and what do they smell or taste like?
| Off-Flavor Compound | Associated Sensory Descriptors | Primary Formation Pathway |
| 1,3-Pentadiene | Plastic, kerosene, hydrocarbon, gasoline-like | Microbial decarboxylation |
| Ethyl Sorbate | Pineapple, celery, fruity, sweet | Chemical reaction with ethanol |
| Various Aldehydes | Rancid, oxidized, green | Chemical oxidation |
Q4: How do pH and temperature affect the stability and efficacy of this compound?
The pH of the medium is a critical factor for both the efficacy and stability of sorbic acid. Its antimicrobial activity is highest in acidic conditions (pH < 6.5) where the undissociated form is prevalent.[1] However, the rate of oxidative degradation is also faster at lower pH levels.[3]
Elevated temperatures can accelerate the degradation of sorbic acid. While it is generally stable during standard heat treatments like pasteurization (e.g., no significant losses after 2 hours at 85°C), prolonged exposure to very high temperatures (over 100°C) can lead to some degradation.[3][5]
Troubleshooting Guide
Problem: My product has developed a "plastic" or "kerosene-like" off-flavor.
This is likely due to the formation of 1,3-pentadiene from the microbial degradation of sorbic acid.
| Possible Cause | Suggested Solution |
| Microbial Contamination | Ensure good manufacturing practices (GMP) and sanitation to minimize the initial microbial load. Consider sterile filtration for liquid formulations. |
| Resistant Mold/Yeast Strains | Some microorganisms are resistant to sorbates. Identify the contaminating organism and consider using a combination of preservatives or an alternative antimicrobial agent. |
| Inadequate Sorbate Concentration | Verify the concentration of sorbic acid in your product using an appropriate analytical method (e.g., HPLC). Ensure the concentration is within the effective range for your product's pH and water activity, while adhering to regulatory limits. |
Problem: My product is exhibiting a gradual browning and an "oxidized" or "rancid" off-flavor.
This suggests chemical degradation of sorbic acid through oxidation.
| Possible Cause | Suggested Solution |
| Exposure to Oxygen | Minimize headspace oxygen in packaging by using nitrogen flushing or vacuum sealing. Utilize packaging materials with low oxygen permeability. |
| Exposure to Light | Store the product in opaque or amber-colored packaging to protect it from light-induced oxidation. |
| Presence of Metal Ions | If your formulation contains metal ions (e.g., iron, copper), consider adding a chelating agent like EDTA to bind them and reduce their catalytic activity. |
| High Storage Temperature | Store the product at recommended lower temperatures to slow down the rate of oxidative reactions. |
Data Presentation
Table 1: Effect of pH on the Antimicrobial Efficacy of Sorbic Acid
| pH | Undissociated Sorbic Acid (%) | Relative Efficacy |
| 3.0 | 98.2 | Very High |
| 4.0 | 85.1 | High |
| 4.75 (pKa) | 50.0 | Moderate |
| 5.0 | 36.9 | Moderate |
| 6.0 | 5.6 | Low |
| 7.0 | 0.6 | Very Low |
Data illustrates the percentage of sorbic acid in its active (undissociated) form at various pH levels.[3]
Table 2: Typical Concentration Ranges for this compound in Various Products
| Product Category | Typical Concentration (% by weight) |
| Dairy Products (e.g., cheese) | 0.05 - 0.3 |
| Bakery Products | 0.05 - 0.3 |
| Fruit Juices & Beverages | 0.025 - 0.1 |
| Pharmaceuticals (oral solutions) | 0.05 - 0.2 |
| Cosmetics | up to 0.6 |
Concentrations are generally based on the sorbic acid content.[1][6]
Table 3: Regulatory Limits for Sorbates (Sorbic Acid and its Salts)
| Regulatory Body | Food Category Example | Maximum Permitted Level (as sorbic acid) |
| FDA (USA) | Cheese, baked goods | Generally Recognized as Safe (GRAS) when used in accordance with good manufacturing practice.[7][8] |
| EFSA (EU) | Unripened cheese | 1000 mg/kg[9] |
| Aromatized alcoholic beverages | 500 mg/kg[9] | |
| Fillings of stuffed pasta | 1000 mg/kg[9] |
Note: Regulations can vary and are subject to change. Always consult the latest regulatory guidelines for your specific product and region. The EFSA has excluded this compound from the group ADI due to a lack of genotoxicity data.[10][11]
Experimental Protocols
Protocol 1: Quantification of Sorbic Acid by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the determination of sorbic acid content in a pharmaceutical or food matrix.
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of a buffer (e.g., 0.05 M potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of sorbic acid reference standard in methanol. From this, prepare a series of calibration standards at known concentrations.
-
Sample Preparation:
-
Accurately weigh a portion of the homogenized sample.
-
Add a suitable extraction solvent (e.g., methanol) and sonicate or vortex to dissolve the sorbic acid.
-
Dilute to a known volume with the extraction solvent and mix well.
-
Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting peak area versus concentration.
-
Inject the prepared sample solution and record the peak area for sorbic acid.
-
-
Calculation: Determine the concentration of sorbic acid in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Analysis of 1,3-Pentadiene by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the detection and quantification of 1,3-pentadiene.
-
Instrumentation: GC-MS system with a suitable capillary column (e.g., DB-5MS).
-
Sample Preparation (Headspace Solid-Phase Microextraction - SPME):
-
Place a known amount of the sample into a headspace vial.
-
If the sample is solid, it may need to be dispersed in water.
-
Add an internal standard if quantitative analysis is required.
-
Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.
-
Expose an SPME fiber to the headspace for a defined period (e.g., 15 minutes) to adsorb the volatile compounds.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C (for thermal desorption of the SPME fiber).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to separate the compounds.
-
Mass Spectrometer: Operate in scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of 1,3-pentadiene for higher sensitivity.
-
-
Analysis: The mass spectrum of the eluting peaks is compared to a library of known spectra to identify 1,3-pentadiene. Quantification is achieved by comparing the peak area to a calibration curve prepared with 1,3-pentadiene standards.
Protocol 3: Sensory Evaluation of Off-Flavors
This protocol describes a triangle test, a common discriminative sensory method to determine if a perceptible difference exists between samples.
-
Objective: To determine if a noticeable off-flavor has developed in a product containing this compound compared to a control.
-
Panelists: A panel of at least 20-30 trained or untrained assessors.
-
Sample Preparation:
-
Prepare two sets of samples: a control (without off-flavor) and a test sample (potentially with off-flavor).
-
Present three coded samples to each panelist: two will be from one set, and one will be from the other. The order of presentation should be randomized for each panelist.
-
-
Procedure:
-
Panelists are instructed to taste or smell each sample from left to right.
-
They are then asked to identify the sample that is different from the other two.
-
Panelists may also be asked to describe the difference they perceive.
-
-
Data Analysis: The number of correct identifications is counted. Statistical tables for triangle tests are used to determine if the number of correct judgments is significantly greater than what would be expected by chance (typically a one-third probability).
Visualizations
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. metslab.com [metslab.com]
- 7. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 8. eCFR :: 21 CFR Part 582 Subpart D -- Chemical Preservatives [ecfr.gov]
- 9. Food and Feed Information Portal Database | FIP [ec.europa.eu]
- 10. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 11. pagb.co.uk [pagb.co.uk]
Technical Support Center: Calcium Sorbate Stability in Acidic Food Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of calcium sorbate (B1223678) in acidic food models.
Frequently Asked Questions (FAQs)
Q1: What is calcium sorbate and how does it function as a preservative in acidic foods?
A1: this compound is the calcium salt of sorbic acid and is used as a food preservative to inhibit the growth of molds and yeasts.[1] Its antimicrobial activity is most effective in acidic conditions, typically at a pH below 6.5.[1] The preservative action is attributed to the undissociated form of sorbic acid, which becomes more prevalent at lower pH values.
Q2: What are the primary factors influencing the stability of this compound in acidic food models?
A2: The stability of this compound in solutions and food systems is influenced by several factors, including pH, temperature, water activity, and the presence of other ingredients.[2] Degradation is often accelerated by exposure to oxygen and light.[2]
Q3: How does pH specifically affect the stability and efficacy of this compound?
A3: The efficacy of sorbates is pH-dependent, with optimal activity in acidic conditions below pH 6.5. However, the stability of sorbic acid can be compromised at very low pH values, with increased rates of oxidative degradation.[3]
Q4: What are the common degradation products of sorbates in aqueous systems?
A4: In aqueous solutions, sorbates primarily undergo autoxidation. The major degradation products reported are acetaldehyde (B116499) and β-carboxylacrolein.[2] These compounds can react with amino acids, potentially leading to browning in food products.[2]
Q5: How does this compound's stability compare to potassium sorbate in acidic conditions?
A5: this compound is noted for its high stability against oxidation.[4] However, it has significantly lower water solubility compared to potassium sorbate.[4][5] This can be a critical factor in its application in liquid or semi-liquid acidic food models, where precipitation might be a concern.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| White precipitate or cloudiness observed after adding this compound to an acidic liquid model. | Low water solubility of this compound, especially at acidic pH. The sorbate salt may convert to the less soluble sorbic acid form at a pH below its pKa (~4.76).[6] | 1. Ensure the concentration of this compound does not exceed its solubility limit in the specific food model. 2. Consider preparing a stock solution by dissolving this compound in a small amount of heated deionized water with agitation before adding it to the bulk of the acidic model. 3. Evaluate if potassium sorbate, with its higher water solubility, is a more suitable alternative for your application.[5] |
| Loss of antimicrobial efficacy over the course of the experiment. | Degradation of this compound due to oxidative processes. This can be accelerated by factors such as elevated temperature, exposure to oxygen, and the presence of metal ions.[2] | 1. Minimize oxygen exposure during the preparation and storage of the food model. Consider using vacuum packaging or oxygen-impermeable containers. 2. If the experimental design allows, add the this compound at a later stage of processing to reduce its exposure to high temperatures. 3. Assess the food model for the presence of catalytic metal ions (e.g., iron, copper). If suspected, the use of a chelating agent like EDTA could be considered, though its effects can be complex.[3] |
| Inconsistent concentrations of this compound in replicate samples. | Inhomogeneous distribution of the preservative due to its low solubility. | 1. Ensure vigorous and thorough mixing after the addition of this compound to the food model. 2. For solid or semi-solid models, consider grinding or blending to achieve a uniform distribution. |
| Browning or discoloration of the food model over time. | Reaction of sorbate degradation products (e.g., β-carboxylacrolein) with amino acids present in the food model.[2] | 1. Confirm that the concentration of this compound is within the recommended usage levels. 2. Implement measures to minimize sorbate degradation, such as protecting the samples from light and oxygen, and maintaining appropriate storage temperatures. |
Data Presentation
Table 1: Solubility of Sorbic Acid and its Salts in Water
| Compound | Temperature | Solubility ( g/100 mL) |
| Sorbic Acid | 20°C | ~0.16 |
| Potassium Sorbate | 20°C | >50 |
| This compound | - | Very slightly soluble/Sparingly soluble |
Note: Specific quantitative data on the degradation kinetics of this compound under varying acidic pH and temperature conditions is limited in publicly available literature. The degradation behavior is generally expected to follow similar trends to sorbic acid and potassium sorbate, but with potential differences due to the presence of the calcium ion and lower solubility. The following table provides illustrative degradation data for sorbic acid in an aqueous model system.
Table 2: Illustrative First-Order Degradation Rate Constants (k) for Sorbic Acid in an Aqueous Model System at pH 3.5
| Temperature | Rate Constant (k) (days⁻¹) | Half-life (t₁/₂) (days) |
| 25°C | 0.005 | 138.6 |
| 35°C | 0.012 | 57.8 |
| 45°C | 0.028 | 24.8 |
Data is hypothetical and for illustrative purposes, based on general trends observed for sorbate degradation.[7] Actual degradation rates will vary depending on the specific composition of the food model.
Experimental Protocols
Protocol 1: Determination of this compound Stability in an Acidic Beverage Model
1. Objective: To evaluate the stability of this compound in a model acidic beverage over time at different storage temperatures.
2. Materials:
-
This compound
-
Citric acid
-
Sodium citrate (B86180)
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Deionized water
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Model beverage base (e.g., sugar solution)
-
HPLC-grade methanol (B129727) and water
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Phosphoric acid or other suitable buffer components
-
Sorbic acid reference standard
-
0.45 µm syringe filters
3. Equipment:
-
Analytical balance
-
pH meter
-
Incubators or environmental chambers
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reversed-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm)[8]
-
Volumetric flasks, pipettes, and other standard laboratory glassware
4. Procedure:
-
Preparation of Acidic Beverage Model:
-
Prepare a buffer solution of the desired pH (e.g., pH 3.5) using citric acid and sodium citrate in deionized water.
-
Dissolve the desired amount of the model beverage base (e.g., sucrose) in the buffer solution.
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Prepare a stock solution of this compound by dissolving a known amount in a small volume of warm deionized water with stirring.
-
Add the this compound stock solution to the beverage model to achieve the target concentration (e.g., 200 ppm). Ensure thorough mixing.
-
-
Sample Storage:
-
Aliquot the prepared beverage model into sealed, airtight containers (e.g., amber glass vials) to minimize light and oxygen exposure.
-
Store the samples at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
-
Sample Analysis (at specified time points, e.g., 0, 7, 14, 28, and 60 days):
-
Withdraw a sample from each storage condition.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Analyze the sample by HPLC to determine the concentration of sorbic acid.
-
5. HPLC Conditions (Example): [8][9]
-
Mobile Phase: A mixture of an acidic buffer (e.g., water with 0.2% glacial acetic acid) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 50:50 v/v).[8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
6. Data Analysis:
-
Prepare a calibration curve using sorbic acid reference standards of known concentrations.
-
Quantify the concentration of sorbic acid in the samples at each time point.
-
Plot the concentration of sorbic acid versus time for each storage temperature.
-
Determine the degradation kinetics (e.g., by fitting the data to a first-order decay model) and calculate the rate constants and half-lives.
Mandatory Visualization
Caption: Experimental workflow for this compound stability testing.
Caption: Factors influencing this compound stability.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Calcium vs Potassium Sorbate: Uses, Safety & Differences [food-additives.in]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. [PDF] Stability of Sorbic Acid in Model Food Systems of Reduced Water Activity: Sugar Solutions | Semantic Scholar [semanticscholar.org]
- 8. Determination of Sorbic Acid in Cheese Samples by Rapid HPLC-DAD Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
"troubleshooting inconsistent antimicrobial activity of calcium sorbate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent antimicrobial activity with calcium sorbate (B1223678).
Frequently Asked Questions (FAQs)
Q1: What is calcium sorbate and how does it work as an antimicrobial agent?
This compound is the calcium salt of sorbic acid, a naturally occurring polyunsaturated fatty acid.[1][2] It is primarily used as a food preservative due to its ability to inhibit the growth of molds and yeasts, and to a lesser extent, bacteria.[1][3][4] The antimicrobial activity of sorbates is attributed to the undissociated form of sorbic acid, which can penetrate the microbial cell membrane. Inside the cell, it is thought to disrupt enzymatic activity and interfere with nutrient transport, ultimately inhibiting microbial growth.[5][6]
Q2: Why am I seeing inconsistent or no antimicrobial activity with this compound?
Inconsistent antimicrobial activity of this compound is a common issue and can be attributed to several factors:
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pH of the Medium: The efficacy of this compound is highly pH-dependent. Its optimal activity is observed in acidic conditions (pH below 6.5), where a higher proportion of the active, undissociated sorbic acid is present.[1][3] As the pH increases, the sorbic acid dissociates, leading to a significant reduction in antimicrobial effect.[3]
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Low Solubility: this compound has very slight solubility in water and organic solvents.[2][7][8] If not properly dissolved, the concentration of active sorbic acid in the aqueous phase, where it is needed for microbial control, will be insufficient.[3]
-
Composition of the Medium (Food Matrix): The presence of other components in your experimental medium or food product can interfere with the activity of this compound. For instance, an increase in fat content can lower the amount of available sorbic acid in the aqueous phase.[3][9] High concentrations of sugars or salts can also reduce its solubility.
-
Microbial Strain Variability: Different species and even different strains of the same microorganism can exhibit varying levels of susceptibility to sorbates.[5][10] Some molds and bacteria are capable of metabolizing sorbates, rendering them ineffective.[4][10]
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Initial Microbial Load: A high initial concentration of microorganisms may overwhelm the preservative capacity of the this compound concentration being used.[4][10]
Q3: What is the effective concentration range for this compound?
The effective concentration of this compound typically ranges from 0.01% to 0.3% by weight.[6] However, the minimal inhibitory concentration (MIC) can vary significantly depending on the target microorganism, the pH of the system, and the composition of the medium.[6] It is always recommended to determine the MIC for your specific experimental conditions.
Q4: Is this compound effective against bacteria?
This compound's primary strength is as a fungistatic agent, effective against molds and yeasts.[1][3] While it does exhibit some inhibitory effects against certain bacteria, its activity is generally less comprehensive compared to its effect on fungi.[3] Some studies have shown inhibition of bacteria like Salmonella and Staphylococcus, but its effectiveness is highly strain and condition-dependent.[1]
Troubleshooting Guide
Issue 1: No or low antimicrobial activity observed.
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Measure the pH of your test medium. Ensure it is below 6.5 for optimal activity.[1][3] Adjust the pH with a suitable acid if necessary. |
| Poor Solubility | This compound is sparingly soluble in water.[7][8] Consider using a wetting agent or preparing a stock solution in a small amount of a suitable solvent before adding it to your medium. Gentle heating can also aid dissolution, but be mindful of the thermal stability of other components. |
| High Fat/Protein/Sugar Content in Medium | These components can reduce the availability of active sorbic acid.[3][9][11] You may need to increase the concentration of this compound. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific matrix. |
| Resistant Microbial Strain | Verify the identity and susceptibility of your test organism. Some microbes can degrade sorbates.[4][10] Consider testing against a known sorbate-sensitive control strain. |
| High Initial Inoculum | Quantify the initial microbial load in your experiment. A lower starting concentration of microbes is more likely to be inhibited by the preservative.[10] |
Issue 2: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | Ensure that the this compound is fully and consistently dissolved in all replicates. Undissolved particles will lead to variable concentrations of the active compound. |
| pH Fluctuation | Buffer your medium to maintain a stable pH throughout the experiment. Microbial metabolism can sometimes alter the pH of the medium. |
| Inaccurate Pipetting or Dilutions | Review your pipetting technique and ensure accurate serial dilutions. Small errors in concentration can lead to significant differences in antimicrobial effect. |
| Non-homogenous Inoculum | Ensure your microbial suspension is well-mixed before inoculating each replicate to provide a consistent starting cell density. |
Data Presentation
Table 1: Factors Influencing the Antimicrobial Efficacy of Sorbates
| Factor | Effect on Efficacy | Reference |
| pH | Efficacy significantly increases at lower pH (optimal < 6.5) | [1][3] |
| Solubility | Low aqueous solubility can limit the available active compound | [3][7][8] |
| Food Matrix Components | Fats, proteins, and sugars can reduce the availability of sorbate | [3][9][11] |
| Temperature | Temperatures outside the optimal growth range of the microbe can enhance sorbate's effect | [10] |
| Microbial Type and Strain | Susceptibility varies greatly among different microorganisms | [5][10] |
| Initial Microbial Load | Higher initial contamination requires higher concentrations of sorbate | [4][10] |
Table 2: Reported Minimum Inhibitory Concentrations (MIC) of Sorbates against Various Microorganisms
Note: The following data is for sorbates in general (sorbic acid and its salts) as specific MIC data for this compound is limited. The actual MIC for this compound may vary.
| Microorganism | Preservative | pH | MIC (mg/L or ppm) | Reference |
| Escherichia coli | Sorbic Acid | 5.5 | 25 | [12] |
| Staphylococcus aureus | Potassium Sorbate | Not Specified | 1500 | |
| Molds (general) | Sorbic Acid | Not Specified | 10 - 1000 | [6] |
| Yeasts (general) | Sorbic Acid | Not Specified | 100 - 2000 | [6] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.[13][14]
Materials:
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This compound
-
Sterile Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Test microorganism culture
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent to create a high-concentration stock solution. Due to its low water solubility, a small amount of a co-solvent may be necessary, followed by dilution in the broth. Ensure the final solvent concentration does not affect microbial growth.
-
Prepare Serial Dilutions: In a sterile 96-well plate, perform two-fold serial dilutions of the this compound stock solution using sterile broth.[13] This will create a range of concentrations to be tested.
-
Prepare Inoculum: Prepare a suspension of the test microorganism in sterile broth and adjust its concentration to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15]
-
Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate containing the different concentrations of this compound.
-
Controls:
-
Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 35-37°C) for 16-24 hours.[13][15]
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[14] This can be assessed visually or by measuring the optical density (OD) with a spectrophotometer.
Protocol 2: Agar (B569324) Well Diffusion Assay
This method assesses the antimicrobial activity of a substance by measuring the zone of inhibition it creates on an agar plate inoculated with a microorganism.[16]
Materials:
-
This compound solution
-
Sterile nutrient agar or other suitable agar plates
-
Test microorganism culture
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (6-8 mm diameter)
-
Incubator
-
Calipers
Procedure:
-
Inoculate Agar Plate: Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of the agar plate to create a uniform lawn of bacteria.[17]
-
Create Wells: Use a sterile cork borer or the wide end of a sterile pipette tip to punch uniform wells into the agar.[16][18]
-
Add this compound Solution: Carefully pipette a fixed volume (e.g., 50-100 µL) of the prepared this compound solution into each well.
-
Controls:
-
Positive Control: A well containing a known antimicrobial agent to which the test organism is susceptible.
-
Negative Control: A well containing the solvent used to dissolve the this compound to ensure it has no antimicrobial activity.
-
-
Incubation: Incubate the plates, typically inverted, at the optimal temperature for the test microorganism for 16-24 hours.[17]
-
Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger zone of inhibition indicates greater antimicrobial activity.[17]
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound activity.
Caption: Experimental workflow for MIC determination.
Caption: Proposed antimicrobial mechanism of sorbic acid.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cdn.homebrewtalk.com [cdn.homebrewtalk.com]
- 4. Growth and Inhibition of Microorganisms in the Presence of Sorbic Acid: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. circadiancropsciences.com [circadiancropsciences.com]
- 7. acrossbiotech.com [acrossbiotech.com]
- 8. This compound | C12H14O4Ca | CID 6433506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Food matrix design can influence the antimicrobial activity in the food systems: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. static.igem.wiki [static.igem.wiki]
- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hereditybio.in [hereditybio.in]
- 18. m.youtube.com [m.youtube.com]
"impact of water activity on calcium sorbate efficacy"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of water activity (a_w) on the efficacy of calcium sorbate (B1223678). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Calcium sorbate is not effectively inhibiting microbial growth in my product.
This guide will walk you through potential causes and solutions related to the impact of water activity and other factors on this compound efficacy.
Question 1: Have you considered the interplay of water activity (a_w) and pH in your formulation?
The antimicrobial action of sorbates is primarily attributed to the undissociated form of sorbic acid. The concentration of this active form is highly dependent on the pH of the system.[1][2] Lowering the pH increases the proportion of undissociated sorbic acid, thereby enhancing its efficacy. Water activity acts as a complementary hurdle; reducing a_w generally restricts microbial growth and can enhance the effectiveness of preservatives.[1][3]
-
Recommendation: Evaluate both the pH and a_w of your product. For optimal this compound performance, a lower pH (ideally below 6.5) is recommended.[4] If your product has a higher pH, you may need to increase the concentration of this compound or consider a multi-hurdle approach by also lowering the water activity.
Question 2: Is the water activity of your product within the effective range for this compound?
Studies have shown that the efficacy of calcium-based preservatives can be more dependent on low water activity compared to their potassium counterparts.[5][6]
-
Observation: In a study on intermediate moisture bakery products at a pH of 4.5, 0.3% potassium sorbate was effective across a water activity range of 0.80 to 0.90. However, the same concentration of calcium propionate (B1217596) (a calcium-based preservative with similar dependencies) was only effective at low a_w levels.[5][6]
-
Recommendation: If you are observing reduced efficacy, particularly at higher water activities (e.g., > 0.85 a_w), consider if the concentration of this compound is sufficient for your product's specific a_w and pH. It may be necessary to lower the water activity or increase the preservative concentration.
Question 3: Could the type of solute used to adjust water activity be influencing the results?
The substance used to lower the water activity (e.g., salts, sugars, glycerol) can also impact preservative efficacy.
-
Observation: One study found that sodium chloride and glycerol (B35011), used to adjust a_w, differentially affected the efficacy of potassium sorbate against various cheese spoilage molds.[7][8]
-
Recommendation: Be aware that the humectant used in your formulation could interact with the preservative. If you are troubleshooting, consider if the chosen solute might be interfering with the action of this compound.
Question 4: Are you observing unexpected microbial growth at low concentrations of this compound?
In some instances, sub-lethal concentrations of sorbates have been observed to stimulate the growth of certain fungi, particularly at specific water activities.
-
Observation: A study on cheese spoilage molds noted that low doses of potassium sorbate (0.02%) could stimulate the growth of several fungal species at a_w values between 0.93 and 0.97.[7][8]
-
Recommendation: Ensure that the concentration of this compound used is above the minimum inhibitory concentration (MIC) for the target microorganisms in your specific product matrix. Using concentrations that are too low may not only be ineffective but could potentially encourage the growth of certain spoilage organisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which water activity impacts this compound efficacy?
Water activity (a_w) is a measure of the unbound water available for microbial growth and chemical reactions.[3] Lowering the water activity creates osmotic stress on microbial cells, making it more difficult for them to proliferate.[3] This creates a synergistic effect with preservatives like this compound. By slowing down or preventing microbial growth, lower water activity allows the preservative to be more effective at inhibiting any remaining viable microorganisms.
Q2: How does pH affect the performance of this compound at different water activities?
The effectiveness of sorbates is critically dependent on pH because the undissociated sorbic acid molecule is the active antimicrobial agent.[1] As the pH decreases, the equilibrium shifts towards the undissociated form, increasing the preservative's potency. This relationship holds true across different water activities. Therefore, a combination of low pH and low water activity provides the most robust antimicrobial protection when using this compound.[1][3]
Q3: What are the typical water activity levels where this compound is most effective?
While specific data for this compound is limited, studies on similar preservatives like calcium propionate suggest it is most effective at lower water activity levels (e.g., a_w ≤ 0.85), especially in products with a pH closer to neutral.[5][6] In contrast, potassium sorbate has been shown to be effective at higher water activities (up to 0.90 a_w) in acidic conditions (pH 4.5).[5][6]
Q4: Is this compound or potassium sorbate more effective in high water activity systems?
Based on available comparative studies, potassium sorbate generally demonstrates better efficacy across a broader range of water activities than calcium-based preservatives, particularly at a favorable acidic pH.[5][6] This is partly due to the higher solubility of potassium sorbate in water.
Q5: Can the stability of this compound be affected by water activity?
Yes, the stability of sorbates can be influenced by factors in the food matrix, including water activity. Sorbic acid can undergo autoxidation, and the rate of this degradation is influenced by factors such as temperature, pH, and the presence of other components in the formulation. While dry crystalline sorbic acid is stable, it can degrade in aqueous solutions and food systems.
Data Presentation
Table 1: Comparative Efficacy of Potassium Sorbate and Calcium Propionate at Different Water Activities and pH
Note: This table is based on a study of bakery product analogues and uses calcium propionate as a proxy to illustrate the potential behavior of calcium-based preservatives like this compound.
| Preservative (0.3%) | pH | Water Activity (a_w) | Efficacy (Growth Inhibition) |
| Potassium Sorbate | 4.5 | 0.80 - 0.90 | Effective |
| 5.5 | 0.80 | Effective | |
| 5.5 | > 0.80 | Reduced Efficacy | |
| Calcium Propionate | 4.5 | Low a_w levels | Effective |
| 4.5 | Higher a_w levels | Ineffective |
Source: Adapted from Guynot et al., 2005.[5][6]
Table 2: Minimum Inhibitory Concentrations (MICs) of Sorbic Acid and its Salts at Various pH Levels
Note: This data is for sorbic acid and its salts in broth media and does not directly correlate with specific water activities. However, it illustrates the strong influence of pH on the required inhibitory concentration.
| Microorganism | Preservative | pH | MIC (ppm) |
| E. carotovora | Sorbic Acid | 5.5 | 25 |
| 6.0 | >25 | ||
| Various Bacteria | Sorbic Acid | 4.5 | Generally lower MIC |
| 5.5 | |||
| 6.0 | Generally higher MIC | ||
| Various Microorganisms | Calcium Propionate | 7.0 | >51,200 |
| Potassium Sorbate | 7.0 | 25,600 |
Source: Adapted from Kim, Y. J., et al., 2023.[9][10]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution at a Specific Water Activity
This protocol outlines a method to determine the MIC of this compound against a target microorganism in a broth medium with adjusted water activity.
-
Preparation of Media: Prepare a suitable liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi). Adjust the water activity of the medium to the desired levels (e.g., 0.95, 0.90, 0.85 a_w) using a sterile humectant such as glycerol or sodium chloride. Verify the final a_w of the sterile media using a water activity meter.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile deionized water. Due to its limited solubility, ensure it is fully dissolved. Gentle heating and stirring may be required. Sterilize the solution by filtration (0.22 µm filter).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the a_w-adjusted broth. This will create a range of concentrations to be tested.
-
Inoculum Preparation: Culture the target microorganism on an appropriate agar (B569324) medium. Prepare a suspension of the microorganism in sterile saline or phosphate-buffered saline (PBS) and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the different concentrations of this compound. Include a positive control (broth with inoculum, no preservative) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the target microorganism for a specified period (e.g., 24-48 hours for bacteria, 3-5 days for fungi).
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Protocol 2: Preservative Efficacy Test (Challenge Test) in a Product Matrix
This protocol is a generalized approach based on standard methods like ISO 11930 to evaluate the effectiveness of this compound in a final product formulation with a specific water activity.
-
Product Preparation: Prepare samples of the final product containing the desired concentration of this compound. Ensure the product has equilibrated to its final water activity.
-
Inoculum Preparation: Prepare standardized suspensions of relevant challenge microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis) as described in Protocol 1.
-
Inoculation: Inoculate each product sample with a small volume of one of the microbial suspensions to achieve a final concentration of 10^5 to 10^6 CFU/g or mL of the product. Thoroughly mix to ensure even distribution of the inoculum.
-
Sampling and Plating: At specified time intervals (e.g., Day 0, 7, 14, and 28), remove an aliquot of the inoculated product. Perform serial dilutions in a suitable neutralizing broth to inactivate the preservative. Plate the dilutions onto an appropriate agar medium.
-
Incubation and Enumeration: Incubate the plates at the appropriate temperature and for a sufficient duration to allow for colony formation. Count the number of colonies on the plates to determine the concentration of viable microorganisms (CFU/g or mL) at each time point.
-
Evaluation: Calculate the log reduction in the microbial population from the initial count at each time interval. Compare these results to established acceptance criteria (e.g., from ISO 11930) to determine if the preservative system is effective.
Visualizations
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Key Factors Influencing this compound Efficacy.
References
- 1. cnadditives.com [cnadditives.com]
- 2. researchgate.net [researchgate.net]
- 3. aqualab.com [aqualab.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. Study of benzoate, propionate, and sorbate salts as mould spoilage inhibitors on intermediate moisture bakery products of low pH (4.5-5.5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [t-stor.teagasc.ie]
- 8. researchgate.net [researchgate.net]
- 9. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing pH for Maximum Calcium Sorbate Effectiveness
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing the antifungal efficacy of calcium sorbate (B1223678) by optimizing pH.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of calcium sorbate and what is its spectrum of activity?
A1: this compound is the calcium salt of sorbic acid and is primarily used as a preservative to inhibit the growth of fungi (yeasts and molds).[1] Its effectiveness against bacteria is limited.[1]
Q2: What is the optimal pH range for this compound effectiveness?
A2: this compound exhibits its optimal antimicrobial activity in acidic conditions, generally at a pH below 6.5.[1] The ideal range for maximum efficacy is typically between pH 4.0 and 6.0.[2]
Q3: Why is pH so critical for the effectiveness of this compound?
A3: The antimicrobial activity of sorbates is attributed to the undissociated form of sorbic acid.[3] The pKa of sorbic acid is approximately 4.76.[3][4] At pH values below the pKa, a higher proportion of the sorbic acid is in its undissociated, more lipophilic state, allowing it to more readily penetrate microbial cell membranes.[3] Inside the microbial cell, where the pH is generally higher, the acid dissociates, leading to a drop in the intracellular pH and inhibition of essential metabolic functions, ultimately preventing microbial growth.[3]
Q4: How does the solubility of this compound change with pH?
A4: The solubility of this compound is pH-dependent. In strongly acidic conditions (pH 2.0-4.0), its solubility is reduced due to the protonation of sorbate anions, which leads to the precipitation of the less soluble sorbic acid.[2] The optimal pH range for solubility is between 4.0 and 6.0.[2] At physiological to slightly alkaline pH (6.0-8.0), it maintains good solubility.[2]
Q5: Can I use this compound in neutral or alkaline formulations?
A5: While this compound is more soluble at neutral to slightly alkaline pH, its antimicrobial effectiveness is significantly diminished because a larger proportion of the sorbic acid will be in its dissociated (sorbate) form, which is less effective at penetrating microbial cells.[2][3] If your formulation requires a pH above 6.5, you may need to consider alternative or combination preservative systems.[5]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, with a focus on pH-related problems.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Reduced or no antifungal activity | pH is too high: The pH of the formulation is above the optimal range for this compound effectiveness (ideally > 6.5).[3] | 1. Measure the pH of your formulation. 2. If the pH is too high, carefully adjust it to a more acidic level (ideally between 4.0 and 6.0) using a suitable acidulant, ensuring compatibility with other ingredients.[3] 3. Re-evaluate the antimicrobial efficacy after pH adjustment. |
| High initial microbial load: this compound is primarily a fungistatic agent, meaning it inhibits growth rather than killing existing microorganisms. A high initial contamination level can overwhelm its capacity.[3] | 1. Implement good manufacturing practices (GMP) to minimize the initial bioburden of your raw materials and manufacturing environment. 2. Consider a pre-treatment step to reduce the initial microbial load before adding the preservative. | |
| Interaction with formulation components: Other ingredients in the formulation, such as certain emulsifiers or a high fat content, can reduce the concentration of available sorbic acid in the aqueous phase where microbial growth occurs.[3] | 1. Review the formulation for potential interactions. 2. Consider increasing the concentration of this compound (within approved limits) or using it in combination with another preservative that has a different mechanism of action.[5] | |
| Precipitation of the preservative | pH is too low: In strongly acidic conditions (below pH 4.0), the equilibrium shifts towards the formation of the less soluble sorbic acid, which can precipitate out of the solution.[2] | 1. Measure the pH of the formulation. 2. If the pH is too low, adjust it upwards to be within the optimal solubility range of 4.0 to 6.0.[2] |
| Low temperature: Solubility of this compound decreases at lower temperatures. | 1. If precipitation occurs upon cooling, gently warm the formulation while stirring to redissolve the preservative. 2. Evaluate the formulation's stability at the intended storage temperature. | |
| Inconsistent results in efficacy testing | Inadequate neutralization of the preservative: During microbial testing, residual preservative carried over onto the growth medium can inhibit microbial growth, leading to false-positive results (i.e., making the preservative appear more effective than it is). | 1. Ensure that the neutralizing agent used in your microbiological recovery medium is effective against sorbates. 2. Perform a neutralization validation study to confirm that the chosen neutralizer effectively inactivates the this compound at the concentration present in the test sample. |
Data Presentation
Table 1: pH-Dependent Solubility of this compound
| pH Range | Solubility Description | Rationale |
| 2.0 - 4.0 | Reduced | Protonation of sorbate anions leads to the precipitation of less soluble sorbic acid.[2] |
| 4.0 - 6.0 | Optimal | A balance is achieved between the soluble salt and the effective undissociated acid form.[2] |
| 6.5 - 7.5 | Moderate | The ionic nature of the salt promotes dissolution in water. At 20°C, the solubility is approximately 725.6 mg/L.[2] |
| 6.0 - 8.0 | Good | The ionized sorbate form is predominant, maintaining good solubility.[2] |
Table 2: pH-Dependent Antimicrobial Efficacy of Sorbates
| pH | Percentage of Undissociated Sorbic Acid (pKa ≈ 4.76) | Efficacy Level | Minimum Inhibitory Concentration (MIC) of Sorbic Acid against Aspergillus niger (at 10⁵ conidia/ml) |
| 3.5 | ~94.6% | High | - |
| 4.0 | ~84.5% | High | 4.5 mM[6] |
| 4.5 | ~64.5% | Good | - |
| 5.0 | ~36.0% | Moderate | - |
| 5.5 | ~15.5% | Reduced | Fungal growth observed even with 0.3% potassium sorbate in some studies.[7] |
| 6.0 | ~5.4% | Low | - |
| 6.5 | ~1.7% | Very Low | - |
Note: The MIC values can be influenced by the specific strain of microorganism, inoculum size, and the composition of the growth medium.
Experimental Protocols
Detailed Methodology for Determining the Optimal pH for this compound Antifungal Efficacy using Broth Microdilution
This protocol outlines a method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungus (e.g., Candida albicans or Aspergillus niger) at various pH levels.
1. Materials:
-
This compound
-
Target fungal strain (e.g., Candida albicans ATCC 10231, Aspergillus niger ATCC 16404)
-
Appropriate fungal growth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for molds)
-
Sterile 96-well microtiter plates
-
Sterile buffers for pH adjustment (e.g., citrate-phosphate buffer for pH 4.0 and 5.0; phosphate (B84403) buffer for pH 6.0 and 7.0)
-
Spectrophotometer or plate reader
-
Sterile water, saline, and other standard laboratory equipment
2. Preparation of Media and Reagents:
-
Prepare the fungal growth medium according to the manufacturer's instructions.
-
Divide the medium into aliquots and adjust the pH of each aliquot to the desired levels (e.g., 4.0, 5.0, 6.0, and 7.0) using the sterile buffers.
-
Prepare a stock solution of this compound in sterile water. Further dilutions will be made in the pH-adjusted media.
3. Inoculum Preparation:
-
For yeasts (Candida albicans): Culture the yeast on a suitable agar (B569324) plate. Harvest the cells and suspend them in sterile saline. Adjust the suspension to a concentration of approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL.
-
For molds (Aspergillus niger): Grow the mold on a suitable agar slant until sporulation is abundant. Harvest the conidia by washing the slant with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Adjust the spore suspension to a concentration of approximately 1 x 10⁵ conidia/mL.
4. Broth Microdilution Assay:
-
In the wells of a 96-well plate, perform serial two-fold dilutions of the this compound stock solution using the pH-adjusted media to achieve a range of concentrations.
-
To each well, add the prepared fungal inoculum. The final inoculum concentration should be approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds.
-
Include a positive control (medium with inoculum, no this compound) and a negative control (medium only) for each pH value.
-
Incubate the plates at an appropriate temperature (e.g., 35°C for C. albicans, 25°C for A. niger) for a specified period (e.g., 24-48 hours for yeasts, 48-72 hours for molds).
5. Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., a 50% or 90% reduction in turbidity compared to the positive control), as determined by visual inspection or by measuring the optical density using a plate reader.
6. Data Analysis:
-
Compare the MIC values obtained at each pH to determine the pH at which this compound is most effective (i.e., has the lowest MIC).
Mandatory Visualizations
Caption: Troubleshooting workflow for reduced this compound efficacy.
Caption: Experimental workflow for determining optimal pH for this compound.
Caption: Mechanism of action of sorbic acid at the cellular level.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. Buy this compound | 7492-55-9 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. The Weak Acid Preservative Sorbic Acid Inhibits Conidial Germination and Mycelial Growth of Aspergillus niger through Intracellular Acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An attempt to optimize potassium sorbate use to preserve low pH (4.5-5.5) intermediate moisture bakery products by modelling Eurotium spp., Aspergillus spp. and Penicillium corylophilum growth - PubMed [pubmed.ncbi.nlm.nih.gov]
"shelf-life extension of products using optimized calcium sorbate levels"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing optimized calcium sorbate (B1223678) levels for product shelf-life extension. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and key data summaries.
Frequently Asked Questions (FAQs)
Q1: What is calcium sorbate and what is its primary mechanism of action? A1: this compound is the calcium salt of sorbic acid, a polyunsaturated fatty acid.[1] It functions as a food preservative primarily by inhibiting the growth of molds and yeasts.[2][3][4] The antimicrobial activity is attributed to the undissociated sorbic acid molecule, which is believed to inhibit essential enzyme systems in the microorganisms, disrupting their metabolism and preventing proliferation.[5][6] It is important to note that this compound is generally not effective against bacteria.[3]
Q2: What is the optimal pH range for this compound's preservative activity? A2: this compound is most effective in acidic to slightly acidic conditions, with an optimal activity at a pH below 6.5.[6] As the pH decreases, the concentration of undissociated sorbic acid—the active form—increases, enhancing its antimicrobial efficacy.[6] Its activity can be significantly reduced at a pH of 5.5 and higher.[7][8]
Q3: Why am I not observing any inhibitory effects against bacteria in my experiments? A3: this compound's primary mode of action is fungistatic, targeting molds and yeasts.[3] It is not considered an effective antibacterial agent. If your product is susceptible to bacterial spoilage, this compound should be used in conjunction with other antibacterial preservatives or control measures.
Q4: What are the typical usage concentrations for this compound? A4: The recommended concentration of this compound typically ranges from 0.01% to 0.5% by weight, based on the total product weight.[9] For many applications, a preferred range is between 0.025% and 0.3%.[9] The exact concentration should be optimized based on the product's characteristics, such as pH, water activity, and the expected microbial load.
Q5: Is this compound soluble in water or other solvents? A5: this compound has very limited solubility in water, fats, and oils.[1][10] This property makes it particularly suitable for surface applications and for use in fungistatic wrappers.[11] For applications requiring dissolution in an aqueous phase, the more soluble potassium sorbate is often preferred.[11]
Q6: I've heard this compound (E203) is no longer authorized in the European Union. Is it unsafe? A6: The European Union removed this compound (E203) from its list of approved food additives.[1][12] This decision was not based on new evidence of harm, but rather on the absence of specific genotoxicity data requested during a systematic re-evaluation of additives.[12] No business operators came forward to provide the required data, likely due to the high costs of generating it.[12] In the United States, this compound is still considered Generally Recognized As Safe (GRAS) by the FDA.[4]
Q7: Can this compound impart an off-flavor to my product? A7: Sorbic acid and its salts are generally considered to have a neutral taste and do not typically affect the flavor profile of products when used at recommended concentrations.[11] In fact, this compound is sometimes used in combination with sorbic acid in products where pH is critical for flavor, as it can help maintain the desired taste profile.[9][13]
Troubleshooting Guide
Issue ID: CS-S01 Question: I am having difficulty dissolving this compound in my aqueous-based formulation. What can I do?
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Potential Cause 1: Inherent Low Solubility. this compound is sparingly soluble in water.[11] Direct addition to a liquid formulation will likely result in incomplete dissolution.
-
Suggested Action 1: Create a Suspension. Instead of a true solution, create a fine, uniform suspension. Use a high-shear mixer to disperse the this compound powder in a small portion of your liquid phase before adding it to the main batch. This ensures more even distribution.
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Suggested Action 2: Surface Application. If applicable to your product (e.g., baked goods, cheese), consider applying the this compound as a fine powder to the surface, where it can inhibit mold growth at the point of contact.
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Suggested Action 3: Consider an Alternative. For applications requiring high solubility in water, potassium sorbate (E202) is a much more soluble alternative with a similar mechanism of action.[11]
Issue ID: CS-E02 Question: The preservative effect of my this compound trial is significantly lower than expected.
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Potential Cause 1: High pH. The efficacy of sorbates is highly pH-dependent. If your product's pH is above 6.5, the concentration of active, undissociated sorbic acid will be very low, leading to poor antimicrobial activity.[6]
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Suggested Action 1: Measure and Adjust pH. Verify the final pH of your product. If it is too high, consider adjusting it to a lower value (e.g., pH 4.5-5.5) using food-grade acidulants like citric or lactic acid, if this is compatible with your product's quality attributes.
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Potential Cause 2: Insufficient Concentration. The concentration used may be below the minimum inhibitory concentration (MIC) required for the specific spoilage organisms in your product.
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Suggested Action 2: Optimize Concentration. Conduct a dose-response study to determine the MIC for your specific application. Refer to the experimental protocols section for guidance on determining MIC.
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Potential Cause 3: Bacterial Contamination. You may be observing spoilage caused by bacteria, which are not inhibited by this compound.
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Suggested Action 3: Microbiological Analysis. Perform a microbial analysis of your spoiled product to identify the causative organisms. If bacteria are the primary issue, a different or additional preservative will be needed.
Issue ID: CS-C03 Question: I am observing an unexpected interaction or precipitation when adding this compound to my complex formulation.
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Potential Cause 1: Reaction with Other Ingredients. While generally inert, calcium ions can potentially react with other components in a complex matrix, such as phosphates or certain proteins, leading to precipitation.[13]
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Suggested Action 1: Order of Addition Study. Experiment with the order in which ingredients are added. It may be beneficial to add the this compound suspension at a different stage of the process to avoid high local concentrations of reactive components.
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Suggested Action 2: Chelation. If calcium-ion-specific reactions are suspected, the inclusion of a weak chelating agent could be explored, although this may impact the availability of calcium and should be thoroughly tested.
Quantitative Data Summary
Table 1: General Properties and Regulatory Information for this compound
| Property | Value | References |
| Chemical Formula | C₁₂H₁₄CaO₄ | [1] |
| Molar Mass | 262.318 g·mol⁻¹ | [1] |
| Appearance | White crystalline powder | [10] |
| Efficacy | Primarily against molds and yeasts | [2][3] |
| Optimal pH Range | < 6.5 | [6] |
| Solubility in Water | Very slightly soluble / Sparingly soluble | [1][11] |
| E Number | E203 | [1] |
| US FDA Status | Generally Recognized As Safe (GRAS) | [4] |
| EU Status | No longer an authorized food additive | [1][12][14] |
Table 2: Recommended Starting Concentrations of this compound in Various Products
| Product Category | Recommended Concentration (% w/w) | Key Considerations | References |
| Dairy Products (e.g., Cheese) | 0.05 - 0.3% | Often applied to the surface or wrapper. | [5][12] |
| Bakery Products (e.g., Rye Bread) | 0.1 - 0.3% | Effective against mold; has a neutral flavor impact. | [13] |
| Jams and Jellies | 0.025 - 0.1% | Requires a low pH (<5.5) for effectiveness. | [9] |
| Beverages (in combination w/ Sorbic Acid) | 0.025 - 0.1% | Used to avoid flavor changes in pH-sensitive drinks. | [9][13] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Molds and Yeasts
This protocol is adapted from standard broth microdilution methods.
-
Preparation of this compound Stock Suspension:
-
Due to low solubility, a stock suspension must be prepared.
-
Aseptically weigh 100 mg of this compound powder and suspend it in 10 mL of sterile deionized water containing 0.05% Tween 80 (to aid dispersion). This creates a 10,000 µg/mL (1%) stock suspension.
-
Vortex vigorously for 5 minutes immediately before use to ensure uniformity.
-
-
Preparation of Microplate:
-
In a sterile 96-well microplate, add 100 µL of appropriate sterile broth medium (e.g., Potato Dextrose Broth for molds/yeasts) to wells in columns 2 through 12.
-
Add 200 µL of the vortexed 10,000 µg/mL this compound stock suspension to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no preservative), and column 12 as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Prepare a suspension of the target yeast or mold spores in sterile saline with 0.05% Tween 80, adjusted to a concentration of approximately 1-5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared inoculum to wells in columns 1 through 11. Do not inoculate column 12.
-
The final volume in each well will be 110 µL (or 210 µL in column 1, adjust as needed depending on plate layout).
-
Cover the plate and incubate at the optimal temperature for the test organism (e.g., 25-30°C) for 48-72 hours, or until visible growth is observed in the growth control wells (column 11).
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
Protocol 2: Quantification of Sorbate in a Product Matrix via HPLC (General Method)
High-Performance Liquid Chromatography (HPLC) is the standard method for accurately quantifying sorbate levels.[15][16]
-
Sample Preparation (Example for a liquid product):
-
Accurately weigh a known amount of the liquid sample (e.g., 1 mL).
-
Dilute the sample with a mobile phase or a suitable extraction solvent (e.g., acetonitrile (B52724)/ammonium (B1175870) acetate (B1210297) buffer).[16]
-
Vortex and sonicate to ensure complete extraction of the sorbate.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[17]
-
-
HPLC Conditions (Typical):
-
Column: C18 reversed-phase column.[16]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol), often with pH adjustment using an acid like acetic acid.[15]
-
Detection: UV detection is commonly used, with wavelengths set around 225 nm or 255 nm.[16]
-
Flow Rate: Typically 1.0 mL/min.
-
-
Quantification:
-
Prepare a calibration curve using standards of known sorbic acid or this compound concentrations.
-
Inject the prepared sample onto the HPLC system.
-
Compare the peak area of the analyte in the sample to the calibration curve to determine its concentration.[17]
-
Visualizations
Caption: Troubleshooting flowchart for this compound solubility issues.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified mechanism of fungal inhibition by sorbates.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. E203 (this compound) - what is it? | Properties, application | preservatives | Foodcom S.A. [foodcom.pl]
- 3. E203 this compound - Additives - Food - Risks/Facts/Backgrounds [food-detektiv.de]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. echemi.com [echemi.com]
- 6. cnadditives.com [cnadditives.com]
- 7. Study of benzoate, propionate, and sorbate salts as mould spoilage inhibitors on intermediate moisture bakery products of low pH (4.5-5.5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US3139378A - Method of making this compound - Google Patents [patents.google.com]
- 10. This compound, 7492-55-9 [thegoodscentscompany.com]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound to be banned in EU [foodnavigator.com]
- 13. This compound Demand Accelerates as Food Industry Prioritizes Clean-Label Mold Control Through 2030 [foodadditivesasia.com]
- 14. Calcium vs Potassium Sorbate: Uses, Safety & Differences [food-additives.in]
- 15. njlabs.com [njlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
Technical Support Center: Reducing Browning in Foods Preserved with Sorbates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at reducing browning in food products preserved with sorbates. All recommendations are supported by experimental data and detailed protocols to ensure reproducibility and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind browning in sorbate-preserved foods?
A1: Sorbate-induced browning is primarily a non-enzymatic process. It begins with the oxidation of sorbic acid or its salts (like potassium sorbate), particularly at its conjugated double bonds. This oxidation is often accelerated by factors such as heat, light, and the presence of oxygen and metal ions. The degradation of sorbic acid leads to the formation of carbonyl compounds. These highly reactive carbonyls then engage in Maillard-type reactions with amino acids or proteins present in the food, ultimately forming brown pigments known as melanoidins.
Q2: My product containing potassium sorbate (B1223678) is showing significant browning after heat treatment. What are the likely causes?
A2: Several factors could be contributing to the browning of your heat-treated, sorbate-preserved product. The primary culprits are often a combination of:
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High Temperature: Elevated temperatures significantly accelerate the oxidative degradation of sorbates, leading to the formation of browning precursors.
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Presence of Oxygen: Oxygen plays a crucial role in the initial oxidation of sorbic acid. Inadequate deaeration or packaging with high oxygen permeability can exacerbate browning.
-
Low pH: While sorbates are more effective as antimicrobials at lower pH, extreme acidity can sometimes promote their degradation, especially in the presence of other factors like heat.
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Presence of Metal Ions: Metal ions, such as iron and copper, can act as catalysts for the oxidation of sorbic acid, thereby promoting browning.
-
Interaction with Other Ingredients: Food components rich in amino groups, such as proteins and amino acids, readily react with the degradation products of sorbates to form brown pigments.
Troubleshooting Guide
Issue 1: Excessive Browning During Thermal Processing
You observe significant darkening of your product immediately after pasteurization or other heat treatments.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| High Processing Temperature | 1. Lower the processing temperature and extend the processing time to achieve the same level of microbial inactivation. 2. Evaluate alternative non-thermal processing methods if suitable for your product. | Reduced rate of sorbic acid degradation and subsequent browning. |
| Oxygen in the System | 1. De-gas the product under vacuum before processing. 2. Purge the headspace of the packaging with an inert gas like nitrogen. 3. Utilize packaging materials with low oxygen permeability. | Minimized oxidation of sorbic acid, a key initial step in the browning reaction. |
| Presence of Pro-oxidant Metal Ions | 1. Use deionized or distilled water in your formulation. 2. Incorporate a chelating agent such as EDTA or sodium citrate (B86180) to sequester metal ions. | Inhibition of metal-catalyzed oxidation of sorbic acid. |
Issue 2: Gradual Browning During Storage
Your product appears acceptable post-processing but develops a brown discoloration over its shelf life.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Light Exposure | 1. Store the product in opaque or amber-colored packaging to protect it from light. 2. Conduct a storage study comparing light-exposed and dark-stored samples to confirm light sensitivity. | Reduced photo-oxidation of sorbic acid and other light-sensitive components, slowing down browning. |
| Suboptimal pH | 1. Measure the pH of your product. The optimal pH for sorbate efficacy and stability is generally between 3 and 6. 2. Adjust the pH using food-grade acidulants or buffers if it falls outside the optimal range. | Improved stability of sorbic acid, leading to less degradation and browning over time. |
| Inadequate Antioxidant System | 1. Incorporate an antioxidant into your formulation. Options include ascorbic acid, its derivatives, or natural extracts with antioxidant properties. 2. Consider a synergistic blend of antioxidants and chelating agents for enhanced protection. | Scavenging of free radicals and inhibition of oxidative chain reactions that lead to sorbate degradation and browning. |
Experimental Protocols
Protocol 1: Quantitative Evaluation of Browning Inhibition
This protocol details a method for quantifying the effectiveness of inhibitors in reducing sorbate-induced browning using colorimetry.
1. Materials:
- Model food system (e.g., a simple aqueous solution containing potassium sorbate, an amino acid like glycine, and a buffer to maintain a specific pH).
- Inhibitors to be tested (e.g., allantoin, EDTA, sodium citrate, ascorbic acid) at various concentrations.
- Colorimeter capable of measuring CIE Lab* values.
- Incubator or water bath for accelerated shelf-life testing.
2. Methodology:
- Prepare the model food system with a standard concentration of potassium sorbate (e.g., 0.1%).
- Divide the system into aliquots and add different concentrations of the inhibitors to be tested. Include a control sample with no inhibitor.
- Measure the initial Lab* values of each sample using the colorimeter. The L* value represents lightness (100 = white, 0 = black), a* represents green (-) to red (+), and b* represents blue (-) to yellow (+).
- Subject the samples to accelerated storage conditions (e.g., 40°C in an incubator) for a defined period (e.g., 7 days).
- At regular intervals (e.g., daily), remove samples and measure their Lab* values.
- Calculate the change in color (ΔE) for each sample at each time point using the following formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2]
- The Browning Index (BI) can also be calculated using the following formula: BI = [100 * (x - 0.31)] / 0.17 where x = (a* + 1.75L) / (5.645L + a* - 3.012b*)
- Plot the ΔE* or BI values over time for each inhibitor concentration.
3. Data Presentation:
Summarize the quantitative data in a table for easy comparison.
| Inhibitor | Concentration (%) | ΔE* after 7 days | % Browning Inhibition |
| Control | 0 | 15.2 | 0 |
| Allantoin | 0.1 | 8.5 | 44.1 |
| Allantoin | 0.2 | 5.1 | 66.4 |
| EDTA | 0.05 | 10.3 | 32.2 |
| EDTA | 0.1 | 7.8 | 48.7 |
| Sodium Citrate | 0.1 | 11.5 | 24.3 |
| Sodium Citrate | 0.2 | 9.2 | 39.5 |
% Browning Inhibition = [(ΔE_control - ΔE_sample) / ΔE*_control] * 100
Protocol 2: Analysis of Sorbic Acid Degradation by HPLC
This protocol outlines a method to quantify the degradation of sorbic acid in a food matrix.
1. Materials:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- C18 reverse-phase column.
- Mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffered aqueous solution, adjusted to an acidic pH).
- Sorbic acid standard.
- Samples from the browning inhibition study (Protocol 1).
2. Methodology:
- Prepare a calibration curve using standard solutions of sorbic acid at known concentrations.
- Prepare the samples for analysis. This may involve dilution and filtration to remove particulates.
- Inject the prepared samples and standards into the HPLC system.
- Set the UV detector to the wavelength of maximum absorbance for sorbic acid (approximately 254 nm).
- Identify and quantify the sorbic acid peak in the chromatograms based on the retention time and peak area compared to the standards.
- Calculate the percentage of sorbic acid remaining in each sample at each time point.
3. Data Presentation:
| Inhibitor | Concentration (%) | Sorbic Acid Remaining after 7 days (%) |
| Control | 0 | 65.3 |
| Allantoin | 0.1 | 78.9 |
| Allantoin | 0.2 | 85.1 |
| EDTA | 0.05 | 72.4 |
| EDTA | 0.1 | 79.8 |
| Sodium Citrate | 0.1 | 70.1 |
| Sodium Citrate | 0.2 | 75.6 |
Visualizing the Pathways and Workflows
Validation & Comparative
A Comparative Analysis of Calcium Sorbate and Potassium Sorbate Efficacy in Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of calcium sorbate (B1223678) and potassium sorbate as antimicrobial preservatives, with a specific focus on their efficacy in acidic environments. The information presented is supported by available experimental data to aid in formulation and development decisions.
Introduction to Sorbates and Mechanism of Action
Calcium sorbate and potassium sorbate are the calcium and potassium salts of sorbic acid, a naturally occurring polyunsaturated fatty acid.[1][2][3] Their primary function as preservatives is to inhibit the growth of yeasts and molds, though they also exhibit some activity against bacteria.[1][4] The antimicrobial efficacy of both salts is not attributed to the salt form itself, but to the undissociated sorbic acid molecule.[5][6]
In an aqueous solution, both this compound and potassium sorbate dissociate to yield sorbate ions. These ions exist in equilibrium with undissociated sorbic acid. The concentration of the active, undissociated sorbic acid is critically dependent on the pH of the medium.[7] The undissociated form, being more lipophilic, can readily penetrate the cell membranes of microorganisms.[5] Once inside the cell, where the internal pH is generally higher, the sorbic acid dissociates, releasing protons and acidifying the cytoplasm, which disrupts cellular transport and inhibits key enzymes, ultimately preventing microbial growth.[8]
The Critical Role of pH and pKa
The efficacy of sorbates is intrinsically linked to the pH of the formulation and the pKa of sorbic acid, which is approximately 4.76.[7] The pKa is the pH at which 50% of the acid is in its undissociated form and 50% is in its dissociated (sorbate ion) form.
-
In Acidic Conditions (pH < 4.76): A greater proportion of sorbic acid exists in its undissociated, active form, leading to enhanced antimicrobial activity.
-
As pH Increases (pH > 4.76): The equilibrium shifts towards the dissociated, less active sorbate ion, resulting in a significant decrease in efficacy.
Therefore, both this compound and potassium sorbate are most effective in acidic conditions, with optimal activity generally observed at pH values below 6.5.[9][10]
Comparative Data Presentation
Physical and Chemical Properties
| Property | This compound | Potassium Sorbate | Winner |
| Molecular Formula | C₁₂H₁₄CaO₄ | C₆H₇KO₂ | - |
| Appearance | Fine white crystalline powder | White crystalline granules or powder | - |
| Water Solubility | Very slightly soluble/sparingly soluble | Very soluble (58.2 g/100 mL at 20°C) | Potassium Sorbate |
| Active Moiety | Sorbic Acid | Sorbic Acid | Tie |
| Optimal pH Range | Below 6.5 | Below 6.5 | Tie |
| Regulatory Status (EU) | No longer permitted as a food additive | Permitted (E202) | Potassium Sorbate |
pH-Dependent Activity of Sorbic Acid
The following table illustrates the percentage of undissociated (active) sorbic acid at various pH levels, which is the ultimate determinant of efficacy for both calcium and potassium sorbate.
| pH | % Undissociated Sorbic Acid (Active Form) |
| 3.0 | 98.2% |
| 4.0 | 85.1% |
| 4.76 (pKa) | 50.0% |
| 5.0 | 36.5% |
| 6.0 | 5.5% |
| 7.0 | 0.6% |
Data derived from the Henderson-Hasselbalch equation for sorbic acid (pKa ≈ 4.76).
Experimental Protocols
A generalized methodology for determining the antimicrobial effectiveness of sorbates is presented below. This protocol can be adapted to compare the efficacy of this compound and potassium sorbate in a specific formulation.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Dilution
This method is used to determine the lowest concentration of a preservative that will inhibit the visible growth of a microorganism.[11]
-
Preparation of Preservative Stock Solutions:
-
Prepare sterile stock solutions of this compound and potassium sorbate in the desired test medium (e.g., Sabouraud Dextrose Broth for yeasts and molds, Tryptic Soy Broth for bacteria). Due to the low solubility of this compound, gentle heating or the use of a co-solvent may be necessary, and this should be documented.
-
-
pH Adjustment:
-
Adjust the pH of the stock solutions and the test medium to the target acidic pH (e.g., 4.5) using sterile acids (e.g., HCl, citric acid).
-
-
Serial Dilutions:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of each preservative stock solution with the pH-adjusted test medium to achieve a range of concentrations.
-
Include a positive control well (medium with inoculum, no preservative) and a negative control well (medium only).
-
-
Inoculation:
-
Prepare a standardized inoculum of the target microorganism (e.g., Saccharomyces cerevisiae, Aspergillus niger, Escherichia coli) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculate each well (except the negative control) with the microbial suspension.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the target microorganism (e.g., 20-25°C for yeasts and molds, 30-35°C for bacteria) for a specified period (e.g., 24-48 hours for bacteria, 3-5 days for yeasts and molds).
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the preservative at which there is no visible turbidity (for bacteria and yeast) or fungal growth.
-
Visualizations
Dissociation of Sorbate Salts and pH-Dependent Equilibrium
Caption: Dissociation of sorbate salts and the critical pH-dependent equilibrium.
Generalized Experimental Workflow for Efficacy Testing
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion
The antimicrobial efficacy of both this compound and potassium sorbate in acidic conditions is dictated by the concentration of undissociated sorbic acid. As their active antimicrobial agent is identical, their effectiveness at a given pH is expected to be comparable. The primary and most significant difference between the two lies in their water solubility.
-
Potassium Sorbate is highly soluble in water, making it the preferred choice for aqueous formulations such as beverages, sauces, and pharmaceutical syrups.[2][12] Its ease of incorporation into liquid systems simplifies manufacturing processes.
-
This compound , being sparingly soluble, presents challenges in liquid formulations.[9] Its application has been more specialized, for instance, in the manufacture of fungistatic wrappers where high water solubility is not a prerequisite.[12]
For researchers, scientists, and drug development professionals, the choice between these two preservatives for acidic formulations will largely be a practical one. Potassium sorbate offers superior utility in most applications due to its high water solubility. The antimicrobial performance can then be optimized by carefully controlling the pH of the final product to maximize the concentration of the active undissociated sorbic acid.
References
- 1. The efficacy of sodium benzoate and potassium sorbate in inhibiting the growth of food fungi and bacteria - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 2. Calcium vs Potassium Sorbate: Uses, Safety & Differences [food-additives.in]
- 3. ingredi.com [ingredi.com]
- 4. Sodium Benzoate vs Potassium Sorbate as Food Preservative – DChemie Malaysia [dchemie.com.my]
- 5. justlonghealth.com [justlonghealth.com]
- 6. circadiancropsciences.com [circadiancropsciences.com]
- 7. benchchem.com [benchchem.com]
- 8. Potassium Sorbate vs Sodium Benzoate: Safety, Uses, and Effectiveness [elchemy.com]
- 9. This compound - Ataman Kimya [atamanchemicals.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness - Eurofins USA [eurofinsus.com]
- 12. Food applications of sorbic acid and its salts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Power of Calcium Sorbate: A Comparative Guide to Enhanced Antimicrobial Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against microbial contamination, the strategic combination of antimicrobial agents offers a promising frontier. This guide delves into the synergistic effects of calcium sorbate (B1223678) when paired with other antimicrobials, a strategy that can broaden the spectrum of activity, reduce required concentrations, and combat the development of resistance. While much of the available research focuses on potassium sorbate, the antimicrobial activity is attributed to the sorbate anion itself. Therefore, the findings presented for potassium sorbate are considered highly relevant to the application of calcium sorbate.
Sorbic acid and its salts, including this compound, are widely utilized food preservatives known for their efficacy against molds and yeasts.[1][2] Their primary mechanism of action involves the inhibition of microbial enzymes and the disruption of cell membrane function, a process that is more effective at lower pH levels where the undissociated form of the acid predominates.[1][2] When combined with other natural or traditional antimicrobials, a synergistic relationship often emerges, leading to a more potent and comprehensive preservative system.[1]
Quantitative Analysis of Synergistic Effects
The synergy between sorbates and other antimicrobials is quantified by determining the reduction in the Minimum Inhibitory Concentration (MIC) of each agent when used in combination. This is often expressed as the Fractional Inhibitory Concentration Index (FICI), calculated using the checkerboard method.[3][4][5] A FICI value of ≤ 0.5 is generally considered synergistic.[4][6]
Below are summaries of quantitative data from studies investigating the synergistic effects of sorbates with various antimicrobials against different microorganisms.
Sorbate in Combination with Nisin
Nisin, a bacteriocin (B1578144) produced by Lactococcus lactis, is effective against a wide range of Gram-positive bacteria.[7][8] Its mechanism involves pore formation in the bacterial cell membrane and inhibition of peptidoglycan synthesis.[8] The combination of sorbate and nisin has demonstrated significant synergistic effects.
| Antimicrobial Combination | Target Microorganism | MIC Alone | MIC in Combination | FICI | Reference |
| Potassium Sorbate + Nisin | Listeria innocua 7 | PS: Not specified, Nis: Not specified | Not specified | Synergistic effect observed | [9] |
| Potassium Sorbate + Nisin | Bacillus sporothermodurans LTIS27 | PS: 2% (w/v), Nis: 5 x 10³ IU/ml | PS: 0.2%, Nis: 50 IU/ml | Synergistic (total inhibition) | [10] |
Sorbate in Combination with Natamycin (B549155)
Natamycin is a polyene macrolide antifungal agent commonly used to prevent mold growth on dairy products and other foods.[11] Studies have explored its synergistic potential with sorbates.
| Antimicrobial Combination | Target Microorganism | Observation | Reference |
| Potassium Sorbate + Natamycin | Mold in Tallaga cheese | Synergistic antifungal activity | [11] |
| Sorbate Preservative + Natamycin + Dialkyl Dicarbonate (B1257347) | Food spoilage microorganisms (e.g., Zygosaccharomyces bailii) | Effective inhibition at levels below taste threshold | [12] |
Sorbate in Combination with Other Antimicrobials
The synergistic potential of sorbates extends to other antimicrobial compounds as well.
| Antimicrobial Combination | Target Microorganism | MIC Alone | MIC in Combination | FICI | Reference |
| Potassium Sorbate + Caprylic Acid | Listeria monocytogenes ATCC 7644 (planktonic) | Not specified | Not specified | 0.37 ± 0.03 | [13] |
| Potassium Sorbate + Caprylic Acid | Listeria monocytogenes ATCC 7644 (biofilm) | Not specified | Not specified | 0.31 ± 0.04 | [13] |
| Potassium Sorbate + Sodium Nitrite | Escherichia coli, Staphylococcus aureus, Bacillus mycoides, Candida albicans | Not specified | MICs reduced up to three times | 0.31 - 0.5 | [14] |
| Potassium Sorbate + Sodium Chloride | Enterococcus faecalis biofilms | Not specified | Eradicated biofilms within 1 hour | Synergistic | [15] |
Experimental Protocols
The evaluation of antimicrobial synergy relies on standardized and meticulous experimental protocols. The two most common methods are the checkerboard assay and the time-kill curve assay.
Checkerboard Assay
The checkerboard assay is a microdilution technique used to determine the FICI of two antimicrobial agents.[4][16]
1. Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of each antimicrobial agent (e.g., this compound and Nisin) at a concentration that is a multiple of the highest concentration to be tested (e.g., 4x the highest concentration).[16]
-
Perform serial two-fold dilutions of each stock solution.[4]
2. Microplate Setup:
-
Use a 96-well microtiter plate.
-
Dispense 50 µL of Mueller-Hinton Broth (or another appropriate growth medium) into each well.[4]
-
Along the x-axis (columns), create a concentration gradient of Antimicrobial A by adding decreasing concentrations of the diluted stock solution.
-
Along the y-axis (rows), create a concentration gradient of Antimicrobial B by adding decreasing concentrations of its diluted stock solution.
-
The result is a checkerboard pattern where each well contains a unique combination of concentrations of the two antimicrobials.[6]
-
Include control wells with each antimicrobial alone, as well as a growth control (no antimicrobials) and a sterility control (no inoculum).[6]
3. Inoculation and Incubation:
-
Prepare a standardized inoculum of the target microorganism (e.g., to 0.5 McFarland turbidity standard, which is approximately 1.5 x 10⁸ CFU/mL).[4]
-
Dilute the inoculum to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).[4]
-
Inoculate each well (except the sterility control) with the prepared microbial suspension.
-
Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).[4]
4. Data Analysis:
-
After incubation, determine the MIC of each antimicrobial alone and in combination by visually assessing the lowest concentration that inhibits microbial growth.
-
Calculate the FICI using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where: FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone) FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)[4][5][6]
-
Interpret the results as follows:
Time-Kill Curve Assay
The time-kill curve assay provides information on the rate of microbial killing and can further characterize synergistic interactions.[6][17]
1. Preparation:
-
Prepare flasks containing a suitable broth medium with the antimicrobial agents alone and in combination at specific concentrations (often multiples of the MIC).
-
Also, prepare a growth control flask without any antimicrobials.
2. Inoculation and Sampling:
-
Inoculate all flasks with a standardized mid-log-phase culture of the target microorganism to a final density of approximately 10⁵ to 10⁶ CFU/mL.[17][18]
-
Incubate the flasks under appropriate conditions (e.g., 37°C with shaking).
-
At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
3. Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots.
-
Plate the dilutions onto a suitable agar (B569324) medium.
-
Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU/mL).
4. Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each antimicrobial condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).[18]
-
The assay can also determine if the effect is bactericidal (≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum) or bacteriostatic (< 3-log₁₀ reduction).[18]
Visualizing Experimental Workflows
To better understand the methodologies described, the following diagrams illustrate the key steps in the checkerboard and time-kill assays.
Caption: Workflow for the Checkerboard Assay to determine antimicrobial synergy.
Caption: Workflow for the Time-Kill Curve Assay to assess the rate of microbial killing.
Conclusion
The combination of this compound with other antimicrobials represents a highly effective strategy for enhancing microbial control. The synergistic interactions, as demonstrated by quantitative data, allow for a reduction in the concentrations of individual preservatives, which can be advantageous for both efficacy and sensory aspects of the final product. The standardized experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to evaluate and validate the synergistic potential of novel antimicrobial combinations, paving the way for more effective and efficient preservation solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.homebrewtalk.com [cdn.homebrewtalk.com]
- 3. skywork.ai [skywork.ai]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 6. emerypharma.com [emerypharma.com]
- 7. Potential Impact of Combined Inhibition by Bacteriocins and Chemical Substances of Foodborne Pathogenic and Spoilage Bacteria: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory effects of nisin and potassium sorbate alone or in combination on vegetative cells growth and spore germination of Bacillus sporothermodurans in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US6132787A - Antimicrobial combinations of a sorbate preservative natamycin and a dialkyl dicarbonate useful in treating beverages and other food products and process of making - Google Patents [patents.google.com]
- 13. Antibacterial Effect of Caprylic Acid and Potassium Sorbate in Combination against Listeria monocytogenes ATCC 7644 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. research.vu.nl [research.vu.nl]
- 16. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating High-Performance Liquid Chromatography (HPLC) Methods for Calcium Sorbate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methodologies for the quantification of calcium sorbate (B1223678), a widely used preservative. It focuses on the validation of High-Performance Liquid Chromatography (HPLC) methods, ensuring they are fit for purpose in quality control and regulatory compliance. Detailed experimental protocols and comparative data are presented to assist in method development and implementation.
Introduction: Analytical Landscape for Sorbate Quantification
Calcium sorbate, the calcium salt of sorbic acid, is a key preservative used to inhibit the growth of molds, yeasts, and fungi in food and pharmaceutical products.[1] Accurate and reliable quantification is essential to ensure product quality and adhere to regulatory limits. While several analytical techniques are available, HPLC is the most widely applied due to its high accuracy, sensitivity, and reliability.[2][3]
A comparison with other common methods highlights the advantages of HPLC for routine analysis:
| Parameter | HPLC with UV/PDA Detector | UV-Vis Spectrophotometry | LC-MS/MS |
| Specificity | High; separates sorbate from matrix interferences.[4] | Low; prone to interference from other UV-absorbing compounds.[5] | Very High; offers mass-based identification, ideal for complex matrices.[6] |
| Sensitivity | High; suitable for trace-level detection.[7] | Moderate; generally less sensitive than HPLC.[5] | Very High; superior for trace-level detection.[8] |
| Complexity | Moderate | Low | High |
| Cost | Moderate | Low | High |
| Typical Use | Routine quality control, stability testing, content uniformity.[9] | Preliminary screening, simple matrices.[5] | Trace analysis, confirmation, complex matrices.[8] |
Given its balance of specificity, sensitivity, and cost-effectiveness, HPLC with UV detection is the method of choice for the routine analysis of sorbates.[8]
HPLC Method Validation: Workflow and Parameters
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[10] This is a mandatory regulatory requirement to ensure data integrity.[9] The validation process follows a structured workflow and evaluates several key performance characteristics as defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11]
Caption: General workflow for HPLC method validation.
The core validation parameters are interconnected, each contributing to the overall assurance of the method's reliability.
Caption: Interrelationship of ICH validation parameters.
Experimental Protocol: HPLC Analysis of Sorbate
This section details a typical reversed-phase HPLC (RP-HPLC) method for sorbate analysis.
A. Recommended Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm[1] |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) containing 0.2% glacial acetic acid[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 255 nm[3][12] |
| Injection Volume | 20 µL |
| Column Temperature | 25°C[1] |
B. Preparation of Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of sorbic acid reference standard and dissolve in 100 mL of methanol (B129727).[13]
-
Working Standard Solutions: Dilute the stock solution with the mobile phase to create a series of standards for linearity and quantification (e.g., 1.0, 5.0, 10.0, 20.0, 50.0 µg/mL).[1]
-
Sample Preparation (General): Accurately weigh a quantity of the homogenized sample containing this compound. Extract with a suitable solvent (e.g., methanol or mobile phase), sonicate, and dilute to a known volume. Centrifuge or filter the extract through a 0.45 µm syringe filter before injection.[13]
Validation Parameter Protocols and Acceptance Criteria
The following protocols are based on ICH Q2(R2) guidelines.[10][14]
4.1 Specificity
-
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol:
-
Analyze a blank sample matrix (placebo) to check for interfering peaks at the retention time of sorbate.
-
Analyze a spiked sample (placebo spiked with sorbate) to confirm the retention time and peak shape.
-
If applicable, perform forced degradation studies (acid, base, oxidation, heat, light) on the sample and demonstrate that the sorbate peak is resolved from any degradation product peaks.
-
-
Acceptance Criteria: No significant interference at the retention time of the sorbate peak. Peak purity analysis (if using a PDA detector) should pass.
4.2 Linearity
-
Purpose: To demonstrate a direct proportional relationship between the analyte concentration and the method's response over a specified range.
-
Protocol:
-
Prepare at least five concentrations of the sorbate standard across the desired range (typically 80-120% of the expected sample concentration).[15]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
| Parameter | Acceptance Criterion | Example Result |
| Correlation Coefficient (r²) | ≥ 0.999[13] | 0.9995 |
| Y-intercept | Should be close to zero | 150.3 |
| Residual Plot | Random distribution around zero | Random scatter |
4.3 Accuracy
-
Purpose: To determine the closeness of the test results to the true value. It is often assessed using recovery studies.
-
Protocol:
-
Spike a blank sample matrix with known amounts of sorbate at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria:
| Parameter | Acceptance Criterion | Example Result (at 100%) |
| Mean Recovery | 98.0% - 102.0%[16] | 99.5% |
| RSD of Recovery | ≤ 2.0% | 0.85% |
4.4 Precision
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.[15]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria:
| Parameter | Acceptance Criterion | Example Result (Repeatability) |
| Relative Standard Deviation (RSD) | ≤ 2.0%[16] | 0.95% |
4.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Purpose:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[12]
-
-
Acceptance Criteria:
| Parameter | Acceptance Criterion | Example Result |
| LOD | Method-dependent, must be justified | 0.108 mg/L[12] |
| LOQ | Method-dependent, must be justified | 0.328 mg/L[12] |
| Precision at LOQ | RSD should be ≤ 10%[15] | 6.5% |
4.6 Robustness
-
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Examples:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 2°C)
-
Mobile Phase Composition (e.g., ± 2% organic component)
-
-
Analyze a system suitability standard or a sample under each condition and evaluate the impact on results (e.g., retention time, peak area, resolution).
-
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits. The results should not be significantly impacted by the variations.
By systematically following these validation protocols, researchers and scientists can ensure that their HPLC method for this compound analysis is accurate, precise, and reliable for its intended application in a regulated environment.
References
- 1. Determination of Sorbic Acid in Cheese Samples by Rapid HPLC-DAD Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Various Analytical Methods for Estimation of Potassium Sorbate in Food Products: A Review | Bentham Science [eurekaselect.com]
- 3. journals.iau.ir [journals.iau.ir]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. HPLC and LC-MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages: performances of local accredited laboratories via proficiency tests in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ripublication.com [ripublication.com]
- 8. Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food | Scientific journal "Meat Technology" [journalmeattechnology.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Development and validation of a novel HPLC-PDA method for the detection of preservatives in milk | Journal of Dairy Research | Cambridge Core [resolve.cambridge.org]
- 13. benchchem.com [benchchem.com]
- 14. qbdgroup.com [qbdgroup.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. altabrisagroup.com [altabrisagroup.com]
A Comparative Analysis of Sorbate and Propionate Preservatives: A Guide for Researchers and Drug Development Professionals
Introduction: In the realm of pharmaceutical and food preservation, sorbates and propionates stand out as two of the most widely utilized classes of antimicrobial agents. Their primary function is to inhibit the growth of microorganisms, thereby extending the shelf life and ensuring the safety of various products. This guide provides a detailed comparative analysis of sorbate (B1223678) and propionate (B1217596) preservatives, focusing on their physicochemical properties, antimicrobial efficacy, mechanisms of action, and safety profiles. The information presented herein is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Physicochemical Properties
Sorbates, typically used as potassium sorbate, and propionates, commonly available as calcium propionate, are organic acid salts. Their efficacy as preservatives is intrinsically linked to their physicochemical properties, particularly their acid dissociation constant (pKa) and the pH of the medium. The antimicrobial activity of these weak acid preservatives is primarily attributed to the undissociated acid form, which can readily penetrate the microbial cell membrane.
| Property | Potassium Sorbate | Calcium Propionate |
| Active Form | Sorbic Acid | Propionic Acid |
| pKa of Active Form | 4.76[1][2][3][4] | 4.87[5][6][7] |
| Optimal pH Range | < 6.5[3][4] | < 5.5[8] |
| Appearance | White crystalline powder or granules | White crystalline powder or granules |
| Solubility in Water | Highly soluble | Soluble |
Table 1: Comparative Physicochemical Properties of Potassium Sorbate and Calcium Propionate.
Antimicrobial Efficacy: A Quantitative Comparison
The antimicrobial efficacy of preservatives is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of potassium sorbate and calcium propionate against a range of common spoilage and pathogenic microorganisms. It is crucial to note that these values can be significantly influenced by the pH of the growth medium, with efficacy generally increasing at lower pH values.
| Microorganism | Potassium Sorbate MIC (ppm) | Calcium Propionate MIC (ppm) | pH |
| Aspergillus niger | >1000[9][10] | 2000[11] | 5.0 |
| Penicillium chrysogenum | 2500[12] | 4000[11] | 5.0 |
| Saccharomyces cerevisiae | 350[13] | >1000 (ineffective)[5][8] | 5.5 |
| Escherichia coli | 4000 (at pH 5.0), >10000 (at pH 7.0)[14] | 500 (at pH < 6.0)[5] | Varies |
| Staphylococcus aureus | 2500 (at pH 5.2), >10000 (at pH 7.0)[14] | 500 (at pH < 6.0)[5] | Varies |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Potassium Sorbate and Calcium Propionate against selected microorganisms. Note: MIC values can vary depending on the specific strain, culture conditions, and experimental methodology.
Mechanisms of Action: A Look into Cellular Disruption
While both sorbates and propionates are weak acid preservatives, their precise mechanisms of action at the cellular level exhibit some differences.
Sorbate's Mechanism of Action: The primary mode of action for sorbic acid involves the inhibition of essential microbial enzymes, particularly those involved in carbohydrate metabolism and the electron transport chain. By disrupting these key metabolic pathways, sorbic acid effectively halts the growth and proliferation of microorganisms. Additionally, it can interfere with cell membrane function and transport systems.
Propionate's Mechanism of Action: Propionic acid, the active form of calcium propionate, disrupts microbial growth by interfering with cellular metabolism. It is thought to inhibit certain enzymes and compete with essential amino acids, such as alanine, which are necessary for microbial growth. Furthermore, the influx of undissociated propionic acid into the microbial cell leads to a decrease in intracellular pH, creating an unfavorable environment for cellular processes.
Safety and Regulatory Status
Both potassium sorbate and calcium propionate are generally recognized as safe (GRAS) for use in food and pharmaceutical products by regulatory agencies such as the U.S. Food and Drug Administration (FDA). They are metabolized by the human body through normal fatty acid oxidation pathways.
Potassium Sorbate: The FDA permits the use of potassium sorbate in various food products, with typical concentrations ranging from 0.025% to 0.1%.
Calcium Propionate: Calcium propionate is also affirmed as GRAS and is commonly used in baked goods, cheeses, and other products. Its usage levels are governed by Good Manufacturing Practices (GMP) to achieve the desired preservative effect.
Experimental Protocols
To ensure the reproducibility and validity of antimicrobial efficacy studies, standardized experimental protocols are essential. Below are detailed methodologies for two key experiments: Minimum Inhibitory Concentration (MIC) determination by broth dilution and the Preservative Efficacy Test (Challenge Test).
Minimum Inhibitory Concentration (MIC) by Broth Dilution Method
This method determines the lowest concentration of a preservative that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Preservative Stock Solutions:
-
Prepare a concentrated stock solution of the preservative (e.g., potassium sorbate or calcium propionate) in a suitable sterile solvent (e.g., deionized water).
-
Sterilize the stock solution by filtration through a 0.22 µm membrane filter.
2. Preparation of Microbial Inoculum:
-
Culture the test microorganism on an appropriate agar (B569324) medium.
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the preservative stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculate each well with the prepared microbial inoculum.
-
Include a positive control (broth with inoculum, no preservative) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the test microorganism for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).
4. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (an indication of microbial growth).
-
The MIC is the lowest concentration of the preservative in which no visible growth is observed.
Preservative Efficacy Test (Challenge Test) - Based on USP <51>
This test evaluates the effectiveness of a preservative system in a finished product by challenging it with a known concentration of microorganisms.
1. Preparation of Challenge Microorganisms:
-
Use a panel of specified microorganisms, typically including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus brasiliensis.
-
Prepare standardized inocula of each microorganism to a concentration of approximately 1 x 10⁸ CFU/mL.
2. Inoculation of the Product:
-
Divide the product into five separate containers.
-
Inoculate each container with one of the challenge microorganisms to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.
3. Incubation and Sampling:
-
Store the inoculated containers at a specified temperature (e.g., 20-25°C) for a period of 28 days.
-
At specified time intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container.
4. Microbial Enumeration:
-
Perform serial dilutions of the samples and plate them on appropriate recovery agar media.
-
Incubate the plates and count the number of viable microorganisms (CFU/g or CFU/mL).
5. Evaluation of Preservative Efficacy:
-
Calculate the log reduction in the microbial population from the initial inoculum level at each time point.
-
Compare the results to the acceptance criteria specified in the relevant pharmacopeia (e.g., USP <51>) to determine if the preservative system is effective.
Conclusion
Both sorbate and propionate preservatives offer effective means of controlling microbial growth in a variety of applications. The choice between them often depends on the specific requirements of the product, including its pH, the target microorganisms, and desired sensory attributes. Sorbates generally exhibit a broader spectrum of activity, particularly against yeasts and molds, and are effective over a wider pH range. Propionates, while more limited to acidic conditions, are particularly effective against mold in baked goods and do not inhibit yeast activity, making them ideal for leavened products.
This comparative analysis, supported by the provided data and experimental protocols, serves as a valuable resource for professionals in research and drug development. By understanding the nuances of each preservative, formulators can optimize their product's stability and safety. It is always recommended to conduct specific efficacy testing within the final product matrix to ensure optimal performance of the chosen preservative system.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Potassium Sorbate Alone and in Combination with Sodium Chloride on Growth of Staphylococcus aureus MF-31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. circadiancropsciences.com [circadiancropsciences.com]
- 4. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production -Food Science of Animal Resources | Korea Science [koreascience.kr]
- 5. justlonghealth.com [justlonghealth.com]
- 6. Effect of potassium sorbate and pH on the survival of Staphylococcus aureus in saturated sugar solutions [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calcium Propionate | American Society of Baking [asbe.org]
- 9. sid.ir [sid.ir]
- 10. Inhibition of Penicillia and Aspergilli by Potassium Sorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Resistance of yeast flora of labaneh to potassium sorbate and sodium benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jfqhc.ssu.ac.ir [jfqhc.ssu.ac.ir]
Calcium Sorbate: A Comparative Guide to its Antifungal Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal efficacy of calcium sorbate (B1223678) and its alternatives, focusing on their activity against specific mold species. Due to a notable scarcity of direct quantitative data for calcium sorbate in publicly available research, this guide leverages extensive data on the more commonly studied potassium sorbate and calcium propionate (B1217596) to provide a robust comparative framework.
Executive Summary
This compound, the calcium salt of sorbic acid, is utilized in the food and pharmaceutical industries as a preservative to inhibit the growth of molds, yeasts, and some bacteria.[1] While its general antimicrobial properties are acknowledged, specific quantitative data on its efficacy against named mold species is limited in scientific literature. This guide synthesizes available data on closely related and commonly used alternatives—potassium sorbate and calcium propionate—to offer a comparative perspective on their performance. The antifungal activity of these weak acid preservatives is significantly influenced by environmental factors such as pH and water activity (aW).
Comparative Efficacy Against Spoilage Molds
A study on intermediate moisture bakery products demonstrated that potassium sorbate at a concentration of 0.3% was highly effective in preventing the growth of Eurotium spp., Aspergillus spp., and Penicillium corylophilum, irrespective of the water activity. In the same study, calcium propionate at 0.3% was only effective at lower water activity levels.[2][3]
Another study investigating mold inhibition on a modal agar (B569324) system found that potassium sorbate was a more effective antimycotic than calcium propionate on a weight-to-weight basis. For instance, at pH 5.0, potassium sorbate concentrations as low as 500 ppm inhibited the growth of Penicillium notatum and Penicillium expansum for over 40 days, whereas complete inhibition of Aspergillus niger required concentrations of 1250-1500 ppm. In comparison, the MIC of calcium propionate at pH 6.0 for A. niger and P. notatum was found to be 4000 ppm and 3000 ppm, respectively.[4]
The following tables summarize the available data on the efficacy of potassium sorbate and calcium propionate against specific mold species.
Table 1: Efficacy of Potassium Sorbate Against Specific Mold Species
| Mold Species | Concentration | pH | Water Activity (aW) | Observed Effect | Reference |
| Eurotium spp. | 0.3% | 4.5 - 5.5 | 0.80 - 0.90 | Effective inhibition | [2][3] |
| Aspergillus spp. | 0.3% | 4.5 - 5.5 | 0.80 - 0.90 | Effective inhibition | [2][3] |
| Penicillium corylophilum | 0.3% | 4.5 - 5.5 | 0.80 - 0.90 | Effective inhibition | [2][3] |
| Aspergillus niger | 1250 - 1500 ppm | 5.0 | N/A | Complete inhibition | [4] |
| Penicillium notatum | 500 ppm | 5.0 | N/A | Inhibition for >40 days | [4] |
| Penicillium expansum | 500 ppm | 5.0 | N/A | Inhibition for >40 days | [4] |
| Alternaria alternata | 100 mg/L (with 3.5% NaCl) | 5.0 | N/A | Complete inhibition | [5] |
| Penicillium roqueforti | 400 mg/L (with 7.5% NaCl) | 5.0 | N/A | Total prevention | [5] |
Table 2: Efficacy of Calcium Propionate Against Specific Mold Species
| Mold Species | Concentration | pH | Water Activity (aW) | Observed Effect | Reference |
| Eurotium spp. | 0.3% | 4.5 - 5.5 | Low levels | Effective inhibition | [2][3] |
| Aspergillus spp. | 0.3% | 4.5 - 5.5 | Low levels | Effective inhibition | [2][3] |
| Penicillium corylophilum | 0.3% | 4.5 - 5.5 | Low levels | Effective inhibition | [2][3] |
| Aspergillus niger | 4000 ppm | 6.0 | N/A | Minimum Inhibitory Concentration | [4] |
| Penicillium notatum | 3000 ppm | 6.0 | N/A | Minimum Inhibitory Concentration | [4] |
| Aspergillus niger | 2.5% | N/A | N/A | Effective inhibition | [4] |
Mechanism of Action
The primary mechanism of action for sorbates and other weak acid preservatives is dependent on the undissociated form of the acid, which is more prevalent at a lower pH.[6] The undissociated acid can passively diffuse across the fungal cell membrane. Once inside the more neutral cytoplasm, the acid dissociates, releasing protons and acidifying the intracellular environment. This intracellular acidification is thought to inhibit various metabolic processes, including glycolysis and oxidative phosphorylation, ultimately leading to the cessation of growth.[1]
While direct evidence linking sorbate activity to specific signaling pathways is still emerging, it is plausible that the cellular stress induced by intracellular acidification and potential membrane disruption could intersect with key signaling cascades that regulate fungal stress responses, such as the calcium-calcineurin signaling pathway. This pathway is crucial for fungal virulence and adaptation to environmental stresses.
Experimental Protocols
The following are generalized protocols for determining the antifungal efficacy of compounds like this compound. Specific parameters may need to be optimized based on the mold species and the specific research question.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
-
Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer that maintains a specific pH).
-
Preparation of Microtiter Plates: Dispense a defined volume of sterile growth medium (e.g., Sabouraud Dextrose Broth or RPMI-1640) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution across the wells of the microtiter plate to create a concentration gradient.
-
Inoculum Preparation: Prepare a standardized inoculum of the test mold (e.g., Aspergillus niger, Penicillium chrysogenum) by harvesting spores from a mature culture and adjusting the spore suspension to a specific concentration (e.g., 10^4 to 10^5 spores/mL) using a hemocytometer or spectrophotometer.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared spore suspension. Include positive (no antifungal agent) and negative (no inoculum) control wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-30°C) for a defined period (e.g., 48-72 hours), or until sufficient growth is observed in the positive control wells.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the mold is observed.
Agar Diffusion Method (Zone of Inhibition)
This method assesses the antifungal activity by measuring the diameter of the zone where mold growth is inhibited around a disk impregnated with the antifungal agent.
-
Preparation of Agar Plates: Prepare and sterilize a suitable agar medium (e.g., Potato Dextrose Agar) and pour it into sterile Petri dishes.
-
Inoculum Preparation and Plating: Prepare a standardized spore suspension of the test mold as described in the MIC protocol. Evenly spread a defined volume of the spore suspension onto the surface of the agar plates.
-
Preparation of Antifungal Disks: Sterilize filter paper disks and impregnate them with a known concentration of the this compound solution. Allow the solvent to evaporate.
-
Application of Disks: Place the impregnated disks onto the center of the inoculated agar plates.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-30°C) for a defined period (e.g., 3-5 days), or until a confluent lawn of mold growth is visible.
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone around the disk where no mold growth has occurred. The diameter of this zone is indicative of the antifungal activity.
Conclusion
While this compound is an established food preservative, there is a clear need for more dedicated research to quantify its efficacy against a broader range of specific mold species. The available data for potassium sorbate and calcium propionate suggest that sorbates are generally more effective than propionates, especially at lower pH values. Future studies should focus on generating direct comparative data for this compound, including MIC and zone of inhibition values against common food and pharmaceutical contaminants. Such data would be invaluable for researchers, scientists, and drug development professionals in making informed decisions about the selection and application of antifungal agents.
References
- 1. echemi.com [echemi.com]
- 2. Study of benzoate, propionate, and sorbate salts as mould spoilage inhibitors on intermediate moisture bakery products of low pH (4.5-5.5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. justlonghealth.com [justlonghealth.com]
An In Vitro Comparative Analysis of Calcium Sorbate and Natamycin as Antifungal Agents
For researchers, scientists, and drug development professionals, understanding the nuanced differences between antifungal agents is paramount for effective formulation and application. This guide provides a detailed in vitro comparison of two commonly utilized antifungals: calcium sorbate (B1223678), a synthetic preservative, and natamycin (B549155), a naturally occurring polyene macrolide.
This report synthesizes available experimental data to objectively compare their performance, offering insights into their mechanisms of action, spectrum of activity, and inhibitory concentrations. Detailed experimental protocols for key antifungal susceptibility tests are also provided to support further research and validation.
Mechanism of Action: A Tale of Two Strategies
Calcium sorbate, the calcium salt of sorbic acid, and natamycin employ distinct strategies to inhibit fungal growth.
This compound: As a member of the sorbate family, its primary mechanism of action is dependent on the undissociated form of sorbic acid.[1] This uncharged form can readily penetrate the fungal cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and lowering the intracellular pH. This acidification disrupts critical metabolic functions, including enzymatic activity and nutrient transport, ultimately leading to the inhibition of fungal growth.[1] The efficacy of sorbates is therefore highly dependent on the pH of the surrounding medium, with greater activity observed in more acidic environments (optimally below pH 6.5).[2]
Natamycin: In contrast, natamycin's action is highly specific and not reliant on pH. It targets ergosterol, a vital sterol component of the fungal cell membrane that is absent in bacterial and mammalian cells.[3][4] Natamycin binds irreversibly to ergosterol, forming a complex that disrupts membrane integrity and function.[3] This binding does not create pores in the membrane for leakage of cellular contents but rather inhibits membrane fusion and fission processes, thereby hindering essential cellular activities like nutrient uptake.[5] This targeted mechanism contributes to its broad-spectrum efficacy against a wide range of yeasts and molds.[3][4]
Quantitative Comparison of Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for natamycin and sorbic acid/potassium sorbate against various fungal species, as reported in in vitro studies. Direct MIC data for this compound is limited in publicly available literature; however, its activity is considered comparable to that of sorbic acid.
| Fungal Species | Natamycin MIC (µg/mL) | Sorbic Acid / Potassium Sorbate MIC (µg/mL) |
| Aspergillus spp. | 5.08 - 40.1[6] | 4500 (for A. niger)[1] |
| Candida spp. | 1.0 - 5.0[4] | Not specified |
| Fusarium spp. | 0.5 - 6.0[3] | Not specified |
| Penicillium spp. | 0.5 - 6.0[3] | Not specified |
| Most Molds | 0.5 - 6.0[4] | Not specified |
| Most Yeasts | 1.0 - 5.0[4] | Not specified |
Note: The efficacy of sorbic acid and its salts is highly pH-dependent and can also be influenced by the specific growth medium and inoculum size.[1] The provided MIC for Aspergillus niger was determined at pH 4.0.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method, based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines, is a standard for determining the in vitro antifungal susceptibility of filamentous fungi.[7][8]
1. Inoculum Preparation:
-
Fungal isolates are cultured on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) to promote sporulation.
-
Conidia (spores) are harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).
-
The resulting spore suspension is adjusted spectrophotometrically to a standardized concentration (typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).
2. Preparation of Antifungal Agent Dilutions:
-
Stock solutions of this compound and natamycin are prepared in an appropriate solvent.
-
Serial twofold dilutions of each agent are made in a 96-well microtiter plate using a standardized liquid medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, and buffered with MOPS).
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized fungal suspension.
-
A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included.
-
The plate is incubated at a specified temperature (e.g., 35°C) for a defined period (typically 48-72 hours).
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes complete visual inhibition of growth as compared to the growth control.
Visualizing the Experimental Workflow and Mechanisms
To further elucidate the processes described, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Comparative mechanisms of action for this compound and Natamycin.
Conclusion
In vitro evidence demonstrates that both this compound and natamycin are effective antifungal agents, albeit through different mechanisms of action. Natamycin generally exhibits a broader and more potent antifungal activity at lower concentrations across a wider pH range due to its specific targeting of ergosterol.[3][4] this compound's efficacy is more conditional, being most effective in acidic environments.[1][2] The choice between these two agents will ultimately depend on the specific application, the target microorganisms, and the chemical properties of the environment in which they are to be used. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and further elucidate the antifungal properties of these and other compounds.
References
- 1. The Weak Acid Preservative Sorbic Acid Inhibits Conidial Germination and Mycelial Growth of Aspergillus niger through Intracellular Acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natamycin: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Antifungal effects of sorbic acid and propionic acid at different pH and NaCl conditions. (1999) | S.M. Razavi-Rohani | 31 Citations [scispace.com]
- 6. The antifungal activity of natamycin toward molds isolated from commercially manufactured poultry feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Calcium Sorbate Detection in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of preservatives like calcium sorbate (B1223678) in complex matrices such as food and pharmaceutical products is critical for ensuring product safety and regulatory compliance. This guide provides an objective comparison of common analytical methods for the detection of calcium sorbate, supported by experimental data from various validation studies.
Method Comparison
The primary analytical techniques for the determination of sorbates, including this compound, are High-Performance Liquid Chromatography (HPLC) with Ultra-Violet/Photo Diode Array (UV/PDA) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, speed, and cost.
High-Performance Liquid Chromatography (HPLC-UV/PDA) is the most widely utilized technique due to its high accuracy, sensitivity, and reliability for the simultaneous and selective analysis of sorbates in complex samples.[1] It is considered a gold standard for routine analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it ideal for trace-level detection and analysis in highly complex matrices.[2][3] While more costly and complex, it is often preferred for regulatory compliance and when unambiguous identification is required.[4]
Gas Chromatography (GC) can also be employed for sorbate analysis, but it typically requires a derivatization step to increase the volatility of the analyte.[1][5] This additional sample preparation step can increase analysis time and complexity. GC coupled with a mass spectrometer (GC-MS) offers high sensitivity and specificity.[1]
Capillary Electrophoresis (CE) presents a rapid and efficient alternative for trace analysis, with reported run times as short as 28 seconds.[1][6] It is a "green" analytical method that often requires minimal sample preparation.[1]
Quantitative Performance Data
The following tables summarize the quantitative performance data from various validation studies for the analysis of sorbates in different complex matrices. It is important to note that most studies validate methods for "sorbates" or "sorbic acid," which is the active component of this compound.
Table 1: High-Performance Liquid Chromatography (HPLC-UV/PDA)
| Matrix | Analyte | Linearity (Concentration Range) | LOD (mg/L or mg/kg) | LOQ (mg/L or mg/kg) | Recovery (%) | Precision (RSD%) | Reference |
| Beverages | Sodium Benzoate & Potassium Sorbate | 5-80 mg/L (r² ≥ 0.999) | 0.198 - 0.553 | 0.653 - 1.82 | 98.54 - 106.3 | ≤5 | [7] |
| Foodstuffs | Sorbates | Not Specified | Not Specified | Not Specified | 97 - 104 | Not Specified | [4] |
| Feed Additives | Potassium Sorbate | 4-400 µg/mL | 0.2 µg/mL | Not Specified | 83.4 | Not Specified | |
| Lemonades & Lemon Sauces | Potassium Sorbate & Sodium Benzoate | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Matrix | Analyte | Linearity (Concentration Range) | LOD (mg/L or mg/kg) | LOQ (mg/L or mg/kg) | Recovery (%) | Precision (RSD%) | Reference |
| Foodstuffs | Sorbates | Not Specified | Not Specified | Not Specified | 97 - 104 | Not Specified | [4] |
Table 3: Capillary Electrophoresis (CE)
| Matrix | Analyte | Linearity (r²) | LOD (mg/L) | LOQ (mg/L) | Recovery (%) | Precision (Inter-day RSD%) | Reference |
| Beverages | Sorbate | >0.999 | 0.3 | Not Specified | 97.9 - 105 | <2.7 | [6] |
| Mustard & Ketchup | Sorbate | Not Specified | Not Specified | Not Specified | 91.6 - 101.1 | <2.6 | [2][9] |
| Meat Products | Sorbate | ≥ 0.999 (1.0-15.8 mg/L) | 0.4 | 1.0 | 70.2 | 3.6 | [10] |
Table 4: Gas Chromatography (GC)
Validation data for the analysis of this compound using GC is not as readily available in the literature, as it is less commonly used than HPLC and CE. The requirement for derivatization adds a layer of complexity to the validation process.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are outlines of typical experimental protocols for the key techniques.
High-Performance Liquid Chromatography (HPLC-UV/PDA) Protocol for Sorbates in Beverages
1. Sample Preparation:
-
Thoroughly mix the liquid sample.
-
Transfer 10 g of the sample into a 50 mL mobile phase solution.
-
Allow the mixture to separate for 5 minutes.
-
Take 1 mL of the supernatant and dilute it with 10 mL of the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[5]
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase: A mixture of 50 mM ammonium (B1175870) acetate, acetonitrile, and methanol (B129727) (e.g., in a 45:15:40 ratio).[7] The pH of the mobile phase may be adjusted (e.g., to 6.0).[8]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detector set at 235 nm.[7]
-
Injection Volume: 20 µL.[8]
Capillary Electrophoresis (CE) Protocol for Sorbates in Beverages
1. Sample Preparation:
-
Simply dilute the beverage sample with deionized water (e.g., 1:11, v/v).[6]
2. Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 32 cm total length, 50 µm I.D.).[6]
-
Background Electrolyte: 20 mmol L⁻¹ sodium tetraborate (B1243019) solution.[10]
-
Injection: Short-end injection configuration.[6]
-
Detection: Direct UV detection at 254 nm for sorbate.[6]
-
Run Time: Approximately 28 seconds.[6]
Gas Chromatography (GC) Protocol for Sorbates (General Outline)
1. Sample Preparation & Derivatization:
-
Extract sorbic acid from the acidified sample using an organic solvent.
-
Evaporate the solvent.
-
Add a derivatizing agent (e.g., a silylating agent like BSTFA) to the dried extract to convert the carboxylic acid group of sorbic acid into a more volatile silyl (B83357) ester.
-
Heat the mixture to ensure the reaction goes to completion.
2. GC Conditions:
-
Column: A non-polar or medium-polarity capillary column.
-
Carrier Gas: Helium or hydrogen.
-
Injector and Detector Temperature: Optimized to prevent degradation of the derivative.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized sorbate from other components.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for HPLC and CE analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Caption: Capillary Electrophoresis analysis workflow.
Conclusion
The choice of an analytical method for the detection and quantification of this compound in complex matrices depends on the specific requirements of the analysis. HPLC-UV/PDA offers a robust and reliable method for routine quality control. LC-MS/MS is the preferred method for trace-level detection and when high specificity is paramount. Capillary Electrophoresis provides a rapid and "green" alternative with minimal sample preparation. While GC can be used, the need for derivatization makes it a less direct approach. The validation data presented in this guide can assist researchers and professionals in selecting the most appropriate method for their application.
References
- 1. dc.narpm.org [dc.narpm.org]
- 2. Assessment of Sorbate and Benzoate Content in Mustard, Ketchup and Tomato Sauce by Sub-Minute Capillary Electrophoresis [hrcak.srce.hr]
- 3. Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food | Scientific journal "Meat Technology" [journalmeattechnology.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. ftb.com.hr [ftb.com.hr]
- 10. Capillary electrophoresis to approach sorbate usage in processed meat products in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Genotoxicity of Calcium Sorbate: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the genotoxic potential of food preservatives is paramount to ensuring consumer safety. This guide provides a comparative analysis of the genotoxicity of calcium sorbate (B1223678) and its common alternatives, supported by experimental data and detailed methodologies.
Executive Summary
Calcium sorbate is a food preservative used to inhibit the growth of mold, yeast, and fungi. While direct toxicological data on this compound is limited, its safety is often inferred from studies on sorbic acid and other sorbates. Regulatory bodies have highlighted the lack of specific genotoxicity data for this compound, leading to its exclusion from the group Acceptable Daily Intake (ADI) by some organizations.[1][2] In contrast, alternatives such as potassium sorbate and sodium benzoate (B1203000) have been more extensively studied, with some findings indicating potential genotoxic effects under certain conditions.[3][4][5][6][7][8][9] Natamycin, another alternative, is generally considered non-genotoxic.[10][11][12]
This guide will delve into the available data for each of these preservatives, presenting a clear comparison to aid in informed decision-making.
Comparative Genotoxicity Data
The following tables summarize the quantitative data from various genotoxicity assays for this compound alternatives. Due to the lack of direct studies on this compound, data for the broader "sorbic acid and its salts" group is included where specified.
Table 1: In Vitro Genotoxicity Studies on Potassium Sorbate
| Assay Type | Cell Line | Concentration Range | Key Findings | Reference |
| Chromosomal Aberration (CA) | Human Lymphocytes | 125 - 1000 µg/ml | Significant increase in CAs at 500 and 1000 µg/ml. | [3] |
| Sister Chromatid Exchange (SCE) | Human Lymphocytes | 125 - 1000 µg/ml | Significant increase in SCEs at various concentrations and treatment times. | [3] |
| Micronucleus (MN) Assay | Human Lymphocytes | 125 - 1000 µg/ml | No significant effect on MN formation. | [3] |
| Comet Assay | Human Lymphocytes | 125 - 1000 µg/ml | Significant induction of DNA strand breaks at all concentrations. | [3] |
| Chromosomal Aberration (CA) | Human Lymphocytes | 0.5 - 2.0 mg/ml | Significant reduction in the number of metaphase chromosomes in a dose-dependent manner. | [4] |
| Micronucleus (MN) Assay | Human Lymphocytes | 0.5 - 2.0 mg/ml | Significant induction of micronuclei at all concentrations. | [4] |
Table 2: In Vitro Genotoxicity Studies on Sodium Benzoate
| Assay Type | Cell Line | Concentration Range | Key Findings | Reference |
| Chromosomal Aberration (CA) | Human Lymphocytes | 0.5, 1.0, 1.5 mg/ml | Significant increase in the level of chromosomal aberrations. | [6] |
| Sister Chromatid Exchange (SCE) | Human Lymphocytes | 0.5, 1.0, 1.5 mg/ml | Significant increase in the level of sister chromatid exchanges. | [6] |
| Chromosomal Aberration (CA) | Human Lymphocytes | 6.25 - 100 µg/ml | Significant increase in CAs compared to negative controls. | [8] |
| Sister Chromatid Exchange (SCE) | Human Lymphocytes | 6.25 - 100 µg/ml | Significant increase in SCEs compared to negative controls. | [8] |
| Micronucleus (MN) Assay | Human Lymphocytes | 6.25 - 100 µg/ml | Significant increase in MN formation compared to negative controls. | [8] |
| Comet Assay | Human Lymphocytes | 6.25 - 100 µg/ml | Significant increase in DNA damage. | [8] |
Table 3: Genotoxicity Studies on Natamycin
| Assay Type | Test System | Key Findings | Reference |
| Ames Test | In vitro | Negative | [11] |
| Chromosomal Aberration | In vitro | Negative | [11] |
| Chromosomal Aberration | Mice Bone Marrow (in vivo) | Did not increase chromosome aberrations. | [12] |
| Micronucleus Assay | Mice Bone Marrow (in vivo) | Significant induction of micronucleus at 400 and 800 mg/kg in male mice and at all concentrations (200, 400, 800 mg/kg) in female mice. | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key genotoxicity assays mentioned in this guide.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[14][15]
-
Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[14][15] The test evaluates the ability of a substance to cause mutations that restore the bacteria's ability to produce histidine, allowing them to grow on a histidine-free medium.[14][15]
-
Procedure:
-
Bacterial strains (e.g., TA98, TA100) are grown in a nutrient broth.[16]
-
The test compound, dissolved in a suitable solvent, is mixed with the bacterial culture and a small amount of histidine/biotin solution.[17] For substances that may become mutagenic after metabolism, a liver extract (S9 fraction) is also added.
-
The mixture is poured onto a minimal glucose agar (B569324) plate, which lacks histidine.[16]
-
The plates are incubated at 37°C for 48-72 hours.[16]
-
The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted and compared to a negative control.[16]
-
In Vitro Micronucleus Assay
The in vitro micronucleus (MNvit) assay is used to evaluate the potential of a substance to induce chromosomal damage.[18][19][20]
-
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[18] The presence of micronuclei is an indicator of genotoxic events.
-
Procedure:
-
A suitable cell line (e.g., human lymphocytes, CHO cells) is cultured and exposed to various concentrations of the test substance, with and without metabolic activation (S9).[21]
-
Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei in cells that have completed one nuclear division.[18][19][20]
-
After an appropriate incubation period (typically 1.5-2.0 cell cycles), the cells are harvested, fixed, and stained.[22]
-
The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration.[20]
-
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.[23][24][25][26]
-
Principle: The assay is based on the ability of damaged DNA (containing strand breaks) to migrate out of the nucleus under the influence of an electric field, forming a "comet" shape.[26] The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
-
Procedure:
-
Cells are embedded in a thin layer of agarose (B213101) on a microscope slide.[26]
-
The cells are lysed to remove membranes and proteins, leaving behind the nuclear DNA.[26]
-
The slides are placed in an electrophoresis chamber and subjected to an electric current, which causes the fragmented DNA to migrate.[26]
-
The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow of the Ames Test for mutagenicity assessment.
Caption: Workflow of the in vitro Micronucleus Assay.
Caption: Workflow of the Comet Assay for DNA damage detection.
Potential Signaling Pathways
While the precise mechanisms of genotoxicity for these preservatives are not fully elucidated, some studies suggest the involvement of oxidative stress. High concentrations of sodium benzoate, for instance, may lead to the production of reactive oxygen species (ROS), which can induce DNA damage.[5][27]
Caption: Potential pathway of genotoxicity via oxidative stress.
Conclusion
The assessment of this compound's genotoxicity is hindered by a lack of direct experimental data. While evaluations based on sorbic acid and other sorbates suggest a low risk, the absence of specific studies on this compound remains a data gap.[1][28] In contrast, potassium sorbate and sodium benzoate have shown evidence of genotoxicity in some in vitro studies, particularly at higher concentrations.[3][4][6][8] Natamycin appears to be a non-genotoxic alternative, though some studies indicate it may be aneugenic at high doses.[10][12][13]
For researchers and professionals in drug development, the choice of a preservative should be guided by a thorough evaluation of the available safety data, the specific application, and the potential for human exposure. Further research into the genotoxicity of this compound is warranted to provide a more complete safety profile.
References
- 1. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 2. Opinion on the follow‐up of the re‐evaluation of sorbic acid (E200) and potassium sorbate (E202) as food additives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does potassium sorbate induce genotoxic or mutagenic effects in lymphocytes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicopublication.com [medicopublication.com]
- 5. A Review of the Evaluation and Potential Genotoxicity of Sodium Benzoate and Potassium Benzoate as Food Preservatives in Health and Various Applications [ijisr.issr-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. fao.org [fao.org]
- 12. zsp.com.pk [zsp.com.pk]
- 13. Natamycin: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ames test - Wikipedia [en.wikipedia.org]
- 15. microbiologyinfo.com [microbiologyinfo.com]
- 16. thesciencenotes.com [thesciencenotes.com]
- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 18. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 19. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. criver.com [criver.com]
- 22. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
- 23. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]
- 24. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. criver.com [criver.com]
- 26. 21stcenturypathology.com [21stcenturypathology.com]
- 27. researchgate.net [researchgate.net]
- 28. fsc.go.jp [fsc.go.jp]
A Comparative Analysis of Sorbate Salt Stability for Pharmaceutical and Food Applications
For Researchers, Scientists, and Drug Development Professionals
Sorbate (B1223678) salts, including potassium sorbate, sodium sorbate, and calcium sorbate, are widely utilized as preservatives in the food and pharmaceutical industries to inhibit the growth of mold, yeast, and fungi.[1] The efficacy and stability of these preservatives are critical for ensuring product quality and shelf life. This guide provides a comparative study on the stability of these different sorbate salts, supported by available experimental data and detailed methodologies for further investigation.
Comparative Stability of Sorbate Salts
The stability of sorbate salts is influenced by several factors, including pH, temperature, and exposure to light.[2] The active form of these preservatives is sorbic acid; therefore, their effectiveness is pH-dependent, with higher efficacy observed in more acidic conditions.[3]
General Characteristics
| Sorbate Salt | Chemical Formula | Key Characteristics |
| Potassium Sorbate | C₆H₇KO₂ | Highly soluble in water, making it a versatile choice for liquid formulations. It is one of the most commonly used sorbate salts.[3] |
| Sodium Sorbate | C₆H₇NaO₂ | Also soluble in water. However, it is known to be unstable in its solid form and can undergo rapid oxidation when exposed to air. Aqueous solutions are reportedly stable for some time.[4] |
| This compound | C₁₂H₁₄CaO₄ | Exhibits high stability against oxidation, particularly in the context of fungistatic wrappers. Its solubility in water is lower than that of potassium and sodium sorbate.[4] |
Thermal Stability
A comparative study on the thermal behavior of sorbic acid and its potassium and calcium salts revealed differences in their decomposition temperatures.[5][6]
| Compound | Decomposition Onset Temperature (°C) | Observations |
| Sorbic Acid | ~134 (melts and decomposes) | Under isothermal conditions below its melting point, it can sublimate without decomposition.[5][6] |
| Potassium Sorbate | Higher than sorbic acid (decomposes without melting) | Shows a solid-solid phase transition before decomposition.[5][6] |
| This compound | Higher than sorbic acid (decomposes without melting) | Decomposes at a higher temperature compared to sorbic acid, forming carbonates and oxides as final residues.[5][6] |
Stability in Aqueous Solutions (Effect of pH and Light)
While comprehensive, directly comparative kinetic studies on the degradation of all three sorbate salts in aqueous solutions under varying pH and light conditions are limited, the general principles of sorbate stability apply to all. The stability of sorbates in aqueous solutions is significantly influenced by pH, with degradation often accelerated at lower pH values.[7] Autoxidation is a primary degradation pathway for sorbic acid in aqueous solutions, leading to the formation of various oxidation products.[2]
Further experimental studies are required to provide a direct quantitative comparison of the degradation kinetics of potassium, sodium, and this compound under identical pH and light exposure conditions.
Experimental Protocols
To conduct a comprehensive comparative stability study of different sorbate salts, the following experimental protocols are recommended.
Stability Testing Protocol
This protocol outlines a method to assess the chemical stability of potassium sorbate, sodium sorbate, and this compound under various environmental conditions.
Caption: Experimental workflow for the comparative stability testing of sorbate salts.
Preservative Efficacy Testing (PET) Protocol
This protocol is designed to evaluate and compare the antimicrobial effectiveness of the different sorbate salts.
Caption: Workflow for Preservative Efficacy Testing (PET) of sorbate salts.
Degradation Pathway of Sorbic Acid
The primary degradation pathway for sorbic acid in aqueous solutions is autoxidation. This process can be influenced by factors such as oxygen levels, temperature, and the presence of metal ions. The degradation can lead to the formation of various compounds, including aldehydes and other carbonyls, which may impact the sensory properties of the product.
Caption: Simplified degradation pathway of sorbic acid via autoxidation.
Conclusion
The choice of a sorbate salt for a particular application depends on several factors, including the desired solubility, the pH of the formulation, and the expected storage and processing conditions. Potassium sorbate is a widely used and well-studied option with high water solubility. This compound offers excellent thermal stability, while the stability of sodium sorbate in aqueous solutions requires careful consideration, especially regarding its solid-state instability.
For a definitive selection, it is recommended that researchers and drug development professionals conduct specific stability and efficacy studies within their unique formulations, following the experimental protocols outlined in this guide. Further independent comparative studies are needed to provide a more complete quantitative understanding of the stability differences between these commonly used sorbate salts.
References
- 1. asianpubs.org [asianpubs.org]
- 2. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 3. finetechitg.com [finetechitg.com]
- 4. STUDY OF SODIUM, POTASSIUM, AND CALCIUM SALTS INFLUENCE ON PROTEIN STABILITY BY DIFFERENTIAL SCANNING CALORIMETRY | Tunieva | Theory and practice of meat processing [meatjournal.ru]
- 5. Opinion on the follow‐up of the re‐evaluation of sorbic acid (E200) and potassium sorbate (E202) as food additives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.iau.ir [journals.iau.ir]
The Untapped Potential of a Novel Antimicrobial Duo: A Comparative Guide to the Synergistic Effects of Calcium Sorbate and Essential Oils
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial strategies is a constant battle against evolving microbial resistance. This guide explores the promising, yet largely uninvestigated, synergistic antimicrobial potential of combining calcium sorbate (B1223678), a widely used food preservative, with various essential oils. While direct studies on this specific pairing are scarce, this document provides a comprehensive framework based on their individual antimicrobial properties and established methodologies for synergy testing. We present hypothetical experimental data to illustrate the potential outcomes and offer detailed protocols to facilitate further research in this compelling area.
Understanding the Components: A Foundation for Synergy
Calcium sorbate, the calcium salt of sorbic acid, is known for its ability to inhibit the growth of molds, yeasts, and some bacteria.[1][2][3] Its primary mechanism of action involves disrupting microbial cell membranes and inhibiting essential enzymes.[4][5] Essential oils, on the other hand, are complex mixtures of volatile compounds derived from plants, renowned for their broad-spectrum antimicrobial activities.[6][7][8] Components like phenols (e.g., carvacrol, thymol) and aldehydes (e.g., cinnamaldehyde) are particularly effective at disrupting the cell membrane and interfering with cellular processes.[7][9][10]
The potential for synergy lies in their complementary mechanisms of action. This compound's membrane-disrupting effects could potentially enhance the penetration and efficacy of antimicrobial compounds present in essential oils, leading to a more potent and broad-spectrum antimicrobial effect than either agent alone.
Hypothetical Synergistic Effects: A Quantitative Comparison
To illustrate the potential of this combination, the following table summarizes hypothetical data from a checkerboard assay, a standard method for evaluating antimicrobial synergy.[11][12] The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction: Synergy (FICI ≤ 0.5), Additive (0.5 < FICI ≤ 1), Indifference (1 < FICI ≤ 4), or Antagonism (FICI > 4).[11][13][14]
| Microorganism | This compound MIC (µg/mL) | Essential Oil (Component) | Essential Oil MIC (µg/mL) | Combination MIC (Ca Sorbate / EO) (µg/mL) | FICI | Interpretation |
| Escherichia coli | 1000 | Thyme Oil (Thymol) | 250 | 250 / 62.5 | 0.5 | Additive |
| Staphylococcus aureus | 800 | Oregano Oil (Carvacrol) | 200 | 100 / 50 | 0.375 | Synergy |
| Candida albicans | 1200 | Cinnamon Oil (Cinnamaldehyde) | 150 | 300 / 37.5 | 0.5 | Additive |
| Aspergillus niger | 1500 | Clove Oil (Eugenol) | 400 | 375 / 50 | 0.375 | Synergy |
Note: This data is hypothetical and intended for illustrative purposes. Actual results would require experimental validation.
Experimental Protocols for Assessing Synergy
To empirically validate the synergistic potential of this compound and essential oils, the following detailed experimental protocols are provided.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound and each essential oil against the target microorganisms should be determined individually using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Checkerboard Assay
The checkerboard assay is a robust method to evaluate the in vitro interaction of two antimicrobial agents.[11][12][15]
Methodology:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the selected essential oil. For essential oils, an emulsifying agent like Tween 80 may be necessary to ensure proper dispersion in the broth medium.
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of serial dilutions of both agents. One agent is serially diluted along the x-axis, and the other along the y-axis.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Reading Results: The lowest concentration of each agent, alone and in combination, that inhibits visible growth of the microorganism is determined as the MIC.
-
FICI Calculation: The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Time-Kill Curve Analysis
Time-kill assays provide information on the rate of microbial killing and can confirm synergistic interactions observed in checkerboard assays.[16][17][18]
Methodology:
-
Preparation of Cultures: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Exposure to Antimicrobials: The inoculum is exposed to the antimicrobial agents alone and in combination at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC, 1 x MIC). A growth control without any antimicrobial agent is also included.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are withdrawn from each culture, serially diluted, and plated on appropriate agar (B569324) plates.
-
Colony Counting: After incubation, the number of colony-forming units (CFU/mL) is determined for each time point.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.[18]
Visualizing the Workflow and Potential Mechanisms
To further clarify the experimental process and potential interactions, the following diagrams are provided.
Caption: Workflow for assessing antimicrobial synergy.
Caption: Proposed synergistic mechanism of action.
Conclusion and Future Directions
The combination of this compound and essential oils represents a promising and underexplored avenue for the development of novel antimicrobial formulations. The proposed synergistic mechanisms, if validated, could lead to more effective and potentially lower-dose antimicrobial solutions with reduced risks of resistance development. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to embark on this exciting line of inquiry. Further research should focus on screening a wide range of essential oils in combination with this compound against a diverse panel of clinically relevant microorganisms. In vivo studies will also be crucial to translate these in vitro findings into practical applications in food preservation, clinical settings, and beyond.
References
- 1. E203 (this compound) - what is it? | Properties, application | preservatives | Foodcom S.A. [foodcom.pl]
- 2. US3139378A - Method of making this compound - Google Patents [patents.google.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. essfeed.com [essfeed.com]
- 5. circadiancropsciences.com [circadiancropsciences.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Essential Oils in Combination and Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synergy between essential oil components and antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergy between essential oil components and antibiotics: a review (2014) | Wendy T Langeveld | 514 Citations [scispace.com]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. emerypharma.com [emerypharma.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. iosrjournals.org [iosrjournals.org]
- 18. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Rapid and Traditional Methods for Calcium Sorbate Detection
For researchers, scientists, and professionals in drug development, the accurate and efficient quantification of preservatives like calcium sorbate (B1223678) is paramount for ensuring product quality and safety.[1] Calcium sorbate, a widely used preservative effective against molds and yeasts, requires reliable detection methods for quality control in various applications, including food and pharmaceuticals.[1][2] This guide provides a detailed comparison of a rapid High-Performance Liquid Chromatography (HPLC) method and a traditional Ultraviolet-Visible (UV-Vis) Spectrophotometric method for the determination of this compound, supported by experimental data and detailed protocols.
Data Summary: Performance Comparison
The following table summarizes the key performance characteristics of a rapid HPLC-DAD method and a traditional UV-Vis spectrophotometric method for the determination of sorbic acid and its salts.
| Performance Parameter | Rapid HPLC-DAD Method | Traditional UV-Vis Spectrophotometric Method |
| Principle | Chromatographic separation followed by detection based on UV absorbance.[3][4] | Colorimetric reaction and measurement of absorbance.[5][6] |
| Analysis Time | Approximately 3-9 minutes.[3][7] | Longer, involves reaction and incubation time.[5] |
| Linearity Range | 1.00 - 50.00 µg/mL.[3] | 0 - 6 µg/mL.[5][6] |
| Limit of Detection (LOD) | 0.018 - 0.108 mg/L.[7][8] | Not explicitly stated, but linearity starts at 0 µg/mL.[5] |
| Limit of Quantification (LOQ) | 0.059 - 0.328 mg/L.[7][8] | Not explicitly stated. |
| Accuracy (Recovery) | 97.5% - 98.1%.[3] | 96% - 103%.[5][6] |
| Precision (RSD) | 0.210% - 0.314%.[3] | 1.6% - 1.9%.[5][6] |
| Selectivity/Specificity | High; separates sorbate from other components.[7][8] | Prone to interference from other food additives.[5][6] |
Experimental Protocols
Rapid High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) Method
This method offers a fast and specific determination of sorbic acid (the active moiety of this compound).[3]
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode-Array Detector (DAD) is used.[9]
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.[3]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (containing 0.2% glacial acetic acid) in a 50:50 (v/v) ratio.[3]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25 °C.[3]
-
Detection Wavelength: 255 nm.[8]
-
Injection Volume: 20 µL.[9]
2. Sample Preparation:
-
A known weight of the sample is dissolved in the mobile phase.
-
The solution is sonicated to ensure complete dissolution and then filtered through a 0.45 µm syringe filter prior to injection.[4]
3. Calibration:
-
Standard solutions of sorbic acid are prepared in the mobile phase at concentrations ranging from 1.00 to 50.00 µg/mL.[3]
-
A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions.[3]
4. Analysis:
-
The prepared sample solution is injected into the HPLC system.
-
The concentration of sorbic acid in the sample is determined by comparing its peak area with the calibration curve.
Traditional UV-Vis Spectrophotometric Method
This method is based on the reaction of sorbic acid with iron(III) and 2-thiobarbituric acid to form a colored product.[5][6]
1. Instrumentation:
-
UV-Vis Spectrophotometer.
2. Reagents:
-
Iron(III) solution.
-
2-Thiobarbituric acid solution.
-
Citric acid solution (0.4% m/V).[5]
-
Sodium hydrogen carbonate solution.
-
Diethyl ether.
3. Sample Preparation and Reaction:
-
Sorbic acid is extracted from the sample using diethyl ether.
-
The ether extract is then back-extracted with a sodium hydrogen carbonate solution.[5][6]
-
An aliquot of the aqueous extract is mixed with the iron(III) and 2-thiobarbituric acid reagents.
-
The mixture is heated (e.g., at 100 °C) to facilitate the reaction, which forms a reddish-brown product.[5][6]
4. Measurement:
-
After cooling, the absorbance of the solution is measured at 529 nm in the presence of citric acid.[5]
5. Calibration:
-
A calibration graph is prepared using standard solutions of sorbic acid (0-6 µg/mL) subjected to the same reaction conditions.[5]
Visualizing the Methodologies
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both the rapid HPLC and traditional spectrophotometric methods.
Caption: Workflow for the Rapid HPLC-DAD Method.
Caption: Workflow for the Traditional UV-Vis Spectrophotometric Method.
Logical Comparison of Methodologies
The choice between a rapid and a traditional method often involves a trade-off between speed, specificity, and cost. The following diagram illustrates the logical relationship and key distinguishing factors between the two approaches.
Caption: Key Attributes of Rapid HPLC vs. Traditional Spectrophotometry.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. laboratuvar.com [laboratuvar.com]
- 3. Determination of Sorbic Acid in Cheese Samples by Rapid HPLC-DAD Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spectrophotometric method for the determination of sorbic acid in various food samples with iron(III) and 2-thiobarbituric acid as reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrophotometric method for the determination of sorbic acid in various food samples with iron(III) and 2-thiobarbituric acid as reagents. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a novel HPLC-PDA method for the detection of preservatives in milk | Journal of Dairy Research | Cambridge Core [resolve.cambridge.org]
- 9. ajast.net [ajast.net]
A Comparative Guide to the Cost-Effectiveness of Food Preservatives
For Researchers, Scientists, and Drug Development Professionals
The preservation of food products is a critical aspect of the food industry, ensuring safety, quality, and extended shelf life. The choice of a preservative system is a multifactorial decision, weighing efficacy against economic viability. This guide provides a comparative analysis of the cost-effectiveness of common food preservatives, presenting quantitative data, detailed experimental protocols for performance evaluation, and visualizations of their mechanisms of action.
Section 1: Comparative Cost and Efficacy of Common Food Preservatives
The selection of a food preservative is a balance between its antimicrobial or antioxidant efficacy and its cost. Synthetic preservatives are generally more cost-effective than their natural counterparts.[1][2] However, the increasing consumer demand for "clean-label" products has spurred interest in natural alternatives, despite their higher price point.[1][3] The following tables summarize the approximate costs and effective concentrations of widely used food preservatives.
Table 1: Comparative Cost of Common Food Preservatives
| Preservative | Type | Approximate Bulk Price (USD/kg) | Notes |
| Sorbates | |||
| Potassium Sorbate | Synthetic | $3.00 - $10.00[4][5] | Price varies significantly with quantity. |
| Benzoates | |||
| Sodium Benzoate | Synthetic | $1.50 - $10.00[4] | Widely used due to low cost. |
| Potassium Benzoate | Synthetic | ~$3.00 - $6.00 | A low-sodium alternative to sodium benzoate.[6] |
| Nitrites | |||
| Sodium Nitrite | Synthetic | $0.35 - $0.37 (per ton)[7] | Primarily used in cured meats. |
| Sulfites | |||
| Sodium Metabisulfite | Synthetic | $0.22 - $0.28 (per ton)[7] | Effective antioxidant and antimicrobial agent. |
| Natural Preservatives | |||
| Nisin | Natural | $25.00 - $45.00 | Effective against Gram-positive bacteria.[8] |
| Natamycin | Natural | ~$5,000 (per kilogram)[9] | Primarily an antifungal agent. |
Disclaimer: Prices are approximate and can vary based on supplier, quantity, and market fluctuations.
Table 2: General Efficacy and Applications of Common Food Preservatives
| Preservative | Target Microorganisms | Typical Applications | Effective Concentration |
| Sorbates | Yeasts and molds[10] | Cheese, wine, baked goods, margarine, dry sausage, beverages[10] | 0.05% - 0.3% |
| Benzoates | Yeasts and molds | Acidic foods like jams, sauces, carbonated drinks[10] | 0.05% - 0.1% |
| Nitrites | Bacteria, especially Clostridium botulinum[11][12] | Cured meats (sausages, ham, bacon)[11] | < 150 ppm[11] |
| Sulfites | Bacteria, yeasts, and molds[11] | Wine, dried fruits, some processed meats | 20 - 200 ppm |
| Nisin | Gram-positive bacteria, including spoilage and pathogenic species[8] | Dairy products, canned foods, meat[8] | 1.25 - 20 mg/kg |
| Natamycin | Yeasts and molds[8] | Cheese, baked goods, sausages[8] | 5 - 40 ppm |
Section 2: Experimental Protocols for Efficacy Evaluation
To objectively compare the performance of different preservatives, standardized experimental protocols are essential. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and conducting a challenge study.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method
The MIC is the lowest concentration of a preservative that prevents the visible growth of a microorganism.[13] The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[14]
Objective: To determine the lowest concentration of a food preservative that inhibits the visible growth of a specific microorganism in a liquid medium.
Materials:
-
Test preservative
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for yeast)[15]
-
Standardized inoculum of the target microorganism (e.g., Escherichia coli, Saccharomyces cerevisiae) adjusted to approximately 5 x 10^5 CFU/mL[13]
-
Sterile pipette and tips
-
Microplate reader (optional, for quantitative analysis)
Procedure:
-
Prepare Preservative Dilutions: a. Prepare a stock solution of the test preservative in the appropriate sterile broth at a concentration at least double the highest concentration to be tested. b. In the first column of a 96-well plate, add 100 µL of the preservative stock solution to the wells of the first row. c. Add 50 µL of sterile broth to wells in columns 2 through 11 of the same row. d. Perform a serial two-fold dilution by transferring 50 µL from the wells in column 1 to the corresponding wells in column 2. Mix well by pipetting up and down. e. Continue this serial dilution process from column 2 to column 10. Discard the final 50 µL from column 10.[15] Column 11 will serve as a growth control (no preservative), and column 12 will be a sterility control (no inoculum).[15]
-
Inoculation: a. Add 50 µL of the standardized microbial inoculum to each well in columns 1 through 11. This will bring the final volume in each well to 100 µL and the preservative concentrations to the desired final test concentrations.[15] b. Do not add inoculum to the wells in column 12 (sterility control).
-
Incubation: a. Cover the microtiter plate and incubate at the optimal temperature for the target microorganism (e.g., 37°C for 18-24 hours for most bacteria).[13][15]
-
Result Interpretation: a. After incubation, visually inspect the wells for turbidity, which indicates microbial growth. b. The MIC is the lowest concentration of the preservative in which there is no visible growth (i.e., the well remains clear). c. For a more quantitative analysis, the optical density (OD) of each well can be measured using a microplate reader at a wavelength of 600 nm.[15]
Challenge Study for Preservative Efficacy in a Beverage
A challenge study evaluates the effectiveness of a preservative system within a specific food product by intentionally introducing microorganisms and monitoring their survival or growth over time.[9][16]
Objective: To assess the ability of a preservative system in a beverage to control the growth of relevant spoilage microorganisms.
Materials:
-
Test beverage with and without the preservative system (control).
-
Cocktail of relevant spoilage microorganisms (e.g., a mix of yeasts and molds commonly found in spoiled beverages). The inoculum should be prepared to a known concentration.
-
Sterile containers for sample storage.
-
Incubator set to the intended storage temperature of the beverage.
-
Standard microbiological plating supplies (e.g., agar (B569324) plates, diluents, spreaders).
Procedure:
-
Inoculation: a. Divide the test beverage (with preservative) and the control beverage (without preservative) into multiple sterile containers. b. Inoculate each container with the prepared microbial cocktail to achieve a target initial concentration (e.g., 10^2 - 10^3 CFU/mL).[9] Record the exact initial concentration by plating the inoculum.
-
Incubation and Sampling: a. Store the inoculated containers at the intended storage temperature (e.g., refrigerated or ambient). b. At predetermined time intervals (e.g., day 0, 3, 7, 14, 21, and 28), remove a sample from each container for microbiological analysis.[17]
-
Microbiological Analysis: a. Perform serial dilutions of each sample. b. Plate the dilutions onto appropriate agar media to enumerate the surviving microorganisms. c. Incubate the plates under optimal conditions for the target microorganisms.
-
Data Analysis and Interpretation: a. Count the number of colonies on the plates at each time point and calculate the CFU/mL for each sample. b. Compare the microbial growth in the beverage with the preservative to the control. c. An effective preservative system should demonstrate a significant reduction or inhibition of microbial growth over the desired shelf life of the product.[17]
Section 3: Mechanisms of Action - Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms by which preservatives inhibit microbial growth is crucial for optimizing their use and developing new preservation strategies.
Sorbic Acid: Targeting Fungal Respiration
Sorbic acid and its salts (sorbates) are primarily effective against yeasts and molds.[10] Recent studies suggest that sorbic acid's primary mode of action in yeast is not through cytosolic acidification, but rather by targeting mitochondrial respiration.[6][18][19] This inhibition of the electron transport chain leads to the production of reactive oxygen species (ROS), causing cellular damage.[18][20]
Caption: Mechanism of sorbic acid action in yeast, targeting mitochondrial respiration.
Benzoic Acid: Disruption of Intracellular Trafficking
Benzoic acid and its salts (benzoates) are effective against yeasts and molds, particularly in acidic foods.[10] In Saccharomyces cerevisiae, benzoic acid has been shown to inhibit macroautophagy, a critical cellular recycling process required for survival under nutrient-limiting conditions.[21][22][23] This disruption of intracellular membrane trafficking contributes to its antimicrobial effect.
Caption: Benzoic acid inhibits macroautophagy in yeast, leading to growth inhibition.
Experimental Workflow for Comparing Preservative Efficacy
The following diagram illustrates a logical workflow for a comprehensive comparison of different food preservatives.
Caption: A workflow for the comparative evaluation of food preservative cost-effectiveness.
References
- 1. Food Preservatives Market Report, Size, Trends & Insights [marketsandmarkets.com]
- 2. Food Preservatives Market Size to Cross USD 3.29 Billion in 2025 [towardsfnb.com]
- 3. globalinsightservices.com [globalinsightservices.com]
- 4. Potassium Sorbate Price, 2025 Potassium Sorbate Price Manufacturers & Suppliers | Made-in-China.com [made-in-china.com]
- 5. univarsolutions.com [univarsolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. Sodium Metabisulfite Price | China Sodium Metabisulfite Supplier [sodiummetabisulfites.com]
- 8. businessanalytiq.com [businessanalytiq.com]
- 9. microchemlab.com [microchemlab.com]
- 10. Potassium Sorbate | Wholesale | MySpicer.com [myspicer.com]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Sodium Metabisulfite NSF Supplier | Buy Bulk - CORECHEM Inc. [corecheminc.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. protocols.io [protocols.io]
- 15. static.igem.wiki [static.igem.wiki]
- 16. Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness - Eurofins USA [eurofinsus.com]
- 17. Challenge Test: Strengthening Preservative Efficacy-Shapypro [shapypro.com]
- 18. The Preservative Sorbic Acid Targets Respiration, Explaining the Resistance of Fermentative Spoilage Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. journals.asm.org [journals.asm.org]
- 22. researchgate.net [researchgate.net]
- 23. Benzoic Acid, a Weak Organic Acid Food Preservative, Exerts Specific Effects on Intracellular Membrane Trafficking Pathways in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
A Preservative's Palate: Assessing the Sensory Impact of Calcium Sorbate in Food Applications
A Comparative Guide for Researchers and Product Development Professionals
In the pursuit of extending the shelf life and ensuring the safety of food products, the choice of preservative is a critical decision that extends beyond microbial efficacy to the very sensory experience of the consumer. While potassium sorbate (B1223678) and sodium benzoate (B1203000) have long been staples in the food industry, calcium sorbate is emerging as a compelling alternative, particularly for brands focused on clean-label formulations and a neutral sensory profile. This guide provides an objective comparison of the sensory impact of this compound with its common alternatives, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary
Sensory evaluation studies consistently demonstrate that this compound exhibits a more neutral taste and odor profile compared to potassium sorbate and sodium benzoate. This makes it an ideal preservative for food products where the preservation of the original flavor and aroma is paramount. Potassium sorbate, while effective, can introduce a bitter aftertaste at higher concentrations. Sodium benzoate is often associated with a distinct sharp, bitter, and salty taste, which can be noticeable and undesirable in products that are not inherently sour or salty.
Comparative Sensory Analysis
The following table summarizes the sensory properties of this compound, potassium sorbate, and sodium benzoate based on a review of available literature. The data is presented to facilitate a clear comparison of their impact on key sensory attributes.
| Preservative | Sensory Attribute | Observations from Research | Food Matrix Examples |
| This compound | Taste | Generally described as neutral, with no significant impact on the original taste profile of the food product.[1] | Bakery Products, Cheese, Plant-Based Dairy Alternatives |
| Odor | No discernible off-odors reported. | Bakery Products, Cheese, Plant-Based Dairy Alternatives | |
| Texture | No significant impact on texture has been reported. | Bakery Products, Cheese, Plant-Based Dairy Alternatives | |
| Aftertaste | Clean, with no lingering aftertaste. | Bakery Products, Cheese, Plant-Based Dairy Alternatives | |
| Overall Acceptability | High acceptability in products where a neutral flavor profile is desired. | Bakery Products, Cheese, Plant-Based Dairy Alternatives | |
| Potassium Sorbate | Taste | Can impart a slight bitterness, especially at higher concentrations or in products with a neutral pH.[2][3] | Cheese, Yogurt, Beverages, Baked Goods |
| Odor | Generally low odor, but can contribute to a slight chemical note. | Cheese, Yogurt, Beverages, Baked Goods | |
| Texture | No significant impact on texture has been reported. | Cheese, Yogurt, Beverages, Baked Goods | |
| Aftertaste | A potential for a lingering bitter aftertaste is a noted concern.[2] | Cheese, Yogurt, Beverages, Baked Goods | |
| Overall Acceptability | Generally acceptable, but the potential for bitterness can be a limiting factor. | Cheese, Yogurt, Beverages, Baked Goods | |
| Sodium Benzoate | Taste | Characterized by a sharp, bitter, and sometimes salty taste.[4] This can be masked in acidic or salty products. | Acidic Beverages, Jams, Sauces, Pickles |
| Odor | Can contribute a slight medicinal or chemical odor. | Acidic Beverages, Jams, Sauces, Pickles | |
| Texture | No significant impact on texture has been reported. | Acidic Beverages, Jams, Sauces, Pickles | |
| Aftertaste | A noticeable and sometimes persistent sharp or bitter aftertaste. | Acidic Beverages, Jams, Sauces, Pickles | |
| Overall Acceptability | Acceptability is highly dependent on the food matrix; it is generally less suitable for products with delicate flavors.[4] | Acidic Beverages, Jams, Sauces, Pickles |
Experimental Protocols for Sensory Evaluation
To ensure the objective assessment of the sensory impact of food preservatives, standardized and well-controlled experimental protocols are essential. The following methodologies are commonly employed in the food industry and academic research.
Quantitative Descriptive Analysis (QDA)
This method provides a detailed sensory profile of a product.
-
Panelists: A panel of 8-12 trained sensory assessors is typically used.[5][6] Panelists are screened for their sensory acuity and trained to identify and quantify specific sensory attributes.
-
Procedure:
-
Lexicon Development: The panel collaboratively develops a vocabulary (lexicon) to describe the sensory attributes (e.g., "bitter," "salty," "chemical aftertaste," "yeasty odor") of the food product with and without the preservatives being tested.
-
Training: Panelists are trained on the developed lexicon using reference standards to ensure consistent understanding and rating of each attribute.
-
Evaluation: Samples are presented to panelists in a controlled environment (individual booths with controlled lighting and temperature).[6] Samples are coded with random three-digit numbers to blind the panelists to the identity of the preservative.
-
Rating: Panelists rate the intensity of each attribute on a continuous line scale (e.g., a 15-cm line anchored with "low intensity" and "high intensity").
-
-
Data Analysis: The data from the line scales are converted to numerical scores, and statistical analysis (e.g., ANOVA, Principal Component Analysis) is used to determine significant differences in the sensory profiles of the products with different preservatives.[7]
Hedonic Scale Testing
This method measures the overall consumer acceptance or preference for a product.
-
Panelists: A larger group of untrained consumers (typically 50 or more) who are representative of the target market for the product.[8]
-
Procedure:
-
Sample Presentation: Consumers are presented with coded samples of the food product containing different preservatives (or a control with no preservative).
-
Rating: Consumers rate their overall liking of the product on a 9-point hedonic scale, where 1 = "Dislike Extremely," 5 = "Neither Like nor Dislike," and 9 = "Like Extremely."[2][8] They may also be asked to rate specific attributes like taste, odor, and texture.
-
-
Data Analysis: The numerical scores are averaged, and statistical tests (e.g., t-test, ANOVA) are used to determine if there are significant differences in consumer preference between the samples.[8]
Triangle Test
This is a discriminative test used to determine if there is a perceivable sensory difference between two products.[1][4][9]
-
Panelists: A panel of at least 24-30 individuals is recommended.[4]
-
Procedure:
-
Sample Presentation: Each panelist is presented with three coded samples. Two of the samples are identical, and one is different.
-
Task: The panelist's task is to identify the "odd" or "different" sample.
-
-
Data Analysis: The number of correct identifications is compared to the number expected by chance (one-third). Statistical tables are used to determine if the number of correct identifications is statistically significant, indicating a perceivable difference between the products.[1]
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in sensory assessment and perception, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a simplified signaling pathway for taste.
Mechanism of Taste Perception and the Role of Preservatives
The perception of taste, particularly sweet, bitter, and umami, is mediated by G-protein coupled receptors (GPCRs) located on the surface of taste receptor cells in the taste buds.[7][10] For instance, the T1R2/T1R3 receptor is responsible for detecting sweet tastes.[11] When a tastant molecule binds to its specific GPCR, it initiates a cascade of intracellular events, leading to the release of neurotransmitters that send a signal to the brain, resulting in the perception of a particular taste.
While the primary role of preservatives is to inhibit microbial growth, their chemical structures can inadvertently interact with these taste receptors. The off-flavors associated with certain preservatives are a result of their molecules binding to and activating taste receptors, particularly those for bitterness. The neutral taste profile of this compound suggests a lower affinity for or activation of these taste receptors compared to potassium sorbate and sodium benzoate. Further research into the specific interactions between preservative molecules and taste receptors could provide a more precise understanding of their sensory impact at a molecular level.
Conclusion
The selection of a food preservative requires a holistic approach that considers both its efficacy in ensuring product safety and its impact on the sensory experience of the consumer. The available evidence strongly indicates that this compound offers a significant advantage in terms of its neutral sensory profile, making it an excellent choice for a wide range of food products where maintaining the original flavor and aroma is a priority. While potassium sorbate and sodium benzoate remain viable options for specific applications, their potential to introduce undesirable sensory characteristics necessitates careful consideration and thorough sensory evaluation. By employing rigorous sensory testing methodologies, food scientists and product developers can confidently select the most appropriate preservative to meet both their preservation needs and the sensory expectations of their consumers.
References
- 1. researchgate.net [researchgate.net]
- 2. The 9-point Hedonic Scale [sensorysociety.org]
- 3. Sensory evaluation of bread | PDF [slideshare.net]
- 4. The Functional Role of the T1R Family of Receptors in Sweet Taste and Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Descriptive Analysis [sensorysociety.org]
- 6. affinitylabs.com.au [affinitylabs.com.au]
- 7. fiveable.me [fiveable.me]
- 8. foodsafety.institute [foodsafety.institute]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sweet taste receptor could make food taste better [foodprocessing.com.au]
Safety Operating Guide
Proper Disposal of Calcium Sorbate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of calcium sorbate (B1223678), a common preservative. Adherence to these guidelines will help maintain a safe laboratory environment and ensure regulatory compliance.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling calcium sorbate for disposal, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment. While generally regarded as safe (GRAS) for use in foods, this compound can be an eye irritant.[1]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Item | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields. |
| Hand Protection | Chemical-impermeable gloves. Gloves must be inspected prior to use. |
| Respiratory Protection | In case of high dust concentration or if exposure limits are exceeded, use a full-face respirator. |
| Protective Clothing | Wear suitable protective clothing to avoid contact with skin. |
Spill and Accidental Release Protocol
In the event of a spill or accidental release of this compound, follow these procedures to contain and clean up the material safely:
-
Ensure Adequate Ventilation: Work in a well-ventilated area to avoid inhalation of dust.[2]
-
Avoid Dust Formation: Take care not to create dust clouds during cleanup.[2]
-
Prevent Environmental Contamination: Do not allow the chemical to enter drains or sewer systems.[2] Prevent further spillage or leakage if it is safe to do so.[2]
-
Containment and Cleanup:
-
Disposal of Cleanup Materials: Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. Landfill disposal may be an option, but consultation with environmental regulatory agencies is advised.[1][3]
-
Waste Collection:
-
Place waste this compound in a clearly labeled, suitable, and closed container.[2]
-
-
Storage:
-
Store the waste container in a designated, well-ventilated area away from incompatible materials.
-
-
Arranging for Disposal:
-
Disposal of Contaminated Packaging:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2]
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[2]
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Calcium Sorbate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for handling calcium sorbate (B1223678), including personal protective equipment (PPE) recommendations, operational plans, and disposal guidelines.
Personal Protective Equipment (PPE)
When handling calcium sorbate, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Standard/Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) | To protect against dust, mist, gas, or vapors.[1] |
| Skin Protection | Chemical impermeable gloves | EU Directive 89/686/EEC and EN 374 | To prevent skin contact. Gloves must be inspected before use.[1] |
| Fire/flame resistant and impervious clothing | N/A | To protect the body from contact.[1] | |
| Respiratory Protection | Full-face respirator | N/A | Recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
| Procedure | Guideline | Rationale |
| Handling | Handle in a well-ventilated place.[1] | To minimize inhalation of dust or aerosols. |
| Avoid formation of dust and aerosols.[1] | To prevent respiratory irritation and contamination. | |
| Use non-sparking tools.[1] | To prevent fire hazards from electrostatic discharge. | |
| Storage | Store in a tightly closed container.[1][2] | To prevent contamination and degradation. |
| Keep in a dry, cool, and well-ventilated place.[1][2] | To maintain chemical stability. | |
| Store apart from foodstuff containers or incompatible materials.[1] | To prevent cross-contamination. |
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is necessary.
| Exposure Type | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1][3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
| Spill | Evacuate personnel to safe areas. Avoid dust formation and breathing vapors, mist, or gas.[1] Use personal protective equipment. Collect and arrange for disposal in suitable, closed containers.[1] |
Disposal Plan
Proper disposal of this compound and its packaging is essential to prevent environmental contamination.
| Waste Type | Disposal Method |
| This compound | Disposal should be handled by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1] Consult with environmental regulatory agencies for guidance on acceptable disposal practices.[2][3] |
| Contaminated Packaging | Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1] |
Visual Workflows
To further clarify the procedures for handling this compound, the following diagrams illustrate the recommended operational workflow and emergency response plan.
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Response for this compound Exposure.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
